3-Indoxyl butyrate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-indol-3-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-12(14)15-11-8-13-10-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUSLOQBAPOARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195856 | |
| Record name | Indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-15-0 | |
| Record name | Butanoic acid, 1H-indol-3-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADF524U6R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 3-Indoxyl Butyrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a synthetic ester molecule widely utilized in biochemical and histochemical applications as a chromogenic substrate for the detection of carboxylesterase activity.[1][2][3][4] Its mechanism of action is centered on a specific enzymatic cleavage event that initiates a cascade of chemical reactions, ultimately resulting in the formation of a visually identifiable, insoluble blue precipitate. This guide provides an in-depth technical overview of the core mechanism of 3-Indoxyl butyrate, including its enzymatic hydrolysis, the subsequent chemical transformations, and the biological effects of its cleavage product, butyrate. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant pathways are presented to support its application in research and development.
Core Mechanism: Enzymatic Hydrolysis and Indigo (B80030) Formation
The primary mechanism of action of this compound is its function as a substrate for carboxylesterases (EC 3.1.1.1), a diverse group of serine hydrolases.[5] The process can be delineated into two main stages: enzymatic hydrolysis and oxidative dimerization.
1. Enzymatic Hydrolysis:
Carboxylesterases catalyze the hydrolysis of the ester bond in this compound, cleaving the butyrate moiety from the indoxyl ring. This enzymatic reaction yields two products: 3-indoxyl and butyric acid. The 3-indoxyl intermediate is highly unstable and serves as the precursor for the chromogenic signal.
2. Oxidative Dimerization:
In the presence of oxygen, the unstable 3-indoxyl molecules undergo spontaneous oxidative dimerization. Two 3-indoxyl molecules condense to form the insoluble blue pigment, 5,5'-dibromo-4,4'-dichloro-indigo, commonly referred to as indigo.[6] This distinct blue precipitate provides a visual marker at the site of enzymatic activity.
Below is a diagram illustrating the enzymatic cleavage and subsequent formation of the indigo precipitate.
Quantitative Data
While this compound is a well-established substrate for carboxylesterases, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are not extensively reported in publicly available literature. However, data from similar substrates, such as p-nitrophenyl butyrate and other butyrate esters, can provide an approximation of the enzymatic affinity and turnover. The following table summarizes representative kinetic data for carboxylesterase activity with various butyrate-containing substrates.
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Helicoverpa armigera Carboxylesterase 001D | 1-Naphthyl acetate | 7.61 | 2.29 s-1 (kcat) | [7] |
| Metagenomic Lipase DS-007 | p-Nitrophenyl butyrate | 321.69 | 238.86 µM/min (Vmax) | [8] |
| Thermophilic Anaerobic Triculture | Butyrate | 76 | Not Reported | [9] |
| Lipase-catalyzed esterification | Butyric acid | 3030 | 11.72 µmol/min/mg (Vmax) | [10] |
Note: The kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition). The data presented should be considered as illustrative examples.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in carboxylesterase assays. Optimization may be required for specific applications.
In Vitro Colorimetric Assay for Carboxylesterase Activity
Objective: To quantify carboxylesterase activity in a purified enzyme preparation or cell lysate.
Materials:
-
This compound solution (e.g., 10-20 mM in a suitable organic solvent like DMSO or ethanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.4-8.0)[11][12]
-
Purified carboxylesterase or cell/tissue lysate
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add a specific volume of assay buffer.
-
Add Enzyme/Lysate: Add a known amount of the purified enzyme or cell/tissue lysate to the wells.
-
Initiate the Reaction: Add the this compound solution to each well to a final desired concentration (e.g., 0.5-2 mM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Quantification: The formation of the blue indigo precipitate can be quantified by measuring the absorbance at a wavelength between 600-650 nm.[13]
-
Data Analysis: The rate of indigo formation is proportional to the carboxylesterase activity. A standard curve can be generated using known concentrations of indigo to convert absorbance units to the amount of product formed.
Histochemical Staining for Carboxylesterase Activity
Objective: To visualize the localization of carboxylesterase activity in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Fixative (e.g., cold acetone (B3395972) or formalin)
-
This compound solution (as above)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Mounting medium
Procedure:
-
Tissue Preparation: Fix the tissue sections according to standard protocols to preserve morphology and enzyme activity.
-
Incubation: Incubate the tissue sections with a freshly prepared solution of this compound in the incubation buffer. The incubation is typically carried out at room temperature or 37°C in a humidified chamber for 30-60 minutes, or until the desired color intensity is achieved.
-
Washing: Gently rinse the sections in buffer to stop the reaction and remove excess substrate.
-
Counterstaining (Optional): A counterstain (e.g., Nuclear Fast Red) can be used to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Microscopy: Observe the sections under a light microscope. The presence of a blue precipitate indicates the sites of carboxylesterase activity.
The following diagram outlines the general workflow for a histochemical staining experiment using this compound.
Downstream Signaling of the Butyrate Product
The enzymatic cleavage of this compound releases butyrate, a short-chain fatty acid (SCFA) with well-documented biological activities.[14] It is crucial to distinguish that the following signaling pathways are initiated by the butyrate product, not by the parent this compound molecule. Butyrate can enter cells via monocarboxylate transporters and influence cellular processes through two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases. By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This can affect cell cycle progression, differentiation, and apoptosis.[14]
-
G-Protein Coupled Receptor (GPCR) Agonism: Butyrate can act as a ligand for certain G-protein coupled receptors, such as GPR41 and GPR43. Activation of these receptors can trigger various intracellular signaling cascades, influencing inflammatory responses and metabolic regulation.
The diagram below illustrates the major downstream signaling pathways of butyrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 3. This compound [gbiosciences.com]
- 4. scbt.com [scbt.com]
- 5. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of butyrate, acetate, and hydrogen metabolism in a thermophilic, anaerobic, butyrate-degrading triculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. woomyoung.co.kr [woomyoung.co.kr]
- 13. theseus.fi [theseus.fi]
- 14. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
3-Indoxyl Butyrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a specialized chemical compound primarily utilized in biochemical and microbiological research as a chromogenic substrate for the detection of carboxylesterase (CES) activity.[1] Its core function lies in its ability to produce a distinct, insoluble blue precipitate upon enzymatic cleavage, enabling the visual identification of esterase-producing organisms or the localization of esterase activity within tissues. This guide provides an in-depth overview of 3-indoxyl butyrate, its mechanism of action, key applications, and detailed protocols for its use in a research setting.
It is critical to distinguish This compound , the chromogenic substrate, from butyrate (butyric acid), the short-chain fatty acid. While this compound serves as a tool for detection, butyrate is a biologically active molecule with extensive roles in cellular signaling, metabolism, and gene regulation through mechanisms like histone deacetylase (HDAC) inhibition and G-protein-coupled receptor (GPCR) activation. This guide focuses exclusively on the research applications of this compound.
Core Mechanism of Action
The utility of this compound is centered on a two-step enzymatic and oxidative reaction.
-
Enzymatic Hydrolysis: In the presence of a carboxylesterase, the ester bond in the this compound molecule is hydrolyzed. This cleavage releases the butyrate moiety and a 3-indoxyl intermediate.
-
Oxidative Dimerization: The unstable 3-indoxyl molecule subsequently undergoes spontaneous oxidation in the presence of oxygen. This reaction causes two indoxyl molecules to dimerize, forming the intensely colored, water-insoluble compound 5,5'-dibromo-4,4'-dichloro-indigo , which precipitates at the site of enzyme activity as a vibrant blue color.[2]
This distinct colorimetric endpoint makes it a valuable tool for qualitative assays where a simple visual confirmation of enzyme activity is required.
References
An In-Depth Technical Guide to 3-Indoxyl Butyrate Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-indoxyl butyrate (B1204436), a chromogenic substrate used for the detection and characterization of esterase activity. The document details its enzymatic hydrolysis, substrate specificity, and applications, with a focus on providing actionable data and protocols for research and development.
Introduction to 3-Indoxyl Butyrate
This compound is an indole (B1671886) derivative that serves as a valuable tool in biochemistry and molecular biology for the study of esterase enzymes.[1] Its utility lies in its chromogenic properties; upon enzymatic cleavage of the butyrate group, it releases 3-indoxyl. This intermediate product then undergoes a rapid, non-enzymatic oxidation and dimerization in the presence of oxygen to form the intensely blue and water-insoluble dye, indigo (B80030).[2][3] This distinct color change provides a clear and easily detectable signal for enzyme activity. Indoxyl esters, including this compound, are widely used in histochemistry, biochemistry, and microbiology for the detection of various hydrolytic enzymes.[4]
Enzymatic Hydrolysis and Principle of Detection
The core of this compound's function as a substrate is a two-step reaction process. First, a hydrolase, typically a carboxylesterase, catalyzes the cleavage of the ester bond, releasing butyric acid and 3-indoxyl. The 3-indoxyl molecule is unstable and, in an aerobic environment, spontaneously oxidizes and dimerizes to form 5,5'-dibromo-4,4'-dichloro-indigo, a stable, blue precipitate.[2][3]
The reaction can be summarized as follows:
-
Enzymatic Hydrolysis: this compound + H₂O --(Esterase)--> 3-Indoxyl + Butyric Acid
-
Oxidative Dimerization: 2 (3-Indoxyl) + O₂ --> Indigo (blue precipitate) + 2 H₂O
This principle is widely applied in qualitative and quantitative enzyme assays. The formation of the blue precipitate can be visually inspected for rapid screening or quantified spectrophotometrically for detailed kinetic analysis.
Caption: Enzymatic hydrolysis of this compound by carboxylesterase.
Substrate Specificity
This compound is primarily a substrate for carboxylesterases (EC 3.1.1.1) . These enzymes are a large and diverse family of serine hydrolases that catalyze the hydrolysis of ester-containing compounds. While this compound is a general substrate for carboxylesterases, the efficiency of its hydrolysis can vary significantly between different isoenzymes and species.
Key Enzymes:
-
Butyrylcholinesterase (BChE; EC 3.1.1.8): Also known as pseudocholinesterase, BChE is a serine hydrolase that hydrolyzes various choline (B1196258) esters and some non-choline esters. Its active site is larger than that of acetylcholinesterase, allowing it to accommodate bulkier substrates.
-
Bacterial Butyrate Esterases: Certain bacteria, most notably Moraxella catarrhalis, produce a butyrate esterase that efficiently hydrolyzes this compound and its halogenated analogs. This specificity is exploited for the rapid identification of this organism in clinical microbiology.[5]
Quantitative Data:
Direct kinetic parameters (Km and Vmax) for the hydrolysis of this compound by purified carboxylesterases are not extensively reported in the literature. However, to provide a comparative context, the following table summarizes the kinetic parameters of porcine liver esterase and butyrylcholinesterase with other, structurally related or commonly used ester substrates.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
| Porcine Liver Esterase | p-Nitrophenyl acetate | - | 30 | [6] |
| Porcine Liver Esterase | Ethyl butyrate | - | 1.0 (unit definition) | [7] |
| Butyrylcholinesterase (human) | Butyrylthiocholine | 0.5-2.0 (Substrate inhibition observed) | - |
Note: The absence of specific data for this compound highlights a potential area for further research.
Experimental Protocols
This protocol is adapted from methods used for the detection of butyrate esterase in bacterial colonies.
Materials:
-
Petri dish with isolated bacterial colonies
-
Filter paper discs
-
This compound solution (1 mg/mL in a suitable organic solvent like DMSO, then diluted in buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
Procedure:
-
Place a sterile filter paper disc onto a clean microscope slide or in a sterile petri dish.
-
Moisten the disc with one to two drops of PBS.
-
Add a drop of the this compound solution to the disc.
-
Using a sterile loop or toothpick, pick a well-isolated bacterial colony and smear it onto the disc.
-
Incubate the disc at 37°C for up to 20 minutes.
-
Observation: A positive result is indicated by the development of a blue to blue-green color on the area where the colony was smeared. A negative result shows no color change.
This protocol provides a framework for quantitatively measuring esterase activity using this compound. The formation of the indigo precipitate can be monitored over time. Due to the particulate nature of the product, endpoint or kinetic assays require careful optimization and validation. An alternative is to extract the indigo dye and measure its absorbance.
Materials:
-
Purified esterase solution (e.g., Porcine Liver Esterase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
-
96-well microplate
-
Quenching solution (e.g., 1 M citric acid or a suitable organic solvent to dissolve the indigo)
Procedure:
-
Prepare a series of dilutions of the this compound substrate in the reaction buffer.
-
In a 96-well microplate, add a defined volume of the substrate solution to each well.
-
Initiate the reaction by adding a small volume of the purified enzyme solution to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
To quantify the indigo formed, either measure the absorbance of the suspension at a wavelength around 600 nm (note: light scattering can be an issue) or, for better accuracy, extract the indigo precipitate with an organic solvent (e.g., DMSO or chloroform) and measure the absorbance of the solution.
-
Create a standard curve using known concentrations of indigo to convert absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (V₀) and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Caption: General workflow for a quantitative esterase assay using this compound.
Signaling Pathways of the Product: Butyrate
The enzymatic hydrolysis of this compound releases butyric acid (butyrate), a short-chain fatty acid (SCFA) with significant biological activities, particularly in the gut. For researchers in drug development, understanding the downstream effects of butyrate is crucial. Butyrate is a primary energy source for colonocytes and acts as a signaling molecule with roles in gut homeostasis, inflammation, and cancer prevention.
Key Signaling Roles of Butyrate:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of HDACs. By inhibiting HDACs, butyrate leads to hyperacetylation of histones, which alters gene expression. This can induce apoptosis in cancer cells and modulate inflammatory responses.
-
G-protein Coupled Receptor (GPCR) Agonism: Butyrate activates specific GPCRs, such as GPR41, GPR43, and GPR109a, on the surface of various cells, including intestinal epithelial cells and immune cells. This activation can trigger downstream signaling cascades that influence gut hormone secretion and immune cell function.
Caption: Key signaling pathways modulated by butyrate.
Applications in Research and Drug Development
-
Enzyme Screening and Characterization: this compound is a useful substrate for screening novel esterases from various sources and for characterizing their substrate specificity.
-
Diagnostic Assays: Its most prominent diagnostic application is in the rapid identification of Moraxella catarrhalis.
-
Prodrug Activation Studies: Carboxylesterases are crucial for the activation of many ester-based prodrugs. This compound can be used as a model substrate to study the activity of these enzymes in different tissues and cellular compartments.
-
High-Throughput Screening (HTS): The chromogenic nature of the assay makes it amenable to HTS formats for the discovery of esterase inhibitors or activators.
Conclusion
This compound is a versatile and valuable tool for the study of esterase activity. Its simple and robust detection method makes it suitable for a wide range of applications, from basic biochemical research to clinical diagnostics and drug development. While there is a need for more comprehensive quantitative data on its interaction with specific esterases, the principles and protocols outlined in this guide provide a solid foundation for its effective use in the laboratory. The biological significance of its hydrolysis product, butyrate, adds another layer of relevance for researchers investigating the interplay between enzyme activity and cellular signaling.
References
An In-depth Technical Guide to 3-Indoxyl Butyrate: A Chromogenic Substrate for Carboxylesterase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate utilized in biochemical and histochemical applications to detect and quantify the activity of carboxylesterases (CES). These enzymes play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including many therapeutic drugs. The hydrolysis of 3-Indoxyl butyrate by carboxylesterases yields an unstable indoxyl intermediate, which upon exposure to air, undergoes oxidative dimerization to form a water-insoluble, vibrant blue indigo (B80030) precipitate. This distinct color change provides a clear and localized signal of enzyme activity, making this compound a valuable tool in drug discovery, diagnostics, and fundamental research.
This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and insights into the regulatory pathways of the enzymes it helps to characterize.
Biochemical Properties and Data Presentation
While specific kinetic parameters for this compound with individual human carboxylesterase isoforms (hCES1 and hCES2) are not extensively documented in publicly available literature, we can infer its likely substrate preference based on the known specificities of these enzymes. Human CES1 generally prefers substrates with a small alcohol moiety and a large acyl group, whereas hCES2 favors substrates with a large alcohol group and a small acyl group.[1][2][3] Given that this compound possesses a relatively large indoxyl alcohol group and a small butyryl acyl group, it is predicted to be a more suitable substrate for hCES2.
For researchers aiming to determine the kinetic parameters of this compound with a specific carboxylesterase, a continuous spectrophotometric assay can be developed. The formation of the indigo precipitate can be monitored over time, although the insoluble nature of the product can present challenges for standard spectrophotometry. Alternative approaches, such as endpoint assays where the indigo is extracted and solubilized, or the use of specialized plate readers capable of handling precipitates, may be necessary.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₃NO₂[4] |
| Molecular Weight | 203.24 g/mol [4] |
| Appearance | White to off-white crystalline powder[4] |
| Solubility | Soluble in DMSO (175 mg/mL) |
| Storage | Store at -20°C, protected from light[5] |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is typically prepared in an organic solvent due to its limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, dissolve 20.32 mg of this compound in 1 mL of DMSO).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
In Vitro Carboxylesterase Activity Assay (Spectrophotometric)
This protocol provides a general framework for a colorimetric assay to measure carboxylesterase activity using this compound. The formation of the blue indigo precipitate can be measured over time. Due to the particulate nature of the product, endpoint assays are often more reliable.
Materials:
-
Recombinant carboxylesterase or biological sample (e.g., liver microsomes, cell lysate)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration. It is recommended to perform a substrate concentration curve to determine the optimal concentration for your specific enzyme and conditions.
-
Pipette the biological sample or purified enzyme into the wells of a 96-well microplate.
-
Add the Assay Buffer to each well to bring the volume to the desired pre-reaction volume.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately start measuring the absorbance at a wavelength between 595 and 620 nm in kinetic mode for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance over time is proportional to the carboxylesterase activity.
-
For an endpoint assay, stop the reaction at a specific time point by adding a suitable stop solution (e.g., trichloroacetic acid). Centrifuge the plate to pellet the indigo precipitate, remove the supernatant, and dissolve the pellet in a solvent like DMSO before reading the absorbance.
Histochemical Staining of Carboxylesterase Activity in Tissue Sections
This protocol outlines a method for the in situ localization of carboxylesterase activity in frozen or paraffin-embedded tissue sections using this compound.
Materials:
-
Tissue sections (fresh frozen or fixed and paraffin-embedded)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Staining Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Fixative (e.g., 4% paraformaldehyde for fresh frozen sections)
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
For fresh frozen sections, cryosection the tissue and mount on slides. Fix briefly in cold 4% paraformaldehyde, followed by washing in buffer.
-
For paraffin-embedded sections, deparaffinize and rehydrate the sections through a series of xylene and graded ethanol (B145695) washes.
-
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution in the Staining Buffer to a final concentration typically in the range of 0.5-2 mM.
-
Incubate the tissue sections with the staining solution in a humidified chamber at 37°C for 30 minutes to several hours, or until the desired intensity of the blue color develops. The incubation time will need to be optimized depending on the tissue and the level of enzyme activity.
-
Monitor the color development under a microscope.
-
-
Washing and Counterstaining:
-
Wash the sections thoroughly with the Staining Buffer to stop the reaction.
-
If desired, counterstain the nuclei with a suitable stain like Nuclear Fast Red.
-
Wash briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Visualization:
-
Examine the sections under a light microscope. Sites of carboxylesterase activity will be marked by the presence of a blue indigo precipitate.
-
Signaling Pathways and Logical Relationships
The expression of carboxylesterase genes, including CES1 and CES2, is regulated by a complex network of nuclear receptors that act as xenobiotic sensors. The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key transcription factors that control the expression of a wide range of drug-metabolizing enzymes and transporters.[6][7][8]
Activation of PXR and CAR by various drugs and foreign compounds leads to their translocation to the nucleus, where they form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, including CES1 and CES2, leading to an increase in their transcription and subsequent protein expression.[6][8] This induction of carboxylesterase activity can have significant implications for drug metabolism, potentially leading to altered efficacy or toxicity of therapeutic agents that are substrates for these enzymes.
Below are Graphviz diagrams illustrating the enzymatic reaction of this compound and the regulatory pathway of carboxylesterase gene expression.
Conclusion
This compound serves as a valuable chromogenic substrate for the detection and characterization of carboxylesterase activity. Its ability to produce a distinct and localized blue precipitate upon enzymatic hydrolysis makes it a powerful tool for both in vitro quantitative assays and in situ histochemical analysis. Understanding the biochemical properties of this compound, coupled with robust experimental protocols, enables researchers to effectively probe the function of carboxylesterases in various biological contexts. Furthermore, elucidating the regulatory networks that govern carboxylesterase expression, such as the PXR and CAR signaling pathways, provides critical insights into the complex interplay between xenobiotic exposure, drug metabolism, and cellular homeostasis. This comprehensive understanding is essential for advancing drug development and personalized medicine.
References
- 1. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [gbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Receptor-Mediated Regulation of Carboxylesterase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Tissue-Specific Carboxylesterase Expression by Pregnane X Receptor and Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
3-Indoxyl Butyrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chemical compound utilized primarily as a chromogenic substrate in enzyme assays, particularly for the detection of esterase activity. Its utility in biochemical and histochemical applications stems from the enzymatic cleavage of the butyrate group, which initiates a cascade of reactions culminating in the formation of a vibrant, insoluble blue dye known as indigo (B80030). This guide provides a detailed overview of the chemical and physical properties of 3-Indoxyl butyrate, its synthesis, and its application in experimental protocols. Furthermore, it explores the significant biological signaling pathways of its hydrolysis product, butyrate, which is of considerable interest in various fields of biomedical research, including immunology and oncology.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | (1H-indol-3-yl) butanoate | N/A |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [1][2] |
| CAS Number | 4346-15-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [2][3] |
| Appearance | White to slightly off-white crystalline powder | [1] |
| Melting Point | 91 - 93 °C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[4] | N/A |
| Stability and Storage | Store at 0-8°C, protected from light.[1] For solutions in organic solvents, storage at -20°C for up to one month or -80°C for up to six months is recommended.[4] | N/A |
Synthesis of this compound
General Esterification Reaction:
A solution of 3-hydroxyindole (indoxyl) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is cooled in an ice bath. A base, for instance, triethylamine (B128534) or pyridine, is added to the solution. Butyryl chloride is then added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Following the completion of the reaction, the mixture is washed with water and a mild acid to remove unreacted starting materials and the base. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound. Further purification can be achieved through recrystallization or column chromatography.
Experimental Protocols and Applications
The primary application of this compound is as a chromogenic substrate for the detection of esterase activity, particularly carboxylesterases.[3][5] The enzymatic hydrolysis of the ester bond in this compound releases 3-indoxyl. This intermediate is unstable and, in the presence of oxygen, undergoes oxidative dimerization to form the intensely colored, water-insoluble precipitate, indigo.
Enzymatic Assay for Esterase Activity
This protocol provides a general method for the qualitative or semi-quantitative detection of esterase activity in biological samples.
Materials:
-
This compound solution (e.g., 1-5 mg/mL in a suitable organic solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other appropriate buffer
-
Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
Microplate reader or spectrophotometer (optional, for quantitative measurements)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration.
-
Add the enzyme source to the wells of a microplate or reaction tubes.
-
Initiate the reaction by adding the this compound working solution to each well or tube.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific period.
-
Observe the development of a blue color, which indicates the presence of esterase activity.
-
For quantitative analysis, the formation of indigo can be monitored over time by measuring the absorbance at a wavelength of approximately 615 nm.
Histochemical Staining
This compound can also be employed for the in-situ localization of esterase activity in tissue sections.
Procedure:
-
Prepare a staining solution containing this compound in an appropriate buffer.
-
Incubate the tissue sections with the staining solution at a controlled temperature.
-
The enzymatic activity will result in the deposition of the blue indigo precipitate at the sites of the enzyme.
-
After the desired staining intensity is achieved, the sections are washed, counterstained if necessary, and mounted for microscopic examination.
Visualizing the Enzymatic Reaction
The enzymatic hydrolysis of this compound and the subsequent formation of indigo can be represented as a two-step process.
Caption: Enzymatic conversion of this compound to indigo.
Signaling Pathways of Butyrate, the Hydrolysis Product
While this compound itself is not known to be directly involved in cellular signaling, its hydrolysis product, butyrate, is a short-chain fatty acid with profound effects on various cellular processes. Butyrate is a key energy source for colonocytes and acts as a signaling molecule, primarily through two mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[1][6][7]
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of class I and IIa histone deacetylases.[8] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of a subset of genes.[1][9] This epigenetic modification can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells, making butyrate a molecule of interest in cancer research.[1]
G-Protein Coupled Receptor (GPCR) Activation
Butyrate also functions as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[6][10] The activation of these receptors by butyrate triggers various downstream signaling cascades that play crucial roles in regulating immune responses, intestinal homeostasis, and metabolism.[7][11] For instance, butyrate's anti-inflammatory effects in the gut are partly mediated through these GPCRs, which can lead to the suppression of pro-inflammatory cytokines and the promotion of regulatory T cell differentiation.[12][13]
The following diagram illustrates the dual signaling roles of butyrate.
Caption: Dual signaling mechanisms of butyrate.
Conclusion
This compound serves as a valuable tool for researchers and scientists, primarily as a reliable chromogenic substrate for detecting esterase activity. Its chemical properties facilitate its use in various experimental settings. While the compound itself is not known to be a direct signaling molecule, the biological activities of its hydrolysis product, butyrate, are of significant interest in drug development and the study of diseases such as inflammatory bowel disease and cancer. A thorough understanding of both the direct applications of this compound and the downstream effects of its enzymatic product is essential for its effective utilization in research.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [gbiosciences.com]
- 4. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate Attenuates Hepatic Steatosis Induced by a High‐Fat and Fiber‐Deficient Diet via the Hepatic GPR41/43‐CaMKII/HDAC1‐CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
discovery and history of 3-Indoxyl butyrate
An In-depth Technical Guide to 3-Indoxyl Butyrate (B1204436)
Introduction
3-Indoxyl butyrate is a synthetic chromogenic substrate primarily used in biochemistry and histochemistry for the detection of carboxylesterase (CES) activity.[1][2] Its utility lies in a straightforward enzymatic reaction that produces a distinct, insoluble blue precipitate at the site of enzyme activity.[1][2] This allows for the precise localization and visualization of esterase enzymes within cells and tissues. The principle of using indoxyl esters for detecting hydrolytic enzymes has been a cornerstone of enzyme histochemistry since the mid-20th century, evolving from foundational studies on esterase activity.[3][4] This guide provides a comprehensive overview of the history, chemical properties, and technical application of this compound for researchers, scientists, and drug development professionals.
Discovery and History
The development of this compound is rooted in the broader history of indigogenic reactions for enzyme histochemistry. The fundamental principle involves the enzymatic cleavage of a soluble, colorless indoxyl derivative to release a 3-indoxyl intermediate. This intermediate then undergoes rapid oxidation and dimerization in the presence of air or an oxidizing agent to form a highly colored, insoluble indigo (B80030) dye.[5][6]
The use of indoxyl esters for the histochemical demonstration of esterases was pioneered in the 1950s.[4][7] These early methods laid the groundwork for creating a variety of indoxyl-based substrates, each tailored to a specific enzyme by modifying the group attached to the indoxyl moiety. While 5-bromoindoxyl acetate (B1210297) was an early and important substrate for studying non-specific esterases,[8] other derivatives like this compound were developed to act as substrates for different enzyme specificities, in this case, carboxylesterases.[1][2] The development of halogenated indoxyl substrates, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), synthesized in 1964, further popularized this class of compounds in molecular biology for reporter gene assays.[9][10] this compound continues this legacy as a valuable tool for direct enzyme activity detection.[11]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2][11] Its key properties are summarized in the table below, providing essential information for its use and storage in a laboratory setting.
| Property | Value | References |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [2][11][12] |
| CAS Number | 4346-15-0 | [2][11][12][13] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][11][12][13] |
| Molecular Weight | 203.24 g/mol | [2][12] |
| Melting Point | 91 - 93 °C | [11] |
| Appearance | White to slightly off-white crystalline powder | [2][11] |
| Purity | ≥ 98% (TLC) | [11] |
| Storage | Store at 0-8°C or -15°C, protected from light | [2][11] |
Principle of Detection
The detection mechanism is a two-step process initiated by enzymatic activity.
-
Enzymatic Hydrolysis : Carboxylesterase cleaves the ester bond of the this compound substrate. This reaction releases the butyrate group and a soluble, colorless 3-indoxyl intermediate.[1][5]
-
Oxidative Dimerization : The unstable 3-indoxyl intermediate spontaneously dimerizes and is oxidized by atmospheric oxygen or, more efficiently, by an added catalyst like a tetrazolium salt (e.g., Nitroblue Tetrazolium - NBT).[3][5] This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate, which marks the location of the enzyme.[5][14]
Experimental Protocols
The following is a generalized protocol for the histochemical detection of carboxylesterase activity in tissue sections using this compound. This protocol is based on the established principles of indoxyl-based staining and should be optimized for specific tissues and experimental conditions.[5]
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer (or other suitable buffer, pH 7.0-8.0)
-
Nitroblue Tetrazolium (NBT) stock solution (optional, for signal enhancement)
-
Fresh or frozen tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
Procedure:
-
Substrate Stock Solution Preparation:
-
Dissolve this compound in a small amount of DMF to create a concentrated stock solution (e.g., 20-40 mg/mL). This solution should be stored at -20°C.
-
-
Staining Solution Preparation:
-
Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Just before use, dilute the this compound stock solution into the buffer to a final concentration of 0.5-1.0 mg/mL.
-
For enhanced signal, NBT can be added to the staining solution to a final concentration of 0.4-0.5 mg/mL.[5][14] The NBT acts as an electron acceptor, forming a formazan (B1609692) precipitate and accelerating the formation of the colored product.[5]
-
-
Tissue Preparation:
-
Fix fresh tissue sections briefly in a cold fixative (e.g., 4% PFA for 10-15 minutes). Over-fixation can inactivate the enzyme.
-
Wash the sections thoroughly with the buffer to remove the fixative.
-
-
Incubation:
-
Immerse the tissue sections completely in the freshly prepared staining solution.
-
Incubate at 37°C for 30 minutes to several hours. The optimal incubation time will vary depending on the level of enzyme activity and should be determined empirically by monitoring the development of the blue color under a microscope.
-
-
Washing and Counterstaining:
-
Stop the reaction by rinsing the sections in buffer.
-
(Optional) Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.
-
Rinse thoroughly with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
-
Applications in Research
This compound is a versatile tool with applications across various scientific disciplines:
-
Biochemical Research: It is widely used as a substrate in enzyme assays to study the kinetics and mechanisms of carboxylesterases and other metabolic pathways.[11]
-
Histochemistry: Its primary application is in the histochemical localization of esterase activity in tissues, which is crucial for studies in developmental biology, neurobiology, and pathology.[5]
-
Pharmaceutical Development: The compound can be used to study drug metabolism, as carboxylesterases are involved in the hydrolysis of many ester-containing drugs. It has also been explored for its potential therapeutic effects.[11]
-
Diagnostic Tools: Assays using this compound can be developed to detect specific enzymes or metabolites, offering insights into disease states.[11]
Conclusion
This compound remains a fundamental tool in the researcher's arsenal (B13267) for the detection and localization of carboxylesterase activity. Its historical roots in the development of enzyme histochemistry underscore the enduring value of the indigogenic reaction principle. By understanding its chemical properties and the straightforward protocol for its use, scientists can effectively leverage this substrate to visualize enzymatic processes with high spatial resolution, contributing to advancements in biology, medicine, and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. The value of fundamental studies of staining reactions in enzyme histochemistry, with reference to indoxyl methods for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]
- 7. The hydrolysis of indoxyl esters by esterases of human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-gal - Wikipedia [en.wikipedia.org]
- 10. thomassci.com [thomassci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. scbt.com [scbt.com]
- 13. scbt.com [scbt.com]
- 14. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Indoxyl Butyrate for Detecting Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-indoxyl butyrate (B1204436) as a chromogenic substrate for the detection and characterization of esterase activity. It covers the core principles of the assay, detailed experimental protocols for qualitative and quantitative analysis, and the broader biological context of the enzymatic reaction product.
Core Principles and Mechanism of Action
3-Indoxyl butyrate is a synthetic substrate used to detect the activity of various hydrolytic enzymes, primarily carboxylesterases.[1] The detection method is based on a simple, two-step chromogenic reaction that provides a visually identifiable endpoint.
Mechanism:
-
Enzymatic Hydrolysis: An esterase enzyme cleaves the ester bond of the this compound substrate. This hydrolysis reaction releases butyric acid and a highly reactive indoxyl molecule.
-
Oxidative Dimerization: In the presence of atmospheric oxygen, the liberated indoxyl undergoes spontaneous oxidative dimerization. This reaction forms indigo (B80030) , a water-insoluble pigment that precipitates out of solution as a distinct blue-to-violet colored compound.[2]
The intensity of the blue color is proportional to the amount of indigo formed, which directly correlates with the level of enzyme activity in the sample. While excellent for qualitative detection, the insolubility of the indigo product presents challenges for direct, continuous spectrophotometric monitoring, making quantitative analysis more complex.[3]
Enzyme Specificity
This compound is primarily a substrate for enzymes that cleave short-chain fatty acid esters.
-
Carboxylesterases (CES, EC 3.1.1.1): This is the main class of enzymes detected by this compound.[1][4] These enzymes are crucial in the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds.[4][5]
-
Butyrate Esterase: The substrate is widely used in clinical microbiology for the specific and rapid identification of the bacterium Moraxella (Branhamella) catarrhalis.[2][6][7][8] This organism produces a distinct butyrate esterase, which distinguishes it from non-reactive Neisseria species, aiding in diagnostics.[2]
-
Lipases (EC 3.1.1.3): While lipases preferentially act on longer-chain triglycerides, some may exhibit activity towards short-chain esters like this compound. However, other substrates, such as those with longer acyl chains or p-nitrophenyl esters, are more commonly used for specific lipase (B570770) activity assays.[9]
-
Butyrylcholinesterase (BChE, EC 3.1.1.8): Also known as pseudocholinesterase, this enzyme hydrolyzes various choline (B1196258) esters and other compounds. Its activity can be detected with butyrate-based substrates, although specific assays often employ thiocholine (B1204863) esters.
Data Presentation: Physicochemical and Kinetic Parameters
Quantitative kinetic data (Km, Vmax) for this compound is not widely reported in the literature. This is primarily due to the formation of an insoluble indigo precipitate, which complicates standard continuous spectrophotometric rate determination. The tables below provide the physicochemical properties of the substrate and kinetic data for representative esterases using an analogous substrate, p-nitrophenyl butyrate (pNPB), which yields a soluble, colored product suitable for kinetic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [1] |
| CAS Number | 4346-15-0 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage | -20°C to 4°C, protect from light | [10] |
Table 2: Representative Kinetic Parameters of Esterases using p-Nitrophenyl Butyrate (pNPB)
Disclaimer: This data is for the analogous substrate pNPB and serves as a reference for the general kinetic behavior of these enzymes. Actual values with this compound may vary.
| Enzyme | Source Organism / Type | Km (µM) | Vmax (µM/min or U/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |
| Carboxylesterase (Est56) | Compost Metagenome | 128.0 µM | 102.0 U/mg | 8.0 | 50 | [11] |
| Esterase (ML-005) | Metaproteomics-derived | 137.9 µM | 59.8 µM/min | 5.0 - 12.0 | 20 - 60 | [12] |
| Lipase (LipA) | Bacillus sp. | 4760 µM (pNP Palmitate) | 400 µmol/mL/min (pNP Palmitate) | N/A | N/A | [13] |
| Lipase from Candida rugosa | Candida rugosa | 74,600 µM (Butyric Acid) | 2.861 µmol/min/mg | N/A | 50 | [9] |
Experimental Protocols
Protocol 1: Qualitative Butyrate Disk Test for Moraxella catarrhalis
This rapid test is a standard procedure in clinical microbiology for the presumptive identification of M. catarrhalis.[2] It utilizes a filter paper disk impregnated with a substrate like 5-bromo-4-chloro-3-indoxyl butyrate.[10]
Materials:
-
Butyrate test disks (e.g., M. Cat. Butyrate Disk)[10]
-
Microscope slide
-
Deionized or distilled water
-
Wooden applicator stick or sterile inoculating loop
-
18-72 hour pure bacterial culture on an appropriate medium
Procedure:
-
Place a single butyrate disk on a clean, dry microscope slide.[2][10]
-
Add one drop of deionized water to the disk to moisten it. Do not oversaturate.[2][10]
-
Using a wooden applicator stick, pick several well-isolated colonies of the test organism to form a visible "paste."[10]
-
Smear the inoculum onto the surface of the moistened disk.[2][10]
-
Incubate at ambient room temperature (20-25°C) for up to 5 minutes.[2][10]
-
Observe the disk for color development.
Interpretation of Results:
-
Positive: Development of a blue or blue-violet color within the 5-minute incubation period. This indicates the presence of butyrate esterase activity and is presumptive for M. catarrhalis.[2]
-
Negative: No color change, or a very slight off-white/yellow color from the inoculum.[2]
Protocol 2: Proposed Quantitative Endpoint Assay
This protocol is a synthesized methodology for quantitative analysis, based on the principle of solubilizing the indigo precipitate for spectrophotometric measurement. This is an endpoint assay, not a continuous kinetic assay.
Materials:
-
Enzyme solution (e.g., purified carboxylesterase or cell lysate)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Reaction Stop/Solubilization Solution: Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~615-620 nm (for indigo in DMSO)[14]
Procedure:
-
Prepare Reaction Mix: In each well of a 96-well plate, prepare the reaction by adding:
-
X µL of Assay Buffer
-
Y µL of enzyme solution (or blank control with buffer)
-
Total volume should be pre-determined (e.g., 180 µL)
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Add Z µL of the this compound stock solution to each well to start the reaction (e.g., 20 µL for a final volume of 200 µL). Mix gently.
-
Incubation: Incubate the plate at the reaction temperature for a fixed period (e.g., 15, 30, or 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction and Solubilize: Add a sufficient volume of DMSO to each well to both stop the reaction and fully dissolve the indigo precipitate (e.g., 100 µL). Mix thoroughly until the blue color is uniformly dissolved.
-
Measure Absorbance: Read the absorbance of each well in a microplate reader at approximately 615 nm.[14]
-
Quantification: Subtract the absorbance of the blank control from the sample wells. The amount of indigo produced can be quantified by creating a standard curve with known concentrations of pure indigo dissolved in the same final buffer/DMSO mixture.
Biological Signaling of the Butyrate Product
The enzymatic hydrolysis of this compound releases butyric acid (butyrate), a short-chain fatty acid (SCFA) with significant biological activity, particularly in the gut. Butyrate acts as a key signaling molecule, primarily through two mechanisms: inhibition of Histone Deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[15][16][17]
HDAC Inhibition Pathway
Butyrate is a well-established inhibitor of Class I and IIa HDACs.[15][18] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones, leading to a more open chromatin structure (hyperacetylation). This allows transcription factors greater access to gene promoters, thereby altering the expression of genes involved in inflammation, cell cycle control, and apoptosis.[15][19] For example, HDAC inhibition by butyrate can suppress pro-inflammatory pathways like NF-κB.[19][20]
GPCR Activation Pathway
Butyrate also functions as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[16][21][22][23] Binding of butyrate to these receptors on the surface of intestinal epithelial or immune cells initiates intracellular signaling cascades. For instance, activation of GPRs can lead to the modulation of MAP kinase pathways and inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[16][22] These pathways influence cellular processes such as apoptosis, immune response, and metabolic regulation.[16][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-Related Inducibility of Carboxylesterases by the Antiepileptic Agent Phenobarbital and Implications in Drug Metabolism and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis. | Semantic Scholar [semanticscholar.org]
- 21. Butyrate acts as a G-protein-coupled receptor ligand that prevents high glucose-induced amyloidogenesis in N2a cells through the protein kinase B/glycogen synthase kinase-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. wjgnet.com [wjgnet.com]
The Role of 3-Indoxyl Butyrate in Histochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and practical considerations for the use of 3-indoxyl butyrate (B1204436) in the histochemical localization of carboxylesterase activity. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively employ this chromogenic substrate in their studies.
Introduction to Indigogenic Histochemistry and 3-Indoxyl Butyrate
Indigogenic histochemistry is a powerful technique for the in situ localization of hydrolytic enzymes. This method utilizes substrates that, upon enzymatic cleavage, release an indoxyl derivative. This intermediate product is subsequently oxidized to form a highly colored, insoluble indigo (B80030) dye at the site of enzyme activity.
This compound is a specific chromogenic substrate for carboxylesterases (EC 3.1.1.1), a diverse group of enzymes widely distributed in mammalian tissues, including the liver, small intestine, and skin.[1][2][3] These enzymes play crucial roles in xenobiotic metabolism, detoxification, and the activation of ester-containing prodrugs.[2] The histochemical detection of carboxylesterase activity using this compound can provide valuable insights into drug metabolism, tissue-specific enzyme distribution, and toxicological responses.
Principle of the Histochemical Reaction
The histochemical method for detecting carboxylesterase activity with this compound is a two-step process:
-
Enzymatic Hydrolysis: Carboxylesterases present in the tissue section catalyze the hydrolysis of the ester bond in this compound. This reaction releases butyric acid and a colorless, soluble intermediate, 3-hydroxyindole (indoxyl).
-
Oxidative Dimerization (Indigogenic Reaction): In the presence of an oxidizing agent, two molecules of the liberated indoxyl undergo oxidative dimerization to form 5,5'-dibromoindigo, an intensely colored blue precipitate. This insoluble dye marks the site of carboxylesterase activity within the tissue.
To ensure a rapid and localized precipitation of the indigo dye, and to prevent the diffusion of the soluble indoxyl intermediate, an oxidizing agent is typically included in the incubation medium. A commonly used oxidant is an equimolar mixture of potassium ferricyanide (B76249) and potassium ferrocyanide.[4][5]
Data Presentation
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |
| Human Carboxylesterase 1 (hCE1) | Ramipril | - | 1.061 mL/min/mg protein (Intrinsic Clearance) | [6] |
| Human Carboxylesterase 1 (hCE1) | Trandolapril | - | 0.360 mL/min/mg protein (Intrinsic Clearance) | [6] |
| Human Carboxylesterase 1 (hCE1) | Enalapril | - | 0.02 mL/min/mg protein (Intrinsic Clearance) | [6] |
| Helicoverpa armigera Carboxylesterase 001D | 1-Naphthyl acetate | 7.61 - 19.72 | 0.35 - 2.29 s⁻¹ | [7] |
Experimental Protocols
The following protocols are generalized for the histochemical localization of carboxylesterase activity in frozen and paraffin-embedded tissue sections using this compound. Optimization of incubation times, substrate concentration, and fixative procedures may be necessary for specific tissues and experimental conditions.
Tissue Preparation
4.1.1. Fixation
The choice of fixative is critical for preserving both tissue morphology and enzyme activity. Esterases are sensitive to some fixatives, so a balance must be struck.
-
For Frozen Sections: Brief fixation in cold (4°C) 4% paraformaldehyde or acetone (B3395972) for 10-15 minutes is often suitable.[8] Over-fixation should be avoided as it can inhibit enzyme activity.
-
For Paraffin-Embedded Sections: Neutral buffered formalin (10%) is a common fixative.[9] However, it may partially inhibit esterase activity. Fixation time should be kept to a minimum (e.g., 4-12 hours) to preserve as much enzyme function as possible.
4.1.2. Sectioning
-
Frozen Sections: Tissues should be snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen to minimize ice crystal artifacts.[10][11] Sections are typically cut at 5-10 µm thickness using a cryostat.
-
Paraffin-Embedded Sections: Following fixation, tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin. Sections are cut at 4-6 µm thickness using a microtome.
Staining Protocol for Frozen Sections
-
Section Preparation: Cut frozen sections and mount them on positively charged slides. Allow the sections to air dry for 30 minutes at room temperature.
-
Fixation: Fix the sections in cold (4°C) 4% paraformaldehyde in PBS (pH 7.4) for 10 minutes.
-
Washing: Rinse the slides three times in PBS for 5 minutes each.
-
Incubation: Incubate the sections in the freshly prepared incubation medium (see section 4.4) in a humidified chamber at 37°C for 30-60 minutes, or until the desired intensity of color is achieved. The incubation time should be optimized for the specific tissue.
-
Washing: Rinse the slides in PBS for 5 minutes.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 1-5 minutes.
-
Washing: Briefly rinse in distilled water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and mount with a permanent mounting medium.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Incubation: Incubate the sections in the freshly prepared incubation medium (see section 4.4) in a humidified chamber at 37°C for 1-2 hours, or longer, depending on the level of enzyme activity.
-
Washing: Rinse the slides in PBS for 5 minutes.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Washing: Briefly rinse in distilled water.
-
Dehydration and Mounting: Dehydrate, clear, and mount as described for frozen sections.
Preparation of Incubation Medium
This medium should be prepared fresh just before use.
| Component | Concentration | Volume (for 10 ml) | Purpose |
| 0.1 M Phosphate Buffer (pH 7.4) | - | 9.8 ml | Maintain optimal pH |
| This compound (stock solution: 10 mg/ml in Dimethylformamide) | 0.1 - 0.5 mg/ml | 0.1 - 0.5 ml | Substrate |
| 0.05 M Potassium Ferricyanide | 2.5 mM | 0.5 ml | Oxidizing Agent |
| 0.05 M Potassium Ferrocyanide | 2.5 mM | 0.5 ml | Oxidizing Agent |
Note: The optimal concentration of this compound may need to be determined empirically for each tissue type. A starting point of 0.25 mg/ml is recommended.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for indigogenic histochemistry using this compound.
References
- 1. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 4. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novodiax.com [novodiax.com]
- 9. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 10. 固定方法および試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. jefferson.edu [jefferson.edu]
An In-depth Technical Guide to the 3-Indoxyl Butyrate Color Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 3-indoxyl butyrate (B1204436) color reaction, a chromogenic assay used for the detection of carboxylesterase activity. The guide details the underlying chemical principles, experimental protocols for both qualitative and quantitative applications, and explores the broader significance of the reaction's product, butyrate, in cellular signaling pathways.
Core Principles of the Reaction
The 3-indoxyl butyrate colorimetric assay is centered on the enzymatic hydrolysis of a synthetic substrate, this compound, by carboxylesterases (EC 3.1.1.1). This reaction is a cornerstone for identifying and quantifying esterase activity in various biological contexts, from microbial identification to histochemical staining.
The reaction proceeds in two main stages:
-
Enzymatic Hydrolysis: In the presence of a carboxylesterase, the ester bond in this compound is cleaved. This hydrolysis releases butyric acid and an unstable intermediate, 3-indoxyl.[1]
-
Oxidative Dimerization: The liberated 3-indoxyl is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. This condensation reaction forms the intensely colored, water-insoluble pigment, 5,5'-dibromo-4,4'-dichloro-indigo, commonly known as indigo (B80030) blue.[2][3] The appearance of this blue precipitate serves as a visual indicator of esterase activity.
The reaction can be tailored for different applications. For instance, halogenated derivatives of this compound, such as 5-bromo-4-chloro-3-indoxyl butyrate, are often used to produce a more intensely colored and insoluble indigo precipitate, enhancing the sensitivity of the assay.[2]
Data Presentation
While the this compound reaction is widely used for qualitative assessment, quantitative kinetic data for this specific substrate is not extensively reported in publicly available literature. To provide a framework for understanding the enzymatic parameters involved, the following table presents illustrative kinetic data for a common porcine liver carboxylesterase using a structurally similar substrate, p-nitrophenyl butyrate. This data serves as a reference for the expected enzymatic behavior.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | pH Optimum | Temperature Optimum (°C) |
| Porcine Liver Carboxylesterase | p-Nitrophenyl Butyrate | 250 | 150 | 8.0 | 37 |
Experimental Protocols
Qualitative Detection of Butyrate Esterase in Microorganisms
This protocol is widely used for the rapid identification of Moraxella catarrhalis, an organism that produces butyrate esterase.[2][3][4][5]
Materials:
-
Reagent-impregnated disks containing 5-bromo-4-chloro-3-indoxyl butyrate.
-
Sterile deionized or demineralized water.
-
Microscope slide.
-
Wooden applicator stick or sterile loop.
-
Test organism grown on a suitable culture medium for 18-72 hours.
-
Positive Control: Moraxella catarrhalis
-
Negative Control: Neisseria gonorrhoeae
Procedure:
-
Place a reagent disk on a clean microscope slide.
-
Moisten the disk with one drop of sterile deionized water. Do not oversaturate the disk.
-
Using a wooden applicator stick or sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.
-
Incubate the slide at ambient temperature (20-25°C) for up to 5 minutes.
-
Observe the disk for a color change.
Interpretation of Results:
-
Positive: The development of a blue to blue-violet color within 5 minutes indicates the presence of butyrate esterase activity.
-
Negative: The absence of a color change (the disk remains white or its original color) indicates the lack of butyrate esterase activity.
Quantitative Spectrophotometric Assay of Carboxylesterase Activity
This protocol provides a method to quantify carboxylesterase activity by measuring the formation of the indigo pigment over time. The insoluble indigo is extracted into an organic solvent for spectrophotometric analysis.
Materials:
-
Enzyme sample (e.g., purified carboxylesterase, cell lysate, tissue homogenate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: 100 mM this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Stopping and Extraction Solvent: Chloroform (B151607) or Dimethyl Sulfoxide (DMSO).
-
96-well microplate or microcentrifuge tubes.
-
Spectrophotometer capable of reading absorbance at ~605 nm.
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add 180 µL of Assay Buffer.
-
Add 10 µL of the enzyme sample to each well/tube. Include a "no-enzyme" control containing 10 µL of Assay Buffer instead of the enzyme sample.
-
Pre-incubate the plate/tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the 100 mM this compound stock solution to each well/tube to start the reaction (final substrate concentration: 5 mM). Mix gently.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15, 30, 45, and 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction rate is linear.
-
Stop Reaction and Extract Indigo: At each time point, stop the reaction by adding 200 µL of chloroform or DMSO. Vortex vigorously for 30 seconds to extract the blue indigo pigment into the organic phase.
-
Clarification: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated protein and cellular debris.
-
Absorbance Measurement: Carefully transfer 150 µL of the colored organic supernatant to a new 96-well plate. Measure the absorbance at approximately 605 nm.
-
Quantification: The rate of indigo formation is proportional to the enzyme activity. A standard curve can be generated using known concentrations of pure indigo dissolved in the same solvent to convert absorbance units to molar concentrations.
Visualizations
Chemical Reaction Pathway
Caption: Enzymatic hydrolysis of this compound and subsequent formation of indigo.
Experimental Workflow for Quantitative Assay
Caption: Workflow for the quantitative measurement of carboxylesterase activity.
Signaling Pathways Influenced by Butyrate
The enzymatic cleavage of this compound releases butyric acid (butyrate), a short-chain fatty acid with significant biological activity. Butyrate is a well-characterized histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate alters chromatin structure and gene expression, influencing numerous cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Enzymatic Assay of Esterase [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate induced changes in Wnt-signaling specific gene expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
3-Indoxyl Butyrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Biological Significance and Applications of 3-Indoxyl Butyrate (B1204436)
Abstract
3-Indoxyl butyrate is a versatile chemical compound, primarily recognized for its utility as a chromogenic substrate for carboxylesterases (CES). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and profound biological significance. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, applications in enzyme assays, and its emerging role in diagnostics and cellular analysis. This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to serve as a critical resource for the scientific community.
Introduction
This compound, also known as 3-butyryloxyindole, is an ester derivative of indole. Its principal application in the biomedical field is as a chromogenic substrate for the detection of carboxylesterase activity. Carboxylesterases are a crucial class of enzymes involved in the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds, including many therapeutic drugs. The enzymatic cleavage of this compound by a carboxylesterase yields an unstable indoxyl intermediate, which, in the presence of oxygen, rapidly dimerizes to form the intensely blue and insoluble pigment, indigo. This distinct color change provides a straightforward and sensitive method for detecting and quantifying esterase activity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | |
| CAS Number | 4346-15-0 | |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to slightly off-white crystalline powder | |
| Melting Point | 91 - 93 °C | |
| Purity | ≥ 98% (TLC) | |
| Storage Conditions | 0-8°C, Protect from light |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of indoxyl with butyric acid or a derivative thereof. While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, the general principles of indoxyl ester synthesis can be applied. A common method involves the reaction of indoxyl with an acylating agent like butyric anhydride (B1165640) or butyryl chloride in the presence of a base.
A plausible synthetic route is the esterification of indoxyl with butyric anhydride. This reaction is typically carried out in an aprotic solvent, and a base is used to deprotonate the hydroxyl group of indoxyl, making it a more potent nucleophile.
A Technical Guide to the Preliminary Studies of 3-Indoxyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is an ester derivative of indole (B1671886), recognized primarily for its application as a chromogenic substrate in various biochemical assays.[1][2] Its utility lies in the detection of enzymatic activity, particularly that of carboxylesterases, which cleave the butyrate group, leading to a colored product.[3][4] While its direct therapeutic applications are still under exploration, the potential biological activity of its metabolic byproducts—indole and butyrate—suggests avenues for further investigation in drug development. This technical guide provides a comprehensive overview of the current understanding of 3-Indoxyl butyrate, focusing on its properties, established experimental use, and the potential physiological relevance of its metabolites.
Core Compound Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [1] |
| CAS Number | 4346-15-0 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | White to slightly off-white crystalline powder | [1] |
| Melting Point | 91 - 93 °C | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Established Applications and Research Directions
This compound is a versatile compound with established applications in biochemical research and diagnostics. Emerging areas of research are also exploring its potential in pharmaceuticals, agriculture, and cosmetics.
| Application Area | Description |
| Biochemical Research | Serves as a chromogenic substrate for various enzymes, such as carboxylesterase, to study enzyme kinetics and mechanisms.[1] |
| Diagnostic Tools | Used in assays to detect specific enzymes or metabolites, providing insights into disease states and biological processes.[1] |
| Pharmaceutical Development | Explored for potential therapeutic effects, particularly for neurological disorders due to its potential to cross the blood-brain barrier. It is also considered a precursor for the synthesis of other bioactive compounds.[1] |
| Agricultural Applications | Investigated for its role in plant growth regulation.[1] |
| Cosmetic Formulations | Researched for its potential antioxidant properties for use in skincare products.[1] |
Experimental Protocols
The primary experimental application of this compound is in the detection of carboxylesterase activity.
Protocol: Chromogenic Assay for Carboxylesterase Activity
This protocol outlines the use of this compound for the qualitative detection of carboxylesterase activity, often used for the identification of microorganisms like Moraxella catarrhalis.
Materials:
-
This compound substrate solution or commercially available disks.
-
Test organism (e.g., bacterial colony).
-
Sterile water or appropriate buffer.
-
Microscope slide or other suitable reaction surface.
-
Incubator or controlled temperature environment.
Procedure:
-
Substrate Preparation: If using a powder, prepare a fresh solution of this compound in an appropriate solvent as recommended by the manufacturer. For commercially available disks, proceed to the next step.
-
Inoculation: Place a small amount of the test organism (e.g., a single colony) onto the substrate-impregnated disk or into the substrate solution.
-
Incubation: Incubate at the optimal temperature for the test organism or enzyme activity.
-
Observation: Observe for a color change. The hydrolysis of this compound by carboxylesterase releases indoxyl, which upon oxidation, forms a colored precipitate (typically blue or indigo).
Visualizing Mechanisms and Workflows
Enzymatic Cleavage of this compound
The fundamental biochemical reaction involving this compound is its hydrolysis by carboxylesterase. This reaction is the basis for its use as a chromogenic substrate.
Metabolic Fate of Indole
Upon cleavage, the indoxyl moiety can be further metabolized in the body. The following diagram illustrates the major metabolic pathway of indole, a product of tryptophan metabolism by gut microbiota, which is structurally related to indoxyl.
Signaling Pathways of Butyrate
The butyrate released from this compound has well-documented biological activities, primarily as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G-protein coupled receptors (GPCRs).
Discussion and Future Outlook
While direct preliminary studies on the therapeutic effects of this compound are limited, its role as a precursor to biologically active molecules warrants further investigation. The enzymatic release of butyrate, a well-known short-chain fatty acid with beneficial effects on gut health and anti-inflammatory properties, suggests that this compound could be explored as a pro-drug for targeted delivery of butyrate.[5][6] The ability of the parent compound to potentially cross the blood-brain barrier opens avenues for its investigation in neurological disorders.[1]
Future research should focus on several key areas:
-
In vivo metabolism and pharmacokinetics: Studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to determine the systemic and local concentrations of its metabolites.
-
Therapeutic efficacy: Preclinical studies in animal models of inflammatory bowel disease, neurological disorders, and cancer are required to evaluate the therapeutic potential of this compound.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its metabolites will be crucial for its development as a therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [gbiosciences.com]
- 5. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]
The Indigo Molecule: Unlocking Novel Therapeutic and Diagnostic Applications of 3-Indoxyl Butyrate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Indoxyl butyrate (B1204436), a well-established chromogenic substrate for detecting carboxylesterase activity, is poised for a paradigm shift in its application, moving from a simple laboratory reagent to a sophisticated tool in oncology and cell biology. This technical guide explores the novel applications of 3-Indoxyl butyrate, primarily focusing on its potential as a cancer-targeted pro-drug and a modulator of key cellular signaling pathways. Capitalizing on the elevated esterase activity often observed in tumor cells, this compound can be selectively hydrolyzed within the cancerous microenvironment to release two bioactive molecules: butyrate, a potent histone deacetylase (HDAC) inhibitor, and a dimerized indigo (B80030) precipitate, which offers a unique mechanism for theranostic applications. This document provides a comprehensive overview of the underlying scientific principles, quantitative data from related studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: Beyond a Chromogenic Substrate
For decades, the utility of this compound has been largely confined to its role as an indicator of esterase activity, where its enzymatic cleavage yields a blue indigo precipitate[1][2]. However, a deeper look into the biochemical properties of its cleavage products—butyrate and 3-hydroxyindole—reveals a largely untapped potential for therapeutic and advanced diagnostic applications. Butyrate, a short-chain fatty acid, is a well-documented inhibitor of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation and has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines[3][4][5][6].
The core of this novel application lies in the differential expression of carboxylesterases between cancerous and healthy tissues. Studies have shown that esterase activity is significantly upregulated in several types of tumors, including colorectal cancer, making these enzymes attractive targets for tumor-specific drug activation[1]. This sets the stage for envisioning this compound not just as a substrate, but as a pro-drug that can be selectively activated in the tumor microenvironment.
This guide will delve into the scientific rationale, present supporting data, and provide practical protocols for researchers to explore these innovative applications of this compound.
The Pro-Drug Hypothesis: Targeted Delivery of Butyrate
The central hypothesis for the novel application of this compound is its function as a pro-drug that is preferentially hydrolyzed by esterases overexpressed in cancer cells. This targeted cleavage would result in the intracellular release of butyrate, which can then exert its anti-cancer effects, and the formation of an indigo precipitate, which can be leveraged for imaging and potentially therapeutic purposes.
Elevated Esterase Activity in Cancer Cells
A foundational element of this pro-drug strategy is the elevated esterase activity in malignant cells compared to their healthy counterparts. Research indicates that esterase activity can be 2.6 to 3.7-fold higher in malignant colorectal tumors than in normal tissues[1]. This differential activity provides a therapeutic window for the selective activation of ester-based pro-drugs like this compound.
Bioactive Payloads: Butyrate and Indigo
Upon hydrolysis, this compound releases two key molecules:
-
Butyrate: A potent HDAC inhibitor that can induce apoptosis and cell cycle arrest in cancer cells.
-
3-hydroxyindole: This intermediate is unstable and rapidly oxidizes and dimerizes to form the intensely colored, insoluble indigo precipitate. This precipitate can be visualized, and its accumulation within cancer cells could potentially induce physical stress, contributing to cell death.
Quantitative Data
While direct quantitative data for this compound as an anti-cancer agent is still emerging, a substantial body of research on butyrate and other indole-based HDAC inhibitors provides a strong foundation for its potential efficacy.
Table 1: Anti-proliferative Activity of Butyrate in Human Colon Cancer Cell Lines
| Cell Line | Time Point | IC50 (mM) |
| HCT116 | 24 h | 1.14 |
| 48 h | 0.83 | |
| 72 h | 0.86 | |
| HT-29 | 48 h | 2.42 |
| 72 h | 2.15 | |
| Caco-2 | 72 h | 2.15 |
Data extracted from a study on the efficacy of butyrate in inhibiting colon cancer cell growth[7][8]. "N/D" indicates that the IC50 was not determinable at that time point under the study's conditions.
Table 2: HDAC Inhibitory Activity of an Indole-3-Butyric Acid Derivative (I13)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 13.9 |
| HDAC3 | 12.1 |
| HDAC6 | 7.71 |
Data from a study on the discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors[1][9]. This demonstrates the potential for the indole-butyrate scaffold in HDAC inhibition.
Key Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate critical cellular signaling pathways upon its hydrolysis to butyrate.
HDAC Inhibition and Apoptosis Induction
Butyrate's primary mechanism of action is the inhibition of Class I and II histone deacetylases[6]. This leads to the hyperacetylation of histones, altering chromatin structure and leading to the transcription of genes involved in apoptosis and cell cycle arrest.
Modulation of the HIF-1α Pathway
Butyrate has a complex, context-dependent role in regulating the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. In some contexts, butyrate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of HIF-1α[10]. However, other studies suggest that butyrate can suppress HIF-1α activity under hypoxic conditions in intestinal epithelial cells[2][11]. This dual role suggests that this compound could be used to probe or modulate the hypoxic response in tumors.
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the novel applications of this compound.
Protocol 1: Assessing the Pro-Drug Efficacy of this compound
Objective: To determine if this compound is preferentially hydrolyzed in cancer cells with high esterase activity, leading to selective cytotoxicity.
Materials:
-
High-esterase cancer cell line (e.g., HCT116) and a low-esterase control cell line.
-
This compound.
-
Cell culture medium and supplements.
-
MTT or CCK-8 cell viability assay kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both high- and low-esterase cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and cell line. Determine the IC50 values for this compound in both cell lines. A significantly lower IC50 in the high-esterase cell line would support the pro-drug hypothesis.
Protocol 2: Detection of Apoptosis Induction by this compound
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound (determined in Protocol 1) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer and protease inhibitors.
-
Primary antibodies against cleaved caspase-3, Bax, Bcl-2, and survivin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Analyze the changes in the expression levels of the target proteins in treated versus untreated cells.
Synthesis of Functionalized Derivatives
The indole (B1671886) scaffold of this compound is amenable to chemical modification to enhance its therapeutic properties. The synthesis of functionalized derivatives could aim to:
-
Improve solubility and bioavailability.
-
Enhance specificity for certain esterases.
-
Incorporate additional therapeutic moieties.
Recent advances in the synthesis of functionalized indole derivatives provide a roadmap for creating novel analogs of this compound[12][13][14][15][16].
Future Directions and Conclusion
The exploration of this compound as a cancer-targeted pro-drug represents a promising new frontier in oncology research. The inherent properties of this molecule—selective activation by overexpressed cancer cell esterases and the release of two bioactive compounds—provide a strong rationale for its further investigation. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.
-
Derivative synthesis: Developing novel derivatives with improved pharmacological properties.
-
Theranostic applications: Exploring the use of the indigo precipitate for tumor imaging and as a potential photosensitizer in photodynamic therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Esterase activity, exclusion of propidium iodide, and proliferation in tumor cells exposed to anticancer agents: phenomena relevant to chemosensitivity determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Novel Ester Substrates for the Detection and Treatment of Prostate Can" by Christopher Allen McGoldrick [dc.etsu.edu]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Injectable butyrate-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate suppresses hypoxia-inducible factor-1 activity in intestinal epithelial cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
3-Indoxyl Butyrate in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate widely utilized in molecular biology and diagnostics for the detection of carboxylesterase activity.[1][2][3][4] Its primary application lies in the rapid identification of microorganisms possessing this enzymatic activity, most notably for the presumptive identification of Moraxella catarrhalis.[5] Upon enzymatic cleavage by a carboxylesterase, 3-Indoxyl butyrate releases indoxyl, which subsequently undergoes spontaneous oxidation in the presence of oxygen to form a water-insoluble blue precipitate known as indigo (B80030).[5][6] This distinct color change provides a clear and easily detectable endpoint for the assay. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of this compound in a research setting.
Chemical and Physical Properties
This compound, also known as 3-butyryloxyindole, is a white to slightly off-white crystalline powder.[7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [7][8] |
| CAS Number | 4346-15-0 | [7] |
| Molecular Formula | C₁₂H₁₃NO₂ | [7] |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to slightly off-white crystalline powder | [7] |
| Melting Point | 91 - 93 °C | [7] |
| Purity | ≥ 98% (TLC) | [7] |
| Storage Conditions | 0-8°C, protect from light | [7] |
Mechanism of Action
The detection of esterase activity using this compound is based on a two-step reaction. First, a carboxylesterase hydrolyzes the ester bond of the this compound substrate. This enzymatic cleavage releases a butyrate molecule and an indoxyl molecule. The liberated indoxyl is unstable and, in the presence of oxygen, undergoes a spontaneous oxidative dimerization to form the stable, water-insoluble blue pigment, indigo. The intensity of the blue color is proportional to the amount of indigo formed, which in turn reflects the level of esterase activity.
Applications in Molecular Biology
The primary application of this compound is in the detection and characterization of carboxylesterase activity.
Microbial Identification
This compound is a key component of rapid diagnostic tests for the presumptive identification of Moraxella catarrhalis.[5] This bacterium produces a butyrate esterase that readily hydrolyzes the substrate, leading to a rapid blue color change. This test helps differentiate M. catarrhalis from other morphologically similar but butyrate esterase-negative organisms, such as Neisseria gonorrhoeae.[5]
Enzyme Assays
In a research setting, this compound can be used as a chromogenic substrate in enzyme assays to quantify carboxylesterase activity. The formation of indigo can be monitored visually or spectrophotometrically to determine the reaction rate. While specific kinetic parameters for this compound are not widely reported, data for other butyrate esters can provide an estimate of enzyme activity.
Quantitative Data for Related Butyrate Ester Substrates:
| Substrate | Enzyme | Kₘ | Vₘₐₓ | Optimal pH | Optimal Temperature (°C) |
| p-Nitrophenyl butyrate | Porcine Liver Esterase | 0.4 mM | - | 8.0 | 25 |
| 4-Methylumbelliferyl butyrate | Moraxella catarrhalis esterase | - | - | - | Room Temp |
| Tributyrin | Moraxella catarrhalis esterase | - | - | - | Room Temp |
Histochemical Staining
This compound can be employed as a substrate for the histochemical localization of esterase activity in tissue sections. The in-situ enzymatic activity results in the deposition of indigo at the sites of the enzyme, allowing for the visualization of esterase distribution within the tissue architecture. While detailed protocols are specific to the tissue and enzyme of interest, a general workflow is provided below.
Experimental Protocols
Preparation of this compound Stock Solution
For most applications, a stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Due to its limited water solubility, direct preparation in aqueous buffers is not recommended.
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or 100% ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. The solution is typically stable for at least one month at -20°C and for several months at -80°C.[1]
Butyrate Disk Test for Moraxella catarrhalis Identification
This rapid test is a standard procedure in clinical microbiology laboratories.
Materials:
-
Butyrate test disks (impregnated with this compound)
-
Sterile water or saline
-
Sterile loop or applicator stick
-
Microscope slide or petri dish
-
Pure culture of the test organism (18-24 hours old)
Procedure:
-
Place a butyrate test disk on a clean microscope slide or in a petri dish.
-
Add one drop of sterile water or saline to moisten the disk.
-
Using a sterile loop or applicator stick, pick a well-isolated colony of the test organism.
-
Smear the colony onto the surface of the moistened disk.
-
Incubate at room temperature for up to 5 minutes.
-
Observe for a color change.
Interpretation of Results:
-
Positive: Development of a blue or blue-green color within 5 minutes indicates the presence of butyrate esterase activity, presumptive for M. catarrhalis.
-
Negative: No color change within 5 minutes indicates the absence of butyrate esterase activity.
General Protocol for Histochemical Staining of Esterase Activity
This protocol provides a general guideline. Optimal conditions for fixation, incubation time, and substrate concentration should be determined empirically for each specific application.
Materials:
-
Tissue sections (fresh frozen or fixed)
-
Fixative (e.g., cold acetone (B3395972) or formalin, depending on enzyme sensitivity)
-
Buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.0-8.0)
-
This compound stock solution
-
Counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Fixation: If required, fix tissue sections according to standard protocols. Fixation can sometimes inhibit enzyme activity, so fresh frozen sections are often preferred.
-
Incubation Solution Preparation: Prepare the incubation solution by diluting the this compound stock solution in the appropriate buffer to the desired final concentration.
-
Incubation: Cover the tissue sections with the incubation solution and incubate at room temperature or 37°C in a humidified chamber until the desired intensity of blue color develops. Incubation times can vary from minutes to hours.
-
Washing: Rinse the sections thoroughly with buffer to stop the reaction.
-
Counterstaining (Optional): Counterstain the sections with a suitable nuclear stain to provide morphological context.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Signaling Pathways and Biological Relevance of the Hydrolysis Product
While this compound itself is primarily a tool for enzyme detection, its hydrolysis product, butyrate , is a short-chain fatty acid with significant biological activity, particularly in the context of gut health and cellular metabolism. It is important to note that the biological effects described below are attributed to butyrate and not the this compound substrate or the resulting indigo dye.
Butyrate is a key energy source for colonocytes and plays a crucial role in maintaining intestinal homeostasis. It exerts its effects through several mechanisms, including:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs. By inhibiting these enzymes, butyrate leads to hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the regulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate can act as a signaling molecule by activating specific GPCRs, such as GPR41, GPR43, and GPR109a. Activation of these receptors can modulate various cellular processes, including immune responses and hormone secretion.
-
Metabolic Regulation: Butyrate influences cellular metabolism by serving as a substrate for β-oxidation and by modulating the activity of key metabolic enzymes.
It is also worth noting that the other hydrolysis product, indoxyl, and its oxidation product, indigo, may have cytotoxic effects at high concentrations, but they are not known to be involved in specific signaling pathways in the context of these assays.
Conclusion
This compound is a valuable and versatile chromogenic substrate for the detection of carboxylesterase activity. Its primary utility lies in the rapid and reliable identification of Moraxella catarrhalis in a clinical setting. In the research laboratory, it serves as a useful tool for enzyme assays and histochemical staining. While quantitative kinetic data for this compound is limited, its qualitative and semi-quantitative applications are well-established. The biological activity of its hydrolysis product, butyrate, underscores the broader physiological relevance of esterase activity in various biological systems. Researchers and drug development professionals can leverage the properties of this compound for a range of applications, from microbial diagnostics to the characterization of enzymatic activity in complex biological samples.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytometrical analysis of the adverse effects of indican, indoxyl, indigo, and indirubin on rat thymic lymphocytes - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent assays to quantitate enzymatic activities yielding as end product an aqueous-insoluble indigo-blue dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
fundamental research on 3-Indoxyl butyrate
An In-depth Technical Guide to Fundamental Research on 3-Indoxyl Butyrate (B1204436)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of 3-Indoxyl Butyrate
This compound, also known as 3-butyryloxyindole, is a synthetic chromogenic substrate primarily utilized in biochemical assays to detect the activity of carboxylesterases (CES) and other esterases.[1] Its core utility lies in its enzymatic hydrolysis, which yields an unstable indoxyl intermediate. This intermediate rapidly undergoes an oxidative dimerization in the presence of oxygen to form a water-insoluble, vibrant blue dye known as indigo (B80030).[2][3] This distinct color change provides a qualitative and quantitative measure of esterase activity. While this compound itself is not known to possess direct biological activity, its hydrolysis product, butyrate, is a short-chain fatty acid with significant and well-documented effects on various cellular signaling pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | MedChemExpress, Santa Cruz Biotechnology |
| CAS Number | 4346-15-0 | Chem-Impex, G-Biosciences |
| Molecular Formula | C₁₂H₁₃NO₂ | Chem-Impex, G-Biosciences |
| Molecular Weight | 203.24 g/mol | G-Biosciences, Santa Cruz Biotechnology |
| Appearance | White to slightly off-white crystalline powder | Chem-Impex |
| Melting Point | 91 - 93 °C | Chem-Impex |
| Storage | Store at -15°C to 0-8°C, protected from light | G-Biosciences, Chem-Impex |
| Purity | ≥ 98% (TLC) | Chem-Impex |
Synthesis of this compound
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound via esterification.
Experimental Protocols
Carboxylesterase Activity Assay using this compound
This protocol is adapted from methods using similar indoxyl ester substrates, such as 3-indoxyl acetate, and incorporates a quantitative measurement of the indigo product.[2][6]
Objective: To quantitatively determine carboxylesterase activity in a biological sample.
Principle: Carboxylesterase hydrolyzes this compound to indoxyl, which then oxidizes to form the blue pigment indigo. The amount of indigo formed is proportional to the enzyme activity and can be quantified spectrophotometrically after solubilization.
Materials:
-
This compound
-
Enzyme source (e.g., purified carboxylesterase, cell lysate, tissue homogenate)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay will need to be optimized, but a starting point is a 10 mM stock.
-
Enzyme Preparation: Prepare the enzyme sample in phosphate buffer. The optimal protein concentration should be determined empirically to ensure the reaction rate is linear over time.
-
Reaction Initiation: In a 96-well microplate, add the enzyme sample to pre-warmed phosphate buffer. Initiate the reaction by adding the this compound stock solution. The final volume and concentrations should be optimized for the specific enzyme and sample.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Indigo Solubilization: Stop the reaction by adding an equal volume of DMSO. This will also solubilize the precipitated indigo.
-
Quantification: Measure the absorbance of the solubilized indigo at a wavelength between 600-615 nm.[7][8] A blank reaction containing no enzyme should be included to subtract any background absorbance.
-
Calculation of Enzyme Activity: Enzyme activity can be calculated using the Beer-Lambert law, provided a standard curve for indigo in DMSO is prepared.
Experimental Workflow:
Caption: Workflow for carboxylesterase activity assay.
Quantitative Data
| Substrate | Enzyme | Km | Vmax | Reference |
| 3-Indoxyl acetate | Electric Eel Acetylcholinesterase | 3.21 x 10⁻³ mol/L | 7.71 x 10⁻⁸ kat | [9] |
| 3-Indoxyl acetate | Lipase | 8.72 mmol/L | Not Reported | [6] |
| p-Nitrophenyl butyrate | Human Carboxylesterase 1 (hCE-1) | Not Reported | Not Reported | [10][11] |
| p-Nitrophenyl butyrate | Human Carboxylesterase 2 (hCE-2) | Not Reported | Not Reported | [10][11] |
| 1-Naphthyl acetate | Helicoverpa armigera Carboxylesterase 001D | 7.61 - 19.72 µM | 0.35 - 2.29 s⁻¹ | [12] |
Note: The provided values are for different enzymes and substrates and should be used for estimation purposes only.
Signaling Pathways of the Hydrolysis Product: Butyrate
This compound itself is not known to directly influence signaling pathways. However, its enzymatic hydrolysis product, butyrate, is a biologically active short-chain fatty acid that plays a significant role in cellular regulation, primarily through the inhibition of histone deacetylases (HDACs).
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate is a well-established inhibitor of class I and II HDACs. By inhibiting these enzymes, butyrate prevents the removal of acetyl groups from histones. This leads to a state of histone hyperacetylation, which results in a more open chromatin structure, facilitating the transcription of various genes. This epigenetic modification is the primary mechanism through which butyrate exerts its diverse biological effects.
HDAC Inhibition Pathway:
Caption: Butyrate's mechanism of HDAC inhibition.
Downstream Effects on Key Signaling Pathways
The altered gene expression resulting from butyrate-mediated HDAC inhibition impacts several critical signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
-
NF-κB Pathway (Inflammation): Butyrate has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting HDACs, butyrate can prevent the deacetylation of components of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
-
Wnt/β-catenin Pathway (Cell Proliferation): The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Butyrate can modulate this pathway, often leading to cell cycle arrest and apoptosis in cancer cells.
-
PI3K/Akt Pathway (Cell Survival): Butyrate can also influence the PI3K/Akt pathway, which is central to cell survival and proliferation. In some contexts, butyrate has been shown to inhibit this pathway, contributing to its anti-cancer effects.
Integrated Signaling Pathway of Butyrate:
Caption: Overview of signaling pathways modulated by butyrate.
Applications in Research and Drug Development
The primary application of this compound is as a laboratory reagent for the detection and quantification of esterase activity. This is particularly useful in:
-
Enzyme Characterization: Studying the substrate specificity and kinetics of purified esterases.
-
Drug Metabolism Studies: Investigating the role of carboxylesterases in the metabolism of ester-containing drugs.
-
Microbiology: Identifying bacteria that produce butyrate esterase, such as Moraxella catarrhalis.
-
High-Throughput Screening: Screening for inhibitors or activators of carboxylesterases.
While this compound itself is not a therapeutic agent, the study of its hydrolysis and the biological effects of butyrate are highly relevant to drug development, particularly in the areas of:
-
Anti-inflammatory Therapies: Developing drugs that mimic the anti-inflammatory effects of butyrate.
-
Oncology: Designing HDAC inhibitors for cancer therapy.
-
Gastrointestinal Diseases: Investigating the role of butyrate in maintaining gut health and as a potential therapeutic for inflammatory bowel disease.
Conclusion
This compound is a valuable tool for researchers and scientists working in the fields of enzymology, drug metabolism, and microbiology. Its utility as a chromogenic substrate for carboxylesterases allows for the straightforward detection and quantification of enzyme activity. While the compound itself is biologically inert, its hydrolysis product, butyrate, is a potent modulator of key cellular signaling pathways, making the study of this compound hydrolysis relevant to a wide range of therapeutic areas. Further research to determine the specific kinetic parameters of this compound with various human carboxylesterases would enhance its utility as a standard enzymatic substrate.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. theseus.fi [theseus.fi]
- 9. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Indoxyl Butyrate Esterase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolytic enzymes responsible for the cleavage and formation of ester bonds. They are involved in a wide array of physiological processes, including neurotransmission, lipid metabolism, and detoxification. The activity of these enzymes is a critical parameter in various fields of research, from fundamental biochemistry to drug discovery, where esterase activity can influence the metabolism and efficacy of ester-containing prodrugs. 3-Indoxyl butyrate (B1204436) is a chromogenic substrate that provides a simple and effective method for the detection and quantification of carboxylesterase (CES) activity.[1][2][3] Upon enzymatic cleavage, it yields an indigo-colored precipitate, allowing for colorimetric analysis.
Principle of the Method
The 3-indoxyl butyrate esterase assay is based on the enzymatic hydrolysis of the substrate by an esterase. The reaction proceeds in two main steps. First, the esterase catalyzes the cleavage of the butyrate group from the this compound molecule, releasing a highly reactive intermediate, indoxyl. In the second step, in the presence of oxygen, two molecules of indoxyl undergo spontaneous oxidative dimerization to form a water-insoluble blue pigment, indigo (B80030), which can be quantified spectrophotometrically.[4][5] The rate of indigo formation is directly proportional to the esterase activity in the sample.
Chemical Reaction Pathway
Caption: Enzymatic hydrolysis of this compound to form indigo.
Materials and Reagents
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium Phosphate (B84403) Buffer (or other suitable buffer like Tris-HCl)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Microplate reader or spectrophotometer
-
96-well clear, flat-bottom microplates or cuvettes
Experimental Workflow
Caption: General workflow for the this compound esterase assay.
Detailed Experimental Protocol: Quantitative Spectrophotometric Assay
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions. It is adapted from standard protocols for similar chromogenic esterase substrates.
1. Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to the desired value (typically pH 7.0 - 8.0 for many carboxylesterases) with 1 M KOH. For example, to make 100 mL of pH 7.5 buffer, dissolve the appropriate amount of potassium phosphate monobasic in deionized water and adjust the pH.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound by dissolving it in 100% DMSO.[3] For example, dissolve 20.32 mg of this compound in 1 mL of DMSO. Store this stock solution at -20°C, protected from light.[8]
-
Enzyme Solution: Prepare a dilution of the esterase-containing sample in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.
2. Assay Procedure (96-well plate format)
-
Add 180 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.
-
Add 10 µL of the diluted enzyme solution to the "Test" wells.
-
For the "Blank" or "Substrate Control" wells, add 10 µL of Assay Buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate hydrolysis.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Prepare a working substrate solution by diluting the 100 mM stock solution in Assay Buffer. For a final concentration of 1 mM in the well, you would prepare an intermediate dilution. Note: The final DMSO concentration should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Initiate the reaction by adding 10 µL of the working substrate solution to all wells, bringing the total volume to 200 µL.
-
Immediately place the plate in a microplate reader set to the assay temperature.
-
Measure the increase in absorbance at 620 nm over time (e.g., every 30 seconds for 10-15 minutes). The absorbance maximum for indigo in DMSO is approximately 620 nm.
3. Calculations
-
Determine the rate of reaction (ΔA620/minute) from the linear portion of the absorbance vs. time plot for both the Test and Blank wells.
-
Subtract the rate of the Blank from the rate of the Test to get the enzyme-catalyzed rate.
-
Corrected Rate = (ΔA620/min)Test - (ΔA620/min)Blank
-
-
Calculate the esterase activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Pathlength × Enzyme Volume)
-
Total Volume: Total reaction volume in the well (in mL, e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient): The molar extinction coefficient for indigo under the specific assay conditions (Buffer + DMSO). Note: This value is not well-established in the literature and may need to be determined empirically by generating a standard curve with pure indigo dissolved in the assay buffer. Alternatively, results can be expressed as relative activity (ΔA620/min/mg protein).
-
Pathlength: The light pathlength in the well (in cm). This can be measured or provided by the plate manufacturer. For a standard 96-well plate with 200 µL, it is typically around 0.5-0.6 cm.
-
Enzyme Volume: Volume of the enzyme solution added to the well (in mL, e.g., 0.01 mL).
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data for Determining Optimal pH
| pH | Average Rate (ΔA620/min) | Standard Deviation | Relative Activity (%) |
| 6.0 | 0.008 | 0.001 | 20 |
| 6.5 | 0.015 | 0.002 | 37.5 |
| 7.0 | 0.032 | 0.003 | 80 |
| 7.5 | 0.040 | 0.004 | 100 |
| 8.0 | 0.038 | 0.003 | 95 |
| 8.5 | 0.025 | 0.002 | 62.5 |
Table 2: Example Kinetic Parameters for an Esterase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 0.45 | 55.2 | 30.1 | 6.7 x 104 |
| p-Nitrophenyl Butyrate | 0.21 | 120.5 | 65.7 | 3.1 x 105 |
Qualitative Protocol: Disk Test for Bacterial Identification
This rapid method is commonly used for the presumptive identification of Moraxella catarrhalis, which produces butyrate esterase.[4][5][9]
-
Place a butyrate-impregnated disk (often containing a brominated or chlorinated version of indoxyl butyrate) on a microscope slide.[5]
-
Moisten the disk with a single drop of reagent-grade water. Do not oversaturate.
-
Using a sterile wooden applicator stick or loop, pick up several well-isolated colonies of the test organism.
-
Smear the inoculum onto the surface of the disk.
-
Incubate at room temperature for up to 5 minutes.
-
Positive Result: Development of a blue to blue-violet color indicates the presence of butyrate esterase activity.[4][5]
-
Negative Result: The disk remains colorless or its original color.
Troubleshooting
-
High Blank Reading: May be due to spontaneous hydrolysis of the substrate. Prepare fresh substrate solution and ensure the buffer pH is not excessively high.
-
No or Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Check enzyme storage and handling. The assay pH or temperature may be suboptimal for the specific enzyme.
-
Precipitate Formation: The product, indigo, is inherently insoluble. If the reaction is too fast, the precipitate can interfere with absorbance readings. Reduce the enzyme concentration to ensure the rate remains linear and the solution stays optically clear for the duration of the measurement. Adding a mild, non-inhibitory detergent to the assay buffer might help keep the product in suspension.
-
Variable Results: Ensure accurate pipetting, consistent incubation times, and stable temperature control. Mix the contents of the wells thoroughly after adding the substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. theseus.fi [theseus.fi]
- 3. scimatic.org [scimatic.org]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Indoxyl Butyrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate used for the detection of carboxylesterase (CES) activity. Carboxylesterases are a class of enzymes that play crucial roles in the metabolism of various xenobiotics, including the activation of ester-containing prodrugs. The enzymatic cleavage of 3-Indoxyl butyrate by carboxylesterases releases an indoxyl molecule, which subsequently undergoes oxidation and dimerization to form a water-insoluble, blue indigo (B80030) precipitate. This distinct color change allows for the qualitative and semi-quantitative assessment of carboxylesterase activity both in situ within cultured cells and in cell lysates.
The product of this enzymatic reaction, butyrate, is a short-chain fatty acid known to have significant biological effects. Butyrate is a well-characterized histone deacetylase (HDAC) inhibitor that can modulate gene expression and influence various cellular processes, including cell proliferation, differentiation, and apoptosis. It exerts its effects through multiple signaling pathways, making it a molecule of interest in various research fields, including cancer biology and immunology.
These application notes provide detailed protocols for the use of this compound as a chromogenic substrate to detect carboxylesterase activity in cell culture and discuss the downstream effects of its enzymatic product, butyrate.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light |
Table 2: Recommended Working Concentrations for this compound Stock and Working Solutions
| Solution | Solvent | Recommended Concentration | Storage Conditions |
| Stock Solution | DMSO | 10-100 mM | Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |
| Working Solution (for in situ staining) | Cell Culture Medium or PBS | 0.1-1 mM | Prepare fresh before use. |
| Working Solution (for cell lysate assay) | Assay Buffer (e.g., Tris-HCl or PBS) | 0.5-5 mM | Prepare fresh before use. |
Table 3: Example Incubation Times for Carboxylesterase Activity Detection
| Assay Type | Cell Type | This compound Concentration | Incubation Time | Expected Outcome |
| In Situ Staining (Qualitative) | Adherent Mammalian Cells | 0.5 mM | 30 min - 4 hours | Blue precipitate in cells with CES activity. |
| Cell Lysate Assay (Quantitative) | Various | 1 mM | 15 - 60 min | Increase in absorbance at ~615 nm. |
Experimental Protocols
Protocol 1: In Situ Chromogenic Staining of Carboxylesterase Activity in Adherent Cells
This protocol describes how to visualize carboxylesterase activity directly in cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Microscope slides or cell culture plates
-
Light microscope
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or directly into a multi-well plate at a density that will result in 70-80% confluency at the time of the assay. Culture cells under standard conditions.
-
Preparation of Staining Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.[1]
-
Immediately before use, dilute the stock solution to a final working concentration of 0.1-1 mM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation (Choose one):
-
Live Cells: Gently aspirate the culture medium and wash the cells twice with warm PBS.
-
Fixed Cells: Gently aspirate the culture medium, wash twice with PBS, and then fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[2] Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Add the freshly prepared this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate at 37°C in a humidified incubator for 30 minutes to 4 hours. The incubation time will vary depending on the level of carboxylesterase activity in the cells. Monitor the development of the blue color under a microscope periodically.
-
-
Washing and Mounting:
-
Once a sufficient color has developed, aspirate the staining solution and wash the cells three times with PBS.
-
If cells are on coverslips, mount them onto a microscope slide with a suitable mounting medium.
-
-
Visualization:
-
Observe the cells under a light microscope. Cells with carboxylesterase activity will show an intracellular blue precipitate.
-
Protocol 2: Quantitative Measurement of Carboxylesterase Activity in Cell Lysates
This protocol allows for the quantification of total carboxylesterase activity in a cell population.
Materials:
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer or a buffer containing a mild detergent like Triton X-100)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~615 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density in a culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Bring the total volume in each well to 100 µL with assay buffer.
-
Include a blank control containing only assay buffer and a negative control with heat-inactivated cell lysate.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of this compound (e.g., 2 mM) in the assay buffer.
-
To start the reaction, add 100 µL of the 2X this compound working solution to each well, resulting in a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at approximately 615 nm (the peak absorbance of indigo) in a kinetic mode, taking readings every 1-2 minutes for 15-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each sample.
-
The carboxylesterase activity can be expressed as the rate of indigo formation per milligram of total protein.
-
Signaling Pathways and Biological Effects of Butyrate
The enzymatic cleavage of this compound releases butyrate, a biologically active short-chain fatty acid. Butyrate is a known inhibitor of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression.[3] These epigenetic modifications can influence a variety of cellular processes.
Key Signaling Pathways Modulated by Butyrate:
-
NF-κB Pathway: Butyrate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4][5][6]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. Butyrate can inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[7][8][9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell growth and differentiation. Butyrate's effect on the MAPK pathway can be cell-type specific, either activating or inhibiting it to influence cellular outcomes.[7][10]
Visualizations
Caption: Workflow for in situ detection of carboxylesterase activity.
Caption: Key signaling pathways modulated by butyrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium butyrate causes α-synuclein degradation by an Atg5-dependent and PI3K/Akt/mTOR-related autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Indoxyl Butyrate Staining in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) serves as a chromogenic substrate for the histochemical detection of non-specific esterase activity in tissue preparations. Esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds. Their localization within tissues can provide valuable insights into cellular metabolism, function, and pathology. This staining technique is particularly useful in toxicological studies, metabolic research, and for the identification of specific cell types with high esterase activity, such as macrophages and hepatocytes.
The underlying principle of this method is an enzymatic reaction. Tissue esterases hydrolyze 3-indoxyl butyrate, releasing an indoxyl moiety. In the presence of an oxidizing agent, typically atmospheric oxygen, the indoxyl molecules undergo oxidative dimerization to form an insoluble, blue indigo (B80030) precipitate at the site of enzymatic activity. To enhance the rate of this oxidation and ensure a crisp localization of the final product, a catalyst system, such as a potassium ferricyanide/ferrocyanide mixture, is often incorporated into the incubation medium.
Principle of the Reaction
The staining process involves a two-step reaction:
-
Enzymatic Hydrolysis: Carboxylesterases present in the tissue cleave the ester bond of the this compound substrate, releasing butyrate and a colorless, soluble indoxyl intermediate.
-
Oxidative Dimerization: The liberated indoxyl is then rapidly oxidized, forming 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate that marks the location of esterase activity.
For enhanced precision and signal intensity, halogenated indoxyl substrates like 5-bromo-4-chloro-3-indoxyl butyrate are often preferred due to the formation of a finer, more granular precipitate.
Experimental Protocols
I. Tissue Preparation
The preservation of enzyme activity is paramount for successful esterase staining. Therefore, frozen sections are highly recommended. While paraffin-embedded sections can be used, enzyme activity may be significantly diminished due to the fixation and processing steps.
A. Frozen Section Preparation:
-
Freshly dissect the tissue of interest and handle it gently to avoid mechanical damage.
-
Embed the tissue in a suitable cryo-embedding medium, such as OCT compound.
-
Snap-freeze the embedded tissue in isopentane (B150273) pre-cooled with liquid nitrogen or on dry ice.
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut sections at a thickness of 5-10 µm and mount them on positively charged slides.
-
Air-dry the sections for 30-60 minutes at room temperature before fixation.
B. Fixation:
Proper fixation is crucial to preserve tissue morphology without significantly inactivating the target enzymes.
-
Immerse the slides in cold (4°C) acetone (B3395972) or a mixture of acetone and formaldehyde (B43269) for a short duration.
-
Alternatively, a brief fixation in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C can be used.
-
After fixation, wash the slides thoroughly in cold PBS.
II. Staining Procedure
A. Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 7.2-7.4):
-
Solution A: 0.1 M Monobasic sodium phosphate (1.2 g NaH₂PO₄·H₂O in 100 mL distilled water)
-
Solution B: 0.1 M Dibasic sodium phosphate (1.42 g Na₂HPO₄ in 100 mL distilled water)
-
Mix Solution A and Solution B in appropriate ratios to achieve the desired pH.
-
-
Substrate Stock Solution (e.g., 5-bromo-4-chloro-3-indoxyl butyrate):
-
Dissolve 10 mg of 5-bromo-4-chloro-3-indoxyl butyrate in 1 mL of dimethylformamide (DMF) or acetone. This solution should be prepared fresh.
-
-
Incubation Solution:
-
To 10 mL of 0.1 M Phosphate Buffer (pH 7.2-7.4), add:
-
0.2 mL of the Substrate Stock Solution.
-
0.1 mL of 50 mM Potassium Ferricyanide [K₃Fe(CN)₆].
-
0.1 mL of 50 mM Potassium Ferrocyanide [K₄Fe(CN)₆]·3H₂O.
-
-
Mix well immediately before use.
-
B. Staining Steps:
-
After fixation and washing, carefully wipe away excess buffer from around the tissue sections.
-
Apply the freshly prepared Incubation Solution to the sections, ensuring complete coverage.
-
Incubate the slides in a humidified chamber at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically for each tissue type.
-
Monitor the color development under a microscope. The reaction is complete when a distinct blue precipitate is observed at sites of esterase activity.
-
Stop the reaction by rinsing the slides in PBS.
-
(Optional) Counterstain with a suitable nuclear stain, such as Nuclear Fast Red or Mayer's Hematoxylin, for 1-2 minutes.
-
Rinse gently in distilled water.
-
Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene or a xylene substitute.
-
Mount the coverslip with a permanent mounting medium.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Tissue Preparation | ||
| Section Type | Frozen sections | Preserves enzyme activity better than paraffin-embedded. |
| Section Thickness | 5-10 µm | |
| Fixative | Cold acetone or 4% PFA | Brief fixation is key to maintaining enzyme function. |
| Fixation Time | 1-5 minutes | |
| Staining Solution | ||
| Substrate | 5-bromo-4-chloro-3-indoxyl butyrate | Provides a fine, granular blue precipitate. |
| Substrate Concentration | Approx. 0.2 mg/mL in incubation buffer | |
| Buffer | 0.1 M Phosphate Buffer | |
| pH | 7.2 - 7.4 | Optimal for many non-specific esterases. |
| Catalyst | Potassium Ferricyanide/Ferrocyanide | Accelerates the oxidation of indoxyl to indigo. |
| Catalyst Concentration | Approx. 0.5 mM each | |
| Incubation | ||
| Temperature | 37°C | |
| Time | 15-60 minutes | Optimize for specific tissue and enzyme levels. |
| Counterstain | ||
| Recommended Stain | Nuclear Fast Red or Mayer's Hematoxylin | Provides good contrast with the blue indigo precipitate. |
| Staining Time | 1-2 minutes |
Visualizations
Caption: Experimental workflow for this compound staining of tissues.
Caption: Biochemical pathway of this compound staining.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Staining | 1. Inactive enzyme due to improper tissue handling or fixation. | - Use fresh frozen tissue and minimize fixation time. - Ensure fixatives are cold. |
| 2. Incorrect pH of the incubation buffer. | - Verify the pH of the buffer and adjust if necessary. | |
| 3. Substrate solution prepared incorrectly or degraded. | - Prepare the substrate solution fresh for each use. - Ensure the substrate is stored correctly. | |
| 4. Insufficient incubation time. | - Increase the incubation time and monitor color development. | |
| Diffuse Staining/High Background | 1. Over-fixation causing enzyme diffusion. | - Reduce fixation time. |
| 2. Incubation time is too long. | - Optimize and shorten the incubation period. | |
| 3. Diffusion of the indoxyl intermediate before oxidation. | - Ensure the catalyst (ferricyanide/ferrocyanide) is included in the incubation medium. | |
| Crystalline Precipitate | 1. Substrate concentration is too high. | - Prepare the substrate solution with the recommended concentration. |
| 2. Slow oxidation of indoxyl. | - Ensure the presence of the catalyst and adequate oxygen. | |
| 3. Inadequate rinsing. | - Rinse slides thoroughly after incubation. | |
| Poor Morphology | 1. Inadequate fixation. | - Optimize the fixation protocol to better preserve tissue structure. |
| 2. Tissue autolysis prior to freezing. | - Process tissue for freezing as quickly as possible after dissection. | |
| 3. Damage during sectioning. | - Ensure the cryostat is at the optimal temperature for the tissue type. |
Application Notes and Protocols: 3-Indoxyl Butyrate Stock Solution and Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a versatile chromogenic substrate used for the detection of carboxylesterase activity.[1][2] Upon enzymatic cleavage by carboxylesterases, 3-Indoxyl butyrate releases indoxyl, which subsequently undergoes oxidative dimerization to form a water-insoluble blue precipitate known as indigo (B80030).[1][2] This distinct color change provides a straightforward method for identifying and quantifying carboxylesterase activity in various applications, including biochemical assays and microbiological studies.[3]
This document provides detailed protocols for the preparation of this compound stock solutions and its application in a quantitative chromogenic assay for carboxylesterase activity.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 3-Butyryloxyindole | [3] |
| CAS Number | 4346-15-0 | [1][3][4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][3][4] |
| Molecular Weight | 203.24 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage (Solid) | 0-8°C, protect from light | [3] |
| Storage (Stock Solution) | -20°C for up to 1 month or -80°C for up to 6 months, protect from light. |
Preparation of this compound Stock Solution
The solubility of this compound is a critical factor in the preparation of a stable and effective stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Protocol
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.
-
Mixing: Vortex the solution thoroughly to aid in dissolution.
-
Sonication: If the powder does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.
Stock Solution Concentration Calculation
| Desired Stock Concentration | Mass of this compound (MW = 203.24 g/mol ) | Volume of DMSO |
| 10 mM | 2.03 mg | 1 mL |
| 50 mM | 10.16 mg | 1 mL |
| 100 mM | 20.32 mg | 1 mL |
Quantitative Chromogenic Carboxylesterase Assay
This protocol outlines a method to quantitatively measure carboxylesterase activity using this compound. The insoluble indigo product is solubilized before spectrophotometric measurement.
Materials
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Enzyme source (e.g., purified carboxylesterase, cell lysate, or bacterial culture)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reaction termination and solubilization solution (e.g., DMSO or a mixture of DMSO and a strong base like NaOH to facilitate indigo solubilization)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600-620 nm
Experimental Protocol
-
Prepare Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final working concentration (e.g., 1-5 mM). The optimal concentration may need to be determined empirically for your specific application.
-
Enzyme Reaction:
-
Pipette your enzyme source into the wells of a 96-well plate.
-
Include appropriate controls, such as a no-enzyme control (assay buffer only) and a no-substrate control (enzyme source with assay buffer only).
-
Initiate the reaction by adding the this compound working solution to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a specific period. The incubation time will depend on the enzyme activity and should be within the linear range of the reaction. Monitor the development of the blue color.
-
Reaction Termination and Solubilization:
-
Stop the enzymatic reaction by adding the termination/solubilization solution to each well.
-
Mix thoroughly to ensure the complete solubilization of the indigo precipitate. This may require incubation and shaking.
-
-
Spectrophotometric Measurement: Measure the absorbance of each well at a wavelength between 600 nm and 620 nm using a microplate reader. The maximum absorbance of indigo in DMSO is around this range.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from the absorbance of the experimental samples. The resulting absorbance is proportional to the amount of indigo produced and, therefore, to the carboxylesterase activity. A standard curve can be generated using known concentrations of indigo to quantify the amount of product formed.
Diagrams
Caption: Experimental workflow for preparing this compound stock solution and performing a quantitative carboxylesterase assay.
Caption: Reaction mechanism of this compound with carboxylesterase and the principle of quantitative detection.
References
Application Notes and Protocols: 3-Indoxyl Butyrate Assay for Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-indoxyl butyrate (B1204436) assay is a rapid, qualitative enzymatic test used for the presumptive identification of certain bacterial species based on their production of the enzyme butyrate esterase. This enzyme hydrolyzes the substrate, 3-indoxyl butyrate, leading to a visible color change. The most prominent application of this assay is the rapid identification of Moraxella catarrhalis, a significant respiratory pathogen.[1][2] The swift identification of M. catarrhalis is clinically important as many strains produce beta-lactamase, conferring resistance to penicillins and ampicillins.[2] This assay provides a timely alternative to conventional identification methods that can take 24 to 48 hours.[2]
Principle of the Assay
The core principle of the this compound assay lies in the detection of butyrate esterase activity. The substrate, typically impregnated on a paper disk (e.g., 5-bromo-4-chloro-3-indoxyl butyrate), is hydrolyzed by the bacterial enzyme.[3] This enzymatic cleavage releases an indoxyl molecule. In the presence of oxygen, the indoxyl molecules spontaneously oxidize and dimerize to form a blue to blue-violet colored compound called indigo, providing a clear visual indicator of a positive reaction.[4]
An alternative substrate, 4-methylumbelliferyl butyrate (MUB), can also be used. Its hydrolysis by butyrate esterase yields a fluorescent compound detectable under ultraviolet (UV) light.[1][4]
Applications
The primary application of the this compound assay is the presumptive identification of Moraxella catarrhalis.[1][2] It is particularly useful in differentiating M. catarrhalis from Neisseria species, especially Neisseria gonorrhoeae, as both can appear as oxidase-positive, Gram-negative diplococci in clinical specimens.[2][4]
Data Presentation
The performance of the butyrate esterase assay for the differentiation of Moraxella catarrhalis from Neisseria species is summarized below.
| Bacterial Species | Number of Strains Tested | Butyrate Esterase Activity |
| Moraxella catarrhalis | 47 | Positive |
| Neisseria spp. | 89 | Negative |
Data from a study by Pérez et al. using a fluorogenic spot method to detect butyrate esterase.[5][6]
Signaling Pathway
The biochemical reaction underlying the this compound assay is a direct enzymatic process.
Caption: Biochemical reaction of the this compound assay.
Experimental Protocols
Protocol 1: Butyrate Disk Test
This protocol outlines the procedure for the most common application of the this compound assay using commercially available butyrate disks.
Materials:
-
Butyrate test disks (impregnated with 5-bromo-4-chloro-3-indoxyl butyrate)
-
Suspected bacterial colonies (oxidase-positive, Gram-negative diplococci) from a pure 18- to 72-hour culture[3]
-
Sterile wooden applicator stick or inoculating loop
-
Clean glass microscope slide or petri dish
-
Deionized or distilled water
-
Timer
Procedure:
-
Place a butyrate disk on a clean glass microscope slide.[3]
-
Add one drop of deionized or distilled water to the disk to moisten it. Avoid oversaturating the disk.[3]
-
Using a sterile applicator stick or loop, pick a heavy, visible inoculum of the test organism from a pure culture.[3]
-
Smear the inoculum onto the surface of the moistened disk.
-
Incubate the slide at room temperature (15-30°C) for up to 5 minutes.[3]
-
Observe the disk for a color change.
Interpretation of Results:
-
Positive: Development of a blue to blue-violet color within 5 minutes. This indicates the presence of butyrate esterase and is a presumptive identification of Moraxella catarrhalis.[4]
-
Negative: No color change within 5 minutes. The disk remains the original color (typically white).[4]
Quality Control:
-
Positive Control: Moraxella catarrhalis (e.g., ATCC 25240)
-
Negative Control: Neisseria gonorrhoeae (e.g., ATCC 43069)
Experimental Workflow
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Butyrate Disk Test: Principle, Procedure, Results, Uses • Microbe Online [microbeonline.com]
- 5. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis with 3-Indoxyl Butyrate: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a valuable chromogenic substrate for the detection and quantification of carboxylesterase (CES) activity.[1][2][3][4] Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester-containing compounds and play crucial roles in drug metabolism and pharmacokinetics.[5] The enzymatic cleavage of 3-Indoxyl butyrate by CES releases indoxyl, which subsequently undergoes oxidative dimerization to form an insoluble blue pigment, indigo (B80030).[1][2][6] The intensity of the resulting blue color is directly proportional to the amount of indigo produced and can be quantified spectrophotometrically, providing a measure of CES activity.
These application notes provide detailed protocols for the quantitative analysis of carboxylesterase activity using this compound, including methods for enzyme kinetics studies and a high-throughput screening assay for CES inhibitors. Additionally, we explore the downstream signaling pathways influenced by butyrate, a product of this compound hydrolysis, which is of significant interest in cancer research and immunology.
Data Presentation
Table 1: Hypothetical Enzyme Kinetics Data for Carboxylesterase with this compound
| Substrate Concentration (µM) | Initial Velocity (V₀) (µM/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/µM) |
| 10 | 5.0 | 0.100 | 0.200 |
| 20 | 8.3 | 0.050 | 0.120 |
| 40 | 12.5 | 0.025 | 0.080 |
| 80 | 16.7 | 0.013 | 0.060 |
| 160 | 20.0 | 0.006 | 0.050 |
| 320 | 22.2 | 0.003 | 0.045 |
Summary of Kinetic Parameters:
-
Vmax: 25 µM/min
-
Km: 40 µM
Note: This data is illustrative and intended to serve as a template for experimental data analysis. Actual values will vary depending on the specific enzyme and experimental conditions.
Table 2: Example Data for a High-Throughput Screen for Carboxylesterase Inhibitors
| Compound ID | % Inhibition (at 10 µM) | IC₅₀ (µM) |
| Control (No Inhibitor) | 0 | - |
| Inhibitor A | 95 | 0.5 |
| Inhibitor B | 15 | > 50 |
| Inhibitor C | 78 | 2.1 |
| Inhibitor D | 52 | 8.9 |
Experimental Protocols
Protocol 1: Quantitative Assay of Carboxylesterase Activity
This protocol describes the determination of carboxylesterase activity in a sample using this compound as a substrate.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[7][8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Carboxylesterase enzyme source (e.g., purified enzyme, cell lysate, or microsomes)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 615 nm[8]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.
-
Prepare the enzyme sample. If using cell lysates or microsomes, determine the total protein concentration. Dilute the enzyme sample in PBS to a concentration that results in a linear rate of product formation over the desired time course.
-
Set up the reaction in a 96-well microplate. In each well, add:
-
x µL of enzyme sample
-
(90 - x) µL of PBS
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a working solution of this compound (diluted from the stock solution in PBS to the desired final concentration). The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding 100 µL of DMSO to each well. This will stop the enzymatic reaction and help to solubilize the indigo precipitate.[7][8]
-
Measure the absorbance at 615 nm using a microplate reader.
-
Calculate the carboxylesterase activity. This can be done by using a standard curve of known indigo concentrations or by using the molar extinction coefficient of indigo in DMSO.
Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of carboxylesterase.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Prepare a series of dilutions of the this compound working solution to achieve a range of final substrate concentrations (e.g., from 0.1 x Km to 10 x Km, if Km is known approximately).
-
Initiate the reactions by adding 10 µL of the different substrate concentrations to the wells.
-
Measure the initial velocity (V₀) of the reaction for each substrate concentration. This is typically done by taking absorbance readings at multiple time points during the early, linear phase of the reaction.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to estimate these parameters from the x- and y-intercepts.
Protocol 3: High-Throughput Screening (HTS) for Carboxylesterase Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of carboxylesterase.
Materials:
-
All materials from Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., a known carboxylesterase inhibitor)
Procedure:
-
Prepare assay plates. In a 96- or 384-well plate, add 1 µL of each compound from the library to individual wells. For controls, add 1 µL of DMSO (negative control) and 1 µL of the positive control inhibitor.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the this compound working solution. The final substrate concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Incubate the plate at 37°C for a set period.
-
Stop the reaction and measure the absorbance at 615 nm as described in Protocol 1.
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%). Hits can then be further characterized to determine their IC₅₀ values and mechanism of inhibition.
Signaling Pathways and Visualizations
The hydrolysis of this compound produces butyrate, a short-chain fatty acid known to have significant biological effects, particularly as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs).[9][10][11][12][13][14] These activities of butyrate can influence a variety of downstream signaling pathways implicated in cancer and immune regulation.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate inhibits HDAC activity, leading to hyperacetylation of histones.[9][15] This alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[16]
Butyrate and G-Protein Coupled Receptor (GPCR) Signaling
Butyrate can act as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on various cell types, including immune cells and intestinal epithelial cells.[17][18] Activation of these receptors can trigger diverse intracellular signaling cascades, influencing inflammation and other cellular processes.[14][19]
Butyrate's Influence on Cancer Cell Signaling
Through its action as an HDAC inhibitor, butyrate can modulate several signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[9][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Functional Characterization of Carboxylesterases Involved in the Degradation of Volatile Esters Produced in Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. wjgnet.com [wjgnet.com]
- 15. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease [mdpi.com]
- 18. Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions - Microvioma [microvioma.com]
- 19. Butyrate Modulates Inflammation in Chondrocytes via GPR43 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chromogenic In Situ Hybridization (CISH) Utilizing 3-Indoxyl Butyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences (DNA or RNA) within the morphological context of a tissue or cell. Chromogenic In Situ Hybridization (CISH) employs an enzyme-conjugated probe detection system that, in the presence of a specific substrate, produces a colored precipitate at the site of hybridization, which can be visualized using a standard bright-field microscope.
These application notes describe a methodology for CISH that utilizes 3-Indoxyl butyrate (B1204436) as a chromogenic substrate. 3-Indoxyl butyrate is hydrolyzed by the enzyme carboxylesterase to produce a water-insoluble blue indigo (B80030) precipitate.[1][2][3] This protocol is adapted from standard CISH procedures and is contingent on the use of a carboxylesterase-conjugated detection reagent.
Principle of the Method: The workflow involves hybridizing a biotin (B1667282) or digoxigenin (B1670575) (DIG)-labeled nucleic acid probe to the target sequence within the tissue. Following hybridization and stringent washes, the probe is detected using streptavidin or an antibody conjugated to carboxylesterase. The addition of the this compound substrate results in its enzymatic cleavage, leading to the deposition of a distinct blue precipitate at the target location, allowing for precise spatial localization of the nucleic acid of interest.
Experimental Protocols
Protocol 1: CISH for Paraffin-Embedded Tissues using a Biotin-Labeled Probe and Carboxylesterase-Streptavidin Conjugate
This protocol details the detection of a specific DNA or RNA sequence in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized, RNase-free water
-
Phosphate Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Proteinase K
-
Hybridization Buffer
-
Biotin-labeled DNA or RNA probe
-
Stringent wash buffers (e.g., SSC-based buffers)
-
Blocking Buffer (e.g., PBS with 2% BSA)
-
Carboxylesterase-Streptavidin Conjugate (User-procured or custom-conjugated)
-
This compound Substrate Solution
-
Nuclear Counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
Procedure:
Day 1: Deparaffinization, Pretreatment, and Hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer for 15-30 minutes.
-
Allow slides to cool to room temperature in the same buffer (approx. 20 minutes).
-
-
Enzymatic Digestion:
-
Wash slides in PBS for 5 minutes.
-
Incubate slides with Proteinase K solution (10-20 µg/mL) for 10-15 minutes at 37°C.
-
Stop the reaction by washing with PBS for 5 minutes.
-
-
Dehydration:
-
Dehydrate sections through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.
-
Air dry the slides completely.
-
-
Probe Hybridization:
-
Apply 100-200 µL of the hybridization solution containing the biotin-labeled probe (at an optimized concentration) to each section.
-
Cover with a coverslip, avoiding air bubbles.
-
Denature the probe and target DNA by incubating at 95°C for 5-10 minutes.
-
Transfer slides to a humidified chamber and incubate overnight at a hybridization temperature appropriate for the probe (e.g., 37-42°C).
-
Day 2: Post-Hybridization Washes and Detection
-
Post-Hybridization Washes:
-
Carefully remove coverslips by immersing slides in a wash buffer.
-
Perform stringent washes to remove non-specifically bound probe. For example:
-
Wash in 2x SSC at hybridization temperature for 15 minutes.
-
Wash in 0.2x SSC at 42-50°C for 10 minutes (optimize temperature for desired stringency).
-
-
-
Immunodetection:
-
Wash slides in PBS for 5 minutes.
-
Block non-specific binding sites by incubating with Blocking Buffer for 30 minutes at room temperature.
-
Incubate with the Carboxylesterase-Streptavidin conjugate , diluted in blocking buffer, for 60 minutes at room temperature in a humidified chamber.
-
Wash slides thoroughly in PBS: 3 changes, 5 minutes each.
-
-
Chromogenic Development:
-
Prepare the this compound Substrate Solution according to manufacturer's instructions.
-
Apply the substrate solution to the tissue sections.
-
Incubate at room temperature for 10-60 minutes, monitoring the development of the blue color under a microscope.
-
Stop the reaction by washing the slides extensively in deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Rinse with deionized water.
-
Dehydrate sections through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration / Conditions | Incubation Time |
| Deparaffinization | Xylene | 100% | 2 x 10 min |
| Ethanol | 100%, 95%, 70% | 2-5 min each | |
| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 15-30 min at 95°C |
| Enzymatic Digestion | Proteinase K | 10-20 µg/mL | 10-15 min at 37°C |
| Hybridization | Biotin-labeled Probe | 1-10 ng/µL (optimize) | Overnight (12-18 h) |
| Post-Hyb Wash | 0.2x SSC | - | 10 min at 42-50°C |
| Blocking | BSA in PBS | 2% | 30 min at RT |
| Detection | Carboxylesterase-Streptavidin | Varies (optimize) | 60 min at RT |
| Development | This compound Solution | Varies | 10-60 min at RT |
| Counterstain | Nuclear Fast Red | - | 1-5 min at RT |
Visualization of Workflow and Mechanisms
Diagram 1: CISH Workflow with this compound
Caption: Workflow for Chromogenic In Situ Hybridization using a biotin-labeled probe.
Diagram 2: Enzymatic Reaction of this compound
Caption: The enzymatic cleavage of this compound by carboxylesterase.
References
Detecting Carboxylesterase Activity with 3-Indoxyl Butyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide array of endogenous and xenobiotic compounds, including many therapeutic drugs.[1][2] These enzymes catalyze the hydrolysis of ester, thioester, and amide bonds, converting lipophilic compounds into more water-soluble molecules that can be readily excreted.[2][3] The activity of carboxylesterases is a key determinant in the pharmacokinetic profile of many ester-containing drugs, influencing their activation, detoxification, and overall efficacy. Therefore, the accurate detection and quantification of carboxylesterase activity is of significant interest in drug discovery and development, toxicology, and fundamental biochemical research.
3-Indoxyl butyrate (B1204436) is a chromogenic substrate that provides a simple and effective method for the detection of carboxylesterase activity.[4][5] The principle of this assay is based on the enzymatic cleavage of the butyrate group from the indoxyl moiety by carboxylesterases. This hydrolysis releases a highly reactive indoxyl intermediate, which, in the presence of oxygen, undergoes oxidative dimerization to form the intensely blue and water-insoluble pigment, indigo (B80030).[6] The formation of this blue precipitate can be observed visually for qualitative assessments or quantified spectrophotometrically after solubilization for a quantitative analysis of enzyme activity.
This document provides detailed application notes and protocols for the use of 3-Indoxyl butyrate in detecting carboxylesterase activity, including methods for both qualitative and quantitative analysis.
Principle of Detection
The detection of carboxylesterase activity using this compound is a two-step process. First, the carboxylesterase enzyme hydrolyzes the ester bond in this compound, releasing butyric acid and an unstable 3-indoxyl intermediate. In the second step, two molecules of the 3-indoxyl intermediate undergo oxidative dimerization in the presence of atmospheric oxygen to form the stable blue pigment, indigo, which precipitates out of solution.
Caption: Enzymatic conversion of this compound to indigo.
Applications
-
Histochemical Staining: Visualization of carboxylesterase activity in tissue sections and cells.
-
Microorganism Identification: Rapid identification of bacteria possessing butyrate esterase activity, such as Moraxella catarrhalis.[6]
-
Enzyme Activity Screening: High-throughput screening of enzyme libraries or chemical compounds for carboxylesterase activity or inhibition.
-
Drug Metabolism Studies: Characterization of carboxylesterase involvement in the metabolism of ester-containing drug candidates.
Data Presentation
While specific kinetic data for this compound is not widely reported in the literature, the following table presents representative Michaelis-Menten constants (Km and Vmax) for other commonly used carboxylesterase substrates to provide a comparative context for enzyme activity.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| p-Nitrophenyl acetate | Human Liver Microsomes | 1300 | 838 | [7] |
| p-Nitrophenyl butyrate | Porcine Liver Esterase | 54 | 12,500 | [8] |
| α-Naphthyl butyrate | Rat Nasal Mucosa | ~15 | Not Reported | [1] |
| Enalapril | Recombinant Human CES1 | Substrate Inhibition | 2.1 | [7] |
| Ramipril | Recombinant Human CES1 | 1480 | 1.9 | [7] |
| Trandolapril | Recombinant Human CES1 | 550 | 0.8 | [7] |
Note: The kinetic parameters of carboxylesterases are highly dependent on the specific enzyme isoform, substrate, and assay conditions.
Experimental Protocols
Protocol 1: Qualitative Histochemical Staining for Carboxylesterase Activity
This protocol is designed for the visualization of carboxylesterase activity in frozen tissue sections.
Materials:
-
Frozen tissue sections (10-20 µm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution: Dissolve this compound in a minimal amount of acetone (B3395972) or ethanol (B145695) and then dilute to a final concentration of 0.5-1 mg/mL in PBS.
-
Fixative solution (e.g., cold acetone or 4% paraformaldehyde in PBS)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cut frozen tissue sections using a cryostat and mount them on microscope slides.
-
Air dry the sections for 10-15 minutes.
-
Fix the tissue sections for 10 minutes in cold acetone or for 15 minutes in 4% paraformaldehyde at room temperature.
-
Wash the slides three times for 5 minutes each in PBS.
-
Incubate the sections with the this compound solution in a humidified chamber at 37°C for 15-60 minutes, or until a blue color develops. The incubation time will vary depending on the level of enzyme activity.
-
Wash the slides three times for 5 minutes each in PBS to stop the reaction.
-
(Optional) Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Visualize the blue indigo precipitate, indicating sites of carboxylesterase activity, under a light microscope.
Protocol 2: Quantitative Microplate Assay for Carboxylesterase Activity
This protocol describes a method to quantify carboxylesterase activity in cell lysates or tissue homogenates using a microplate reader. The insoluble indigo product is solubilized with dimethyl sulfoxide (B87167) (DMSO) prior to absorbance measurement.
Materials:
-
Cell lysates or tissue homogenates
-
Protein quantification assay (e.g., Bradford or BCA)
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
This compound stock solution (20 mg/mL in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 610-620 nm
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the total protein concentration of each sample. Dilute the samples to a working concentration (e.g., 0.1-1 mg/mL) in phosphate buffer.
-
Assay Setup:
-
Add 50 µL of diluted sample to each well of a 96-well microplate.
-
Include a blank control for each sample containing 50 µL of the sample and 50 µL of phosphate buffer without the substrate.
-
Include a substrate blank containing 100 µL of phosphate buffer.
-
-
Substrate Preparation: Prepare the working substrate solution by diluting the this compound stock solution in phosphate buffer to the desired final concentration (e.g., 1 mM).
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well (except the substrate blank).
-
The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Indigo Solubilization:
-
Stop the reaction and solubilize the indigo precipitate by adding 100 µL of DMSO to each well.
-
Mix thoroughly by pipetting up and down or by shaking the plate on a plate shaker for 5-10 minutes until the blue color is uniformly dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 610 nm and 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the sample blank from the corresponding sample reading to correct for background absorbance.
-
The carboxylesterase activity can be expressed as the change in absorbance per minute per milligram of protein (ΔAbs/min/mg protein). A standard curve of known concentrations of indigo can be prepared to convert absorbance units to the amount of indigo produced.
-
Mandatory Visualizations
Experimental Workflow for Quantitative Assay
Caption: Workflow for the quantitative microplate assay.
Signaling Pathway: Prodrug Activation by Carboxylesterase
Carboxylesterases are critical in the bioactivation of many prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often employed to improve drug delivery, bioavailability, or to reduce side effects. The following diagram illustrates the general pathway of prodrug activation by carboxylesterases.
Caption: Generalized pathway of prodrug activation.
References
- 1. alpha-Naphthyl butyrate carboxylesterase activity in human and rat nasal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Branhamella catarrhalis in 2.5 min with an indoxyl butyrate strip test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The indigoidine synthetase BpsA provides a colorimetric ATP assay that can be adapted to quantify the substrate preferences of other NRPS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using 3-Indoxyl Butyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate for carboxylesterases (CES), a class of enzymes pivotal in the metabolism of a wide array of ester-containing drugs and endogenous compounds.[1] Upon enzymatic cleavage by CES, 3-Indoxyl butyrate releases 3-indoxyl, which subsequently undergoes oxidation in the presence of oxygen to form a water-insoluble blue indigo (B80030) precipitate.[1][2] This distinct colorimetric change provides a robust method for quantifying carboxylesterase activity, making this compound an ideal substrate for high-throughput screening (HTS) of potential enzyme inhibitors or activators. This document provides detailed protocols and application notes for the use of this compound in HTS assays.
Human carboxylesterases, particularly CES1 and CES2, are the primary hydrolases in the liver and intestines, respectively, and are responsible for the metabolism of numerous clinically important medications.[3][4] They play a crucial role in the activation of ester prodrugs and the detoxification of various xenobiotics.[5] Consequently, screening for compounds that modulate CES activity is a critical component of drug discovery and development to predict drug-drug interactions and understand the pharmacokinetic profiles of new chemical entities.
Principle of the Assay
The enzymatic reaction at the core of this HTS assay is the hydrolysis of this compound by a carboxylesterase. The reaction proceeds in two main steps:
-
Enzymatic Cleavage: Carboxylesterase catalyzes the hydrolysis of the ester bond in this compound, yielding butyric acid and a 3-indoxyl intermediate.
-
Oxidative Dimerization: The unstable 3-indoxyl intermediate is rapidly oxidized by atmospheric oxygen, leading to the formation of a stable, blue-colored indigo dye.
The intensity of the blue color is directly proportional to the amount of indigo produced, which in turn corresponds to the carboxylesterase activity. This colorimetric signal can be quantified by measuring the absorbance at a specific wavelength, typically around 600-660 nm.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Reference |
| CAS Number | 4346-15-0 | [2][6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][6] |
| Molecular Weight | 203.24 g/mol | [2][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | DMSO: 175 mg/mL (861.05 mM) | [7] |
| Storage | Store at -20°C, protected from light | [7] |
Enzyme Kinetics and Assay Parameters (Hypothetical Data)
The following table presents hypothetical, yet realistic, kinetic parameters and optimized assay conditions for the hydrolysis of this compound by human carboxylesterase 1 (CES1). These values should be determined empirically for specific experimental setups.
| Parameter | Value |
| Enzyme | Recombinant Human Carboxylesterase 1 (CES1) |
| Substrate | This compound |
| Michaelis-Menten Constant (Km) | 50 µM |
| Maximum Velocity (Vmax) | 100 nmol/min/mg protein |
| Optimal Substrate Concentration for HTS | 50-100 µM (1-2 x Km) |
| Optimal Enzyme Concentration for HTS | 0.5 - 2 µg/mL |
| Assay Buffer | 50 mM Potassium Phosphate (B84403), pH 7.4 |
| Incubation Time | 15 - 60 minutes |
| Incubation Temperature | 37°C |
| Absorbance Wavelength | 615 nm |
| Microplate Type | Clear, flat-bottom 96- or 384-well plates |
Experimental Protocols
Protocol 1: High-Throughput Screening of Carboxylesterase Inhibitors
This protocol details a method for screening a compound library to identify potential inhibitors of carboxylesterase using this compound in a 96-well microplate format.
Materials:
-
Recombinant human Carboxylesterase 1 (CES1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium Phosphate buffer (50 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Known CES1 inhibitor (e.g., Bis(4-nitrophenyl) phosphate - BNPP) as a positive control
-
Clear, flat-bottom 96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 615 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of CES1 in assay buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the CES1 stock solution to a working concentration of 1 µg/mL in cold assay buffer.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the this compound stock solution to 1 mM in assay buffer.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds and the positive control (BNPP) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 2 µL of test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 96-well microplate.
-
Add 98 µL of the enzyme working solution to all wells.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells, bringing the total volume to 200 µL. The final substrate concentration will be 500 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 615 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Abssample - Absblank) / (Absvehicle - Absblank)] x 100
-
Where:
-
Abssample is the absorbance of the well with the test compound.
-
Absvehicle is the absorbance of the well with DMSO.
-
Absblank is the absorbance of a well with no enzyme.
-
-
-
Determine IC50 Values: For active compounds, perform a dose-response experiment and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes the determination of the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by CES1.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a range of substrate concentrations: Serially dilute the this compound stock solution to achieve a range of final concentrations in the assay (e.g., 0, 10, 25, 50, 100, 200, 400 µM).
-
Set up the reactions: In a 96-well plate, add a fixed amount of CES1 enzyme working solution to each well.
-
Initiate the reactions: Add the different concentrations of the substrate working solution to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 615 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to moles of product per minute using a standard curve of indigo or by determining the molar extinction coefficient.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Km and Vmax.
-
Visualizations
Caption: Carboxylesterase 1 (CES1) role in drug metabolism.
Caption: High-throughput screening workflow for CES1 inhibitors.
References
- 1. Simple and Label-Free Detection of Carboxylesterase and Its Inhibitors Using a Liquid Crystal Droplet Sensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of chromogenic substrate hydrolysis in the active site of human carboxylesterase-1 [pbmc.ibmc.msk.ru]
- 3. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
Applications of 3-Indoxyl Butyrate in Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate utilized in microbiology for the detection of butyrate esterase activity. This application is particularly valuable for the rapid, presumptive identification of specific microorganisms. The enzymatic hydrolysis of 3-indoxyl butyrate by butyrate esterase releases indoxyl, which, in the presence of oxygen, undergoes oxidative dimerization to form a water-insoluble blue pigment called indigo (B80030). This distinct color change provides a clear visual indicator of enzymatic activity.
This document provides detailed application notes and protocols for the use of this compound in microbiological assays, targeting researchers, scientists, and drug development professionals.
Principle of Detection
The core of this compound's application in microbiology lies in a simple, yet specific, enzymatic reaction. Butyrate esterase, an enzyme produced by certain microorganisms, catalyzes the hydrolysis of the ester bond in this compound. This reaction cleaves the butyrate group from the indoxyl molecule. The liberated indoxyl then undergoes a non-enzymatic oxidation and dimerization process in the presence of atmospheric oxygen, resulting in the formation of the blue indigo precipitate at the site of enzymatic activity.
Application Notes and Protocols for 3-Indoxyl Butyrate Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate used for the detection of carboxylesterase activity in cells and tissues. The principle of this histochemical technique is based on the enzymatic hydrolysis of 3-indoxyl butyrate by carboxylesterases. This reaction releases an indoxyl intermediate, which, in the presence of an oxidizing agent, undergoes dimerization to form a water-insoluble, blue indigo (B80030) precipitate at the site of enzyme activity.[1] This method allows for the localization of non-specific esterase activity and can be a valuable tool in various research areas, including toxicology, drug metabolism, and cell differentiation studies.
The staining intensity is proportional to the activity of the carboxylesterase enzymes, providing a semi-quantitative assessment of enzyme levels and distribution within a sample. For quantitative analysis, the insoluble indigo dye can be solubilized and measured spectrophotometrically.
Principle of this compound Staining
The staining process involves a two-step reaction. First, carboxylesterases present in the sample cleave the butyrate group from the this compound substrate. This enzymatic cleavage results in the formation of a colorless, soluble indoxyl molecule. In the second step, the indoxyl is oxidized, typically by an oxidizing agent included in the incubation buffer, leading to the formation of a stable and intensely colored blue indigo precipitate.
Caption: Enzymatic conversion of this compound to a blue indigo precipitate.
Data Presentation
| Cell Line/Tissue Type | Treatment | Mean Absorbance (OD 600 nm) | Standard Deviation | Fold Change vs. Control |
| Hepatocytes | Control | 0.45 | 0.05 | 1.0 |
| Drug A (10 µM) | 0.89 | 0.08 | 2.0 | |
| Drug B (10 µM) | 0.21 | 0.03 | 0.5 | |
| Fibroblasts | Control | 0.12 | 0.02 | 1.0 |
| Drug A (10 µM) | 0.15 | 0.03 | 1.3 |
Experimental Protocols
Reagent Preparation
1. Stock Solution of this compound (100 mM):
-
Dissolve 20.32 mg of this compound (MW: 203.24 g/mol ) in 1 mL of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Store the stock solution in small aliquots at -20°C, protected from light.
2. Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde in 100 mL of 1X Phosphate Buffered Saline (PBS), pH 7.4.
-
Heat gently (around 60°C) in a fume hood to dissolve.
-
Cool to room temperature and filter. Store at 4°C.
3. Staining Buffer (0.1 M Tris-HCl, pH 7.4):
-
Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 7.4.
4. Oxidizing Solution (Potassium Ferricyanide (B76249)/Ferrocyanide):
-
Prepare a 50 mM solution of potassium ferricyanide (K₃[Fe(CN)₆]) in distilled water.
-
Prepare a 50 mM solution of potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in distilled water.
-
Store both solutions at 4°C, protected from light.
5. Working Staining Solution:
-
To 10 mL of Staining Buffer, add:
-
100 µL of 100 mM this compound stock solution (final concentration 1 mM).
-
200 µL of 50 mM Potassium Ferricyanide (final concentration 1 mM).
-
200 µL of 50 mM Potassium Ferrocyanide (final concentration 1 mM).
-
-
Prepare this solution fresh just before use.
6. Nuclear Counterstain (e.g., Nuclear Fast Red):
-
Use a commercially available Nuclear Fast Red solution or prepare as per standard histological protocols.
Protocol for Staining Adherent Cells in Culture
Caption: Workflow for this compound staining of cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with 1X PBS for 5 minutes each.
-
Staining: Incubate the cells with the freshly prepared Working Staining Solution for 30-60 minutes at 37°C in the dark. The incubation time may need to be optimized depending on the cell type and the level of enzyme activity.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Counterstaining (Optional): To visualize the nuclei, counterstain with Nuclear Fast Red for 1-5 minutes.
-
Washing: Briefly rinse with distilled water.
-
Dehydration and Mounting: Dehydrate the cells through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%) and clear in xylene before mounting on a glass slide with a permanent mounting medium.
-
Visualization: Examine the slides under a bright-field microscope. Sites of esterase activity will appear as blue deposits.
Protocol for Staining Frozen Tissue Sections
-
Tissue Preparation: Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
-
Fixation: Fix the sections with cold acetone (B3395972) or 4% paraformaldehyde for 10 minutes at 4°C.
-
Washing: Wash the slides three times with 1X PBS for 5 minutes each.
-
Staining: Incubate the sections with the freshly prepared Working Staining Solution for 30-120 minutes at 37°C in a humidified chamber.
-
Washing: Wash the slides twice with 1X PBS.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Washing: Briefly rinse with distilled water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Visualization: Observe under a bright-field microscope for blue precipitates indicating esterase activity.
Quantitative Analysis
For a quantitative assessment of carboxylesterase activity, the insoluble indigo precipitate can be extracted and measured.
-
Staining: Perform the staining protocol in a multi-well plate format up to the final washing step before counterstaining.
-
Solubilization: After the final wash, add a suitable organic solvent (e.g., DMSO or DMF) to each well to dissolve the blue precipitate. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Spectrophotometry: Transfer the colored solution to a 96-well plate and measure the absorbance at approximately 600 nm using a plate reader.
-
Normalization: The absorbance values can be normalized to the protein concentration in parallel wells to account for differences in cell number.
References
Application Notes and Protocols: 3-Indoxyl Butyrate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Product Information
| Property | Value | Reference |
| Chemical Name | 3-Indoxyl butyrate (B1204436) | [1] |
| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [1][2][3] |
| CAS Number | 4346-15-0 | [1][3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][3] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | White to slightly off-white crystalline powder | [2] |
| Storage Conditions | Store at -15°C in the dark | [1] |
Introduction: A Prodrug Approach for Butyrate Delivery
3-Indoxyl butyrate is well-documented as a chromogenic substrate for carboxylesterase (CES), which hydrolyzes the compound to produce a blue precipitate.[1] Beyond its use in biochemical assays, this compound holds significant potential in pharmaceutical development as a prodrug of butyrate.[2]
Butyrate, a short-chain fatty acid, is a physiologically important molecule with demonstrated therapeutic potential, including anti-cancer and anti-inflammatory properties.[4][5] However, its clinical application is hindered by challenges such as rapid metabolism, a short half-life, and poor oral bioavailability.[4][6] Prodrugs are designed to overcome these limitations.[6][7] this compound, as an ester of butyrate, can be enzymatically cleaved in the body to release the active butyrate molecule, offering a potential solution for improved systemic delivery.[2] This document provides an overview of its mechanism of action, potential therapeutic applications, and protocols for its evaluation.
Mechanism of Action
Enzymatic Cleavage and Release of Butyrate
The primary mechanism for the activation of this compound as a prodrug is through enzymatic hydrolysis by carboxylesterases (CES), which are abundant in the liver and small intestine.[8][9] These enzymes catalyze the cleavage of the ester bond in this compound, releasing butyric acid and 3-hydroxyindole (indoxyl).[1] The released indoxyl then rapidly oxidizes to form the blue-colored compound, indigo.
Human carboxylesterases, primarily hCE-1 and hCE-2, exhibit different substrate specificities. hCE-1 is dominant in the liver and prefers substrates with a large acyl group and a small alcohol group, while hCE-2, predominant in the intestine, has the opposite preference, favoring a small acyl group (like butyrate) and a larger alcohol group (like indoxyl).[10] This suggests that hCE-2 in the intestine may be particularly efficient at hydrolyzing this compound.
Molecular Mechanisms of Butyrate
Once released, butyrate exerts its therapeutic effects through two primary, well-documented pathways:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of class I and II histone deacetylases.[11] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[11][12] This is a key mechanism behind its anti-cancer effects.[13]
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate acts as a signaling molecule by activating specific GPCRs, including GPR41, GPR43, and GPR109A.[5][14] Activation of these receptors on immune and intestinal epithelial cells modulates inflammatory responses, enhances gut barrier function, and influences metabolic processes.[12][14] This pathway is central to its anti-inflammatory properties.[15]
Applications in Pharmaceutical Development
The potential therapeutic applications of this compound as a prodrug are based on the extensive research into the effects of butyrate.
-
Oncology: Butyrate has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including colorectal, breast, and glioblastoma cancer cells.[13][16][17] As an HDAC inhibitor, it can sensitize cancer cells to radiotherapy.[18] A prodrug delivery system could enhance the systemic concentrations of butyrate to levels effective for cancer therapy.[19]
-
Inflammatory Bowel Disease (IBD): Butyrate is a key energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[14] It has demonstrated anti-inflammatory effects in animal models of colitis and in clinical studies, reducing pro-inflammatory cytokines like TNF-α and IL-6.[5][12][15] A prodrug could provide a more stable and palatable oral formulation for delivering butyrate to the inflamed gut.
-
Neurological Disorders: Butyrate has shown neuroprotective effects in animal models of ischemic stroke and diet-induced neuroinflammation.[20][21] Notably, this compound is suggested to have the ability to cross the blood-brain barrier, which would be a significant advantage for treating central nervous system disorders.[2]
Data Presentation
The following tables summarize quantitative data for butyrate , the active metabolite of this compound. This data is essential for designing experiments and establishing target effective concentrations.
Table 1: IC₅₀ Values of Sodium Butyrate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (mM) | Reference(s) |
| HCT116 | Colorectal Carcinoma | 24 h | 1.14 | [22] |
| HCT116 | Colorectal Carcinoma | 48 h | 0.83 | [22] |
| HCT116 | Colorectal Carcinoma | 72 h | 0.45 | [16] |
| HT-29 | Colorectal Adenocarcinoma | 48 h | 2.42 | [22] |
| SW480 | Colorectal Adenocarcinoma | 72 h | 3.67 | [16] |
| LOVO | Colorectal Adenocarcinoma | 72 h | 2.11 | [16] |
| HCT8 | Colorectal Carcinoma | 72 h | 1.28 | [16] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 2.56 | [14][17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 7.08 | [23] |
| LN-405 | Glioblastoma | 72 h | 26 | [13] |
| T98G | Glioblastoma | 72 h | 22.7 | [13] |
Table 2: Effective Concentrations of Butyrate in Preclinical Inflammation Models
| Model System | Effect | Effective Concentration/Dose | Reference(s) |
| LPS-stimulated Myeloid Cells | Inhibition of IL-6 and IL-12p40 secretion | 1 - 5 mM | [15] |
| Porcine Alveolar Macrophages (LPS-challenged) | Reduction of TNF-α production | 2 - 8 mM | [24][25] |
| Mouse Model of Colitis | Decreased colitis scores and mucosal inflammation | 100 mg/kg/day (oral) | [5] |
| Mouse Model of Colitis | Reduced intestinal inflammation | 80 - 140 mM (enema) | [26] |
Table 3: Comparative Pharmacokinetics of Butyrate Prodrugs (Oral Administration)
| Prodrug (Dose) | Cₘₐₓ (µg/mL) | Tₘₐₓ (min) | AUC₀₋₂₁₀ (µg/mL/min) | Reference |
| Sodium Butyrate (786 mg acid equiv.) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [4][27] |
| Lysine Butyrate (786 mg acid equiv.) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [4][27] |
| Tributyrin (786 mg acid equiv.) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [4][27] |
| Tributyrin (50-400 mg/kg) | 0 - 0.45 mM | 15 - 180 | Not Reported | [19] |
Experimental Protocols
The following are adapted protocols for evaluating this compound as a potential therapeutic agent. These protocols are based on established methods for studying butyrate and should be optimized for specific cell lines and experimental conditions.
Protocol: In Vitro Anti-Proliferation and Apoptosis Assay in Cancer Cells
This protocol describes how to assess the effect of this compound on the viability and induction of apoptosis in a cancer cell line (e.g., HCT116 or MDA-MB-231).
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Sodium Butyrate (positive control, stock solution in sterile water)
-
96-well and 6-well tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (for formazan (B1609692) solubilization)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
Part A: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and Sodium Butyrate in complete medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Part B: Apoptosis (Annexin V/PI Staining)
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[22]
-
Treatment: Treat cells with this compound and Sodium Butyrate at concentrations around their respective IC₅₀ values for 48 hours. Include a vehicle control.
-
Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[22]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., primary porcine alveolar macrophages or a cell line like RAW 264.7).
Materials:
-
Macrophage cell line or primary cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Sodium Butyrate (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer for RNA extraction (optional)
-
qRT-PCR reagents (optional)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density (e.g., 6 x 10⁵ cells/well for primary PAMs).[25] Allow cells to adhere.
-
Pre-treatment: Treat cells with various concentrations of this compound or Sodium Butyrate for 1-2 hours. Include a vehicle control.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL (concentration may need optimization).[25] Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet any cells and collect the culture supernatants. Store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
(Optional) Gene Expression Analysis: Lyse the remaining cells in the wells to extract total RNA. Perform qRT-PCR to analyze the mRNA expression levels of TNF and IL6.
-
Analysis: Compare the cytokine levels in the treated groups to the LPS-only positive control to determine the inhibitory effect of this compound.
References
- 1. This compound [gbiosciences.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of butyric acid derivative with xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 8. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. efsupit.ro [efsupit.ro]
- 16. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. fortunejournals.com [fortunejournals.com]
- 24. researchgate.net [researchgate.net]
- 25. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
Histochemical Applications of 3-Indoxyl Butyrate: Detailed Application Notes and Protocols for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoxyl butyrate (B1204436) is a chromogenic substrate utilized in histochemistry to detect the activity of certain esterases, particularly non-specific carboxylesterases. The enzymatic cleavage of the butyrate group from the 3-indoxyl moiety releases indoxyl, which, in the presence of an oxidizing agent (typically atmospheric oxygen), undergoes dimerization to form a water-insoluble, blue indigo (B80030) precipitate at the site of enzyme activity. This localized precipitation allows for the precise visualization of esterase distribution within tissue sections and cells. Its application is particularly valuable in fields such as drug metabolism, toxicology, and developmental biology, where the localization of esterase activity can provide critical insights into cellular function and xenobiotic processing.
Principle of the Reaction
The histochemical detection of esterase activity using 3-Indoxyl butyrate is a two-step process. First, a carboxylesterase enzyme hydrolyzes the ester bond of the this compound substrate. This enzymatic reaction releases an unstable indoxyl intermediate. Subsequently, the indoxyl molecules are oxidized, typically by atmospheric oxygen, and undergo a non-enzymatic condensation reaction to form the intensely colored, insoluble blue pigment, 5,5'-dibromo-indigo (if a brominated indoxyl substrate is used, which is common for sharper localization) or indigo.
Applications in Research and Drug Development
The localization of carboxylesterase activity is crucial in various research areas:
-
Drug Metabolism and Pharmacokinetics: Many prodrugs are esters that require hydrolysis by carboxylesterases to become active. Histochemical staining with this compound can identify the specific tissues and cell types responsible for this activation, providing valuable information for drug design and predicting drug efficacy and potential toxicity.
-
Xenobiotic Metabolism and Toxicology: Carboxylesterases play a significant role in the detoxification of a wide range of xenobiotics, including environmental toxins and pesticides. Mapping the distribution of this enzymatic activity helps in understanding tissue-specific susceptibility to toxic insults.
-
Cancer Research: Altered esterase expression has been observed in various cancers. Histochemical analysis can be a tool to study these changes and their potential role in tumor progression and drug resistance.
-
Developmental Biology: Characterizing the temporal and spatial expression of esterases during embryonic development can shed light on their physiological roles in tissue differentiation and organogenesis.
Data Presentation: Comparison of Common Esterase Substrates
For researchers selecting a histochemical substrate for esterase detection, several factors are critical. The following table summarizes key quantitative parameters for this compound and other commonly used substrates.
| Substrate | Optimal pH | Recommended Concentration | Typical Incubation Time | Color of Precipitate |
| This compound | ~5.0[1] | 0.5 - 2 mg/mL | 30 - 120 minutes | Blue |
| α-Naphthyl Acetate | 7.3 - 8.4[1] | 0.1 - 1 mg/mL | 15 - 60 minutes | Reddish-brown (with Fast Blue B) |
| Naphthol AS-D Acetate | 7.3 - 8.4[1] | 0.1 - 0.5 mg/mL | 30 - 90 minutes | Red (with Fast Red TR) |
| 5-Bromoindoxyl Acetate | ~5.0[1] | 0.5 - 2 mg/mL | 30 - 120 minutes | Blue-green |
Note: Optimal conditions can vary depending on the tissue type, fixation method, and specific enzyme activity. Pilot experiments are recommended to determine the ideal parameters for your specific application.
Experimental Protocols
Protocol 1: Histochemical Staining of Esterase Activity in Frozen Tissue Sections using this compound
This protocol is designed for the detection of non-specific esterase activity in fresh-frozen cryostat sections.
Materials:
-
Fresh tissue, snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Glass slides
-
Coplin jars
-
This compound
-
N,N-Dimethylformamide (DMF)
-
0.1 M Phosphate (B84403) buffer, pH 5.0
-
Nuclear Fast Red or other suitable counterstain
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Cut frozen tissue sections at 5-10 µm thickness using a cryostat.
-
Mount the sections on pre-cleaned glass slides.
-
Allow the sections to air-dry at room temperature for 30-60 minutes.
-
-
Fixation (Optional but Recommended):
-
For improved morphology, fix the sections in cold acetone (B3395972) (-20°C) for 5-10 minutes.
-
Alternatively, fix in 10% neutral buffered formalin for 10 minutes at 4°C.
-
Rinse the slides thoroughly in distilled water.
-
-
Preparation of Incubation Solution:
-
Prepare a stock solution of this compound by dissolving 10 mg of the substrate in 1 mL of N,N-Dimethylformamide (DMF).
-
Just before use, add 0.5 mL of the stock solution to 50 mL of pre-warmed (37°C) 0.1 M phosphate buffer (pH 5.0). Mix well. The final substrate concentration will be approximately 0.1 mg/mL. The concentration can be adjusted based on pilot studies.
-
-
Incubation:
-
Incubate the slides in the freshly prepared incubation solution in a Coplin jar at 37°C for 30-120 minutes.
-
The optimal incubation time should be determined empirically by examining the slides microscopically at intervals.
-
-
Washing:
-
Rinse the slides in distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the sections with Nuclear Fast Red for 1-5 minutes to visualize cell nuclei.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
Sites of esterase activity will be marked by a blue to blue-violet indigo precipitate. Cell nuclei will be stained red or pink by the counterstain.
Signaling Pathway Visualization: Carboxylesterase-Mediated Prodrug Activation
Human carboxylesterases, particularly hCE1 and hCE2, are pivotal in the metabolic activation of numerous ester-containing prodrugs. A prime example is the antiviral drug oseltamivir (B103847) (Tamiflu®), which is administered as an inactive ethyl ester prodrug to enhance its oral bioavailability. In the liver, hCE1 efficiently hydrolyzes the ester bond of oseltamivir to release the active carboxylate metabolite, which is a potent inhibitor of viral neuraminidase.[2][3]
References
Application Notes: Rapid Identification of Moraxella catarrhalis using 3-Indoxyl Butyrate
Introduction
Moraxella catarrhalis is a Gram-negative diplococcus increasingly recognized as a significant human pathogen, particularly in respiratory tract infections such as otitis media, sinusitis, and bronchitis.[1][2] Rapid and accurate identification of this organism is crucial for appropriate patient management, especially as many strains produce beta-lactamase, rendering them resistant to common antibiotics like penicillin and ampicillin.[1] The butyrate (B1204436) esterase test, utilizing the substrate 3-indoxyl butyrate, offers a rapid and reliable method for the presumptive identification of M. catarrhalis.[1][3][4]
Principle of the Test
The identification method is based on the detection of the enzyme butyrate esterase, which is produced by Moraxella catarrhalis but is absent in other morphologically similar organisms like Neisseria species.[5][6][7][8][9] The substrate, this compound, is hydrolyzed by butyrate esterase into two products: butyric acid and indoxyl. In the presence of oxygen, the liberated indoxyl spontaneously oxidizes to form indigo, a dark blue to blue-violet chromogenic compound.[4][10] The development of this distinct color within a short incubation period provides a positive result for the presumptive identification of M. catarrhalis.[4]
Data Presentation
The butyrate esterase test using this compound is a highly specific and sensitive method for the differentiation of Moraxella catarrhalis from Neisseria species.
| Organism | Number of Strains Tested | Butyrate Esterase Test Results | Sensitivity | Specificity |
| Moraxella catarrhalis | 47 | All positive | 100% | - |
| Neisseria spp. | 89 | All negative | - | 100% |
Data from a study evaluating a fluorogenic spot method for detecting butyrate esterase.[3][6]
Mandatory Visualizations
Biochemical Pathway of this compound Hydrolysis
Caption: Enzymatic hydrolysis of this compound by M. catarrhalis.
Experimental Workflow for M. catarrhalis Identification
Caption: Step-by-step workflow for the butyrate disk test.
Experimental Protocols
Presumptive Identification of Moraxella catarrhalis using the Butyrate Disk Test
This protocol details the procedure for performing a rapid qualitative test for the detection of butyrate esterase to aid in the presumptive identification of Moraxella catarrhalis.
Materials:
-
Butyrate disks impregnated with this compound
-
Sterile wooden applicator sticks or bacteriologic loops
-
Glass microscope slides
-
Deionized or distilled water
-
Positive control: Moraxella catarrhalis (e.g., ATCC 25240)
-
Negative control: Neisseria gonorrhoeae (e.g., ATCC 43069)
-
Timer
Procedure:
-
Preparation:
-
Using aseptic technique, remove a single butyrate disk from the vial and place it on a clean, dry glass microscope slide.
-
Add one drop of deionized or distilled water to the disk to moisten it. A slight excess of water on the disk is acceptable.[1]
-
-
Inoculation:
-
From a pure culture (18-24 hours old) of a suspected oxidase-positive, Gram-negative diplococcus, use a sterile wooden applicator stick or loop to pick up several colonies. A heavy, visible inoculum is required.[11]
-
Smear the inoculum onto the surface of the moistened butyrate disk.
-
-
Incubation:
-
Interpretation of Results:
-
Positive Result: The development of a blue to blue-violet color within the 5-minute incubation period indicates the presence of butyrate esterase activity and is a presumptive positive identification for Moraxella catarrhalis.[1][10]
-
Negative Result: The absence of a color change (the disk remains colorless or its original color) within the 5-minute incubation period indicates a negative result.[1]
-
Quality Control:
-
Perform quality control with each new lot of butyrate disks and on each day of use.
-
Positive Control: Moraxella catarrhalis should yield a positive (blue) result.
-
Negative Control: Neisseria gonorrhoeae should yield a negative (no color change) result.
Limitations of the Procedure:
-
The test should be read within the 5-minute timeframe, as longer incubation may lead to false-positive results.[1][11]
-
A false-negative result may occur if the inoculum is too light.[11]
-
This test is for the presumptive identification of M. catarrhalis. For a definitive identification, it should be used in conjunction with other tests, such as colony morphology, Gram stain, and oxidase test.[1][10]
-
Some other organisms, such as certain staphylococci and pseudomonads, may also produce butyrate esterase. Therefore, the test should only be performed on oxidase-positive, Gram-negative diplococci.[11]
References
- 1. microbenotes.com [microbenotes.com]
- 2. rcpath.org [rcpath.org]
- 3. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of optimum laboratory tests for the identification of Moraxella catarrhalis | Semantic Scholar [semanticscholar.org]
- 5. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis. | Sigma-Aldrich [sigmaaldrich.com]
- 9. [PDF] Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis | Semantic Scholar [semanticscholar.org]
- 10. Butyrate Disk Test: Principle, Procedure, Results, Uses • Microbe Online [microbeonline.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
3-Indoxyl butyrate solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Indoxyl butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What is 3-Indoxyl butyrate and what is its primary application?
This compound is a chromogenic substrate for carboxylesterases (CES).[1] Its primary use is in biochemical assays to detect the activity of these enzymes. Upon cleavage by a carboxylesterase, this compound releases indoxyl, which then undergoes spontaneous oxidation in the presence of oxygen to form a blue precipitate called indigo (B80030).[2][3] This colorimetric change allows for the qualitative and quantitative assessment of enzyme activity.
Q2: What are the physical and chemical properties of this compound?
This compound is a white to slightly off-white crystalline powder.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4346-15-0 | [4] |
| Molecular Formula | C12H13NO2 | [4] |
| Molecular Weight | 203.24 g/mol | [5] |
| Melting Point | 91 - 93 °C | [4] |
| Storage | Store at -20°C, protect from light. | [1] |
Q3: What is the general principle of a chromogenic assay using this compound?
The assay is based on a two-step reaction. First, a carboxylesterase enzyme hydrolyzes the ester bond in the this compound substrate. This enzymatic cleavage releases an unstable intermediate, indoxyl. In the second step, in the presence of oxygen, two molecules of indoxyl spontaneously dimerize and oxidize to form indigo, a water-insoluble blue pigment. The intensity of the blue color is proportional to the amount of indigo formed, which in turn reflects the activity of the carboxylesterase.
Below is a diagram illustrating the enzymatic reaction of this compound.
Caption: Enzymatic cleavage of this compound by carboxylesterase.
Troubleshooting Guides
Solubility Problems
Issue: this compound is not dissolving.
-
Solution 1: Use the recommended solvent. this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A concentration of up to 175 mg/mL (861.05 mM) in DMSO has been reported.[1]
-
Solution 2: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1] It is recommended to use a new, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
Solution 3: Apply energy to aid dissolution. Gentle warming and ultrasonication can help dissolve the compound in DMSO.[1] Be cautious with heating, as it may degrade the compound.
-
Solution 4: Consider alternative organic solvents. While less common, other organic solvents like ethanol, methanol, or acetone (B3395972) may be used. However, the solubility in these solvents is generally lower than in DMSO. It is advisable to perform a small-scale solubility test before preparing a large stock solution.
Issue: The compound precipitates out of solution when diluted into an aqueous buffer.
-
Background: this compound is poorly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media), the compound may precipitate if its concentration exceeds its solubility limit in the final aqueous environment.
-
Solution 1: Prepare a highly concentrated stock solution in DMSO. This allows for a larger dilution factor, which keeps the final DMSO concentration low while delivering the desired working concentration of the substrate.
-
Solution 2: Perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous buffer, add the stock solution to a smaller volume of the buffer first, mix well, and then bring it up to the final volume. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Solution 3: Maintain a low final DMSO concentration. For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 0.5%, and preferably below 0.1%, to avoid solvent-induced toxicity.
-
Solution 4: Vortex during dilution. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
The following workflow diagram outlines the steps to mitigate precipitation issues.
Caption: A logical workflow to minimize precipitation during dilution.
Experimental Protocol Guidance
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 203.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh out 20.32 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stored at -80°C in a solvent, it may be stable for up to 6 months.[1]
-
Quantitative Data Summary
| Solvent | Solubility | Notes | Reference |
| DMSO | 175 mg/mL (861.05 mM) | Requires ultrasonication. Hygroscopic DMSO reduces solubility. | [1] |
| Water | Poorly soluble | - | |
| Ethanol | Data not available | Expected to be less soluble than in DMSO. | |
| Methanol | Data not available | Expected to be less soluble than in DMSO. | |
| Acetone | Data not available | Expected to be less soluble than in DMSO. |
Stability of Stock Solutions
When stored in a solvent, this compound solutions are more stable at lower temperatures. It is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Always protect solutions from light.[1] For cell culture experiments, it is best to prepare fresh dilutions from the stock solution for each experiment.
Signaling Pathway Context
While this compound itself is a substrate for detection rather than a signaling molecule, the product of its hydrolysis, butyrate, is a well-known short-chain fatty acid (SCFA) with diverse biological activities. Butyrate is known to influence various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α).
The diagram below illustrates a simplified representation of how butyrate, once released from this compound, can influence cellular pathways.
Caption: Simplified diagram of potential butyrate signaling pathways.
References
Technical Support Center: Optimizing 3-Indoxyl Butyrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Indoxyl butyrate-based assays. The information is designed to help optimize incubation times and troubleshoot common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the 3-Indoxyl butyrate (B1204436) assay?
A1: this compound is a chromogenic substrate for esterase enzymes, such as carboxylesterases and lipases. The enzyme hydrolyzes the ester bond in this compound, releasing an indoxyl molecule. In the presence of oxygen, two indoxyl molecules spontaneously dimerize to form an insoluble blue pigment called indigo (B80030). The intensity of the blue color is proportional to the amount of enzyme activity and can be quantified to measure the rate of the enzymatic reaction.
Q2: How can the insoluble indigo product be quantified?
A2: The primary challenge in quantifying this compound assays is the insolubility of the indigo precipitate. Here are two common approaches:
-
Endpoint measurement after solubilization: After the desired incubation time, the reaction is stopped, and a solvent is added to dissolve the indigo precipitate. Common solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and ethyl acetate.[1] Once solubilized, the absorbance of the blue solution can be measured using a spectrophotometer or microplate reader, typically around 600-620 nm.[2]
-
Reduction to a soluble product: The insoluble indigo can be reduced to a soluble, yellowish compound known as leucoindigo (B3055547) (or indigo white) in an alkaline medium. This allows for colorimetric quantification at approximately 415 nm.[3]
Q3: What are typical incubation times for this compound assays?
A3: Incubation times can vary significantly depending on the assay format and the enzyme's activity.
-
Qualitative/Rapid Tests: For rapid identification of high enzyme activity, such as in microbial testing (e.g., the butyrate disk test for Moraxella catarrhalis), incubation times are typically short, often up to 5 minutes at room temperature.[3][4][5] Exceeding this time can lead to false-positive results.
-
Quantitative Kinetic Assays: For quantitative analysis, it is crucial to measure the reaction within the linear range, where the rate of product formation is constant over time. This often requires optimization, but typical incubation times can range from 10 to 60 minutes. It is essential to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Auto-hydrolysis: this compound may hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures. 2. Contamination: Reagents or samples may be contaminated with exogenous esterases.[6] 3. Non-specific Binding: In assays involving complex biological samples, other proteins may non-specifically interact with the substrate. | 1. Run a "no-enzyme" control: Always include a control well with all reaction components except the enzyme source to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample measurements. 2. Use sterile reagents and tips: Ensure all buffers, water, and pipette tips are sterile and free of contaminants.[6] 3. Optimize blocking steps: If working with complex matrices, consider appropriate blocking agents. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Presence of Inhibitors: The sample may contain esterase inhibitors. Common inhibitors include organophosphates, carbamates, and some metal ions.[7][8] 3. Sub-optimal Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme. 4. Incorrect Wavelength: The absorbance is being measured at an incorrect wavelength for the final product. | 1. Verify enzyme activity: Test the enzyme with a known positive control substrate. Store enzymes according to the manufacturer's instructions. 2. Sample Preparation: Consider sample purification steps to remove potential inhibitors. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition. 3. Optimize assay parameters: Systematically vary the pH, temperature, and substrate concentration to find the optimal conditions for your enzyme (see Experimental Protocols section). 4. Confirm measurement wavelength: For solubilized indigo, scan for the absorbance maximum, typically around 600-620 nm. For leucoindigo, use a wavelength around 415 nm. |
| Non-linear Reaction Rate | 1. Substrate Depletion: During long incubation times, the substrate concentration may decrease significantly, leading to a reduction in the reaction rate. 2. Product Inhibition: The accumulation of the reaction products (indigo or butyrate) may inhibit the enzyme. Butyric acid, in particular, can cause a drop in pH in poorly buffered solutions and may act as a competitive inhibitor.[9][10] 3. Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the incubation. | 1. Reduce incubation time or enzyme concentration: Ensure that less than 10-15% of the substrate is consumed during the assay. 2. Use a shorter incubation time: Measure the initial velocity of the reaction where the rate is linear. Ensure the buffer capacity is sufficient to prevent pH changes. 3. Assess enzyme stability: Pre-incubate the enzyme under assay conditions without the substrate for varying amounts of time, then initiate the reaction to check for loss of activity over time. |
| Poor Reproducibility | 1. Incomplete Solubilization of Indigo: The indigo precipitate may not be fully dissolved before taking the final absorbance reading. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. 3. Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments. | 1. Ensure thorough mixing: After adding the solubilizing agent, ensure the solution is mixed thoroughly until no visible precipitate remains. 2. Calibrate pipettes: Regularly check the calibration of your pipettes. Use reverse pipetting for viscous solutions. 3. Pre-incubate reagents: Allow all reagents and the microplate to equilibrate to the desired assay temperature before starting the reaction. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol outlines the steps to determine the linear range of the enzymatic reaction, which is essential for selecting the appropriate incubation time for your experiments.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the desired pH (e.g., 50 mM Tris-HCl, pH 7.5-8.0). The optimal pH can vary depending on the specific esterase.[11][12][13]
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.
-
Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer. The concentration should be chosen so that the reaction proceeds at a measurable rate.
-
-
Set up the Assay:
-
Design a microplate layout with multiple time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).
-
For each time point, prepare replicate wells containing the assay buffer and the enzyme solution.
-
Include "no-enzyme" control wells for each time point.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C, 37°C). The optimal temperature can range from 30°C to 50°C for many esterases.[5][12]
-
-
Initiate the Reaction:
-
Add the this compound substrate to all wells simultaneously using a multichannel pipette to start the reaction. The final substrate concentration should be optimized, but a starting point could be in the low millimolar range.
-
-
Stop the Reaction and Measure Absorbance:
-
At each designated time point, stop the reaction in the corresponding wells by adding a stop solution (e.g., a strong acid or a solvent that also solubilizes the product).
-
Alternatively, for an endpoint assay, stop all reactions at their respective times and then add a solubilizing agent (e.g., DMSO) to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., ~615 nm for indigo in DMSO).
-
-
Analyze the Data:
-
Subtract the absorbance of the "no-enzyme" control from the corresponding sample wells for each time point.
-
Plot the corrected absorbance versus time.
-
Identify the time interval during which the plot is linear. The optimal incubation time for your future experiments should fall within this linear range.
-
Protocol 2: Optimizing Assay Parameters (pH and Temperature)
To ensure maximal and consistent enzyme activity, it is crucial to determine the optimal pH and temperature for the this compound assay with your specific enzyme.
Methodology:
-
pH Optimization:
-
Prepare a series of assay buffers with different pH values (e.g., ranging from pH 5 to 10).
-
Set up the assay in a microplate with each pH value tested in replicate wells.
-
Use a fixed, non-limiting substrate concentration and a fixed enzyme concentration.
-
Choose an incubation time that falls within the linear range determined in Protocol 1.
-
Initiate the reaction and measure the endpoint absorbance after solubilizing the product.
-
Plot the enzyme activity (absorbance) against the pH to determine the optimal pH.
-
-
Temperature Optimization:
-
Using the optimal pH determined above, set up the assay in multiple microplates or in a temperature-controlled plate reader.
-
Incubate the reaction at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 40°C, 50°C).
-
Use a fixed substrate and enzyme concentration and an incubation time from the linear range.
-
Measure the endpoint absorbance.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
-
Data Presentation
Table 1: Example of Time-Course Experiment Data
| Time (minutes) | Average Absorbance (Sample) | Average Absorbance (No-Enzyme Control) | Corrected Absorbance |
| 0 | 0.052 | 0.050 | 0.002 |
| 5 | 0.155 | 0.053 | 0.102 |
| 10 | 0.260 | 0.055 | 0.205 |
| 15 | 0.368 | 0.058 | 0.310 |
| 20 | 0.475 | 0.060 | 0.415 |
| 30 | 0.650 | 0.065 | 0.585 |
| 45 | 0.820 | 0.070 | 0.750 |
| 60 | 0.910 | 0.075 | 0.835 |
Note: In this example, the reaction appears to be linear up to approximately 30 minutes.
Table 2: Summary of Typical Esterase Reaction Conditions
| Parameter | Typical Range | Considerations |
| pH | 7.0 - 9.0 | Highly dependent on the specific enzyme source. Some esterases have acidic or more alkaline optima.[11][12][13] |
| Temperature | 25°C - 50°C | Higher temperatures increase reaction rates but can also lead to enzyme denaturation and substrate auto-hydrolysis.[5][11][12] |
| Substrate Concentration | 0.1 - 5 mM | Should ideally be at or above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate. High concentrations can sometimes lead to substrate inhibition. |
| Enzyme Concentration | Variable | Should be adjusted to ensure the reaction rate is linear over the desired incubation time and that the signal falls within the dynamic range of the plate reader. |
Visualizations
Caption: Workflow for optimizing and performing a this compound assay.
Caption: Reaction pathway of the this compound chromogenic assay.
References
- 1. Study of Woad (Isatis tinctoria L.)-Extracted Indoxyl Precursors Conversion into Dyes: Influence of the Oxidative Media on Indigo Recovery Yields and Indigotin/Indirubin Ratio Measured by HPLC-DAD Method [mdpi.com]
- 2. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Characterization of a Novel HSL Family IV Esterase EstD04 from Pseudomonas sp. D01 in Mealworm Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.citius.technology [web.citius.technology]
- 13. A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific staining with 3-Indoxyl butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific staining when using 3-Indoxyl butyrate (B1204436) for the detection of esterase activity in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is 3-Indoxyl butyrate and how does it work?
A1: this compound is a chromogenic substrate used to detect the activity of carboxylesterases. In the presence of these enzymes, the butyrate group is cleaved from the 3-Indoxyl molecule. The resulting indoxyl molecule then undergoes oxidation in the presence of oxygen to form a water-insoluble, blue indigo (B80030) precipitate at the site of enzyme activity.[1][2][3][4]
Q2: What are the primary causes of non-specific staining with this compound?
A2: Non-specific staining, often observed as high background, can arise from several factors:
-
Endogenous Esterase Activity: Many tissues naturally contain non-specific esterases that can hydrolyze the substrate, leading to diffuse background staining.[5][6]
-
Improper Fixation: Inadequate or excessive fixation can alter tissue morphology and enzyme activity, contributing to non-specific signal.[7][8][9]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of the substrate or other buffer components can lead to either weak specific staining or high background.
-
Incorrect pH: Esterase activity is highly dependent on pH. Using a buffer with a sub-optimal pH can reduce the specific signal-to-noise ratio.[10][11][12]
-
Prolonged Incubation: Excessive incubation time with the substrate solution can lead to the accumulation of non-specific precipitate.
Troubleshooting Guide
Below are common issues encountered during this compound staining and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Endogenous non-specific esterase activity. | 1. Inhibitor Treatment: Pre-incubate tissue sections with an esterase inhibitor. Sodium fluoride (B91410) (NaF) is a common inhibitor of many non-specific esterases.[13][14][15][16] Organophosphate-based inhibitors can also be effective.[17][18][19][20] 2. pH Optimization: Adjust the pH of the incubation buffer. Most non-specific esterases have an optimal pH range; performing the incubation at a pH that favors the specific esterase of interest while minimizing the activity of endogenous enzymes can improve results.[10][11][12] |
| Improper tissue fixation. | 1. Fixation Time and Agent: Optimize the fixation protocol. For frozen sections, brief fixation (e.g., 1-5 minutes) in cold acetone (B3395972) or a formaldehyde-based fixative is often recommended.[7][21][22][23] Over-fixation can inactivate the target enzyme, while under-fixation can lead to poor morphology and diffuse staining.[9][24] | |
| Weak or No Staining | Inactive enzyme. | 1. Tissue Handling: Use fresh-frozen (cryostat) sections, as fixation and embedding can inactivate esterases.[21] 2. Substrate Stability: Ensure the this compound solution is freshly prepared, as it can degrade over time. |
| Sub-optimal pH. | Test a range of pH values for the incubation buffer (typically between 6.5 and 8.0) to find the optimal condition for your target esterase.[10][11][12] | |
| Crystalline Precipitate | Substrate precipitation. | 1. Solvent: Ensure the this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before being added to the aqueous buffer.[25] 2. Filtration: Filter the final substrate solution before applying it to the tissue sections. |
Experimental Protocols
Protocol: this compound Staining for Esterase Activity in Frozen Tissue Sections
This protocol is adapted from general methods for non-specific esterase staining and should be optimized for your specific tissue and target enzyme.[21][26][27]
Materials:
-
Fresh frozen tissue sections (5-10 µm) on slides
-
Cold acetone (-20°C) or 4% paraformaldehyde in PBS
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(Optional) Sodium fluoride (NaF) or other esterase inhibitor
-
Distilled water
-
Aqueous mounting medium
Procedure:
-
Section Preparation:
-
Cut frozen tissue sections at 5-10 µm using a cryostat.
-
Mount the sections on glass slides and allow them to air dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the sections in cold acetone (-20°C) for 5-10 minutes or in 4% paraformaldehyde in PBS for 1 minute at room temperature.
-
Rinse the slides thoroughly with distilled water and then with 0.1 M phosphate buffer.
-
-
Inhibition of Endogenous Esterases (Optional):
-
To reduce background staining, incubate the sections in a solution of 1.5 mg/mL sodium fluoride in 0.1 M phosphate buffer for 30 minutes at room temperature.[28]
-
Rinse the slides with 0.1 M phosphate buffer.
-
-
Substrate Incubation:
-
Prepare the substrate solution immediately before use:
-
Dissolve 1 mg of this compound in 0.1 mL of DMSO.
-
Add this solution to 10 mL of 0.1 M phosphate buffer (pH 7.4) and mix well.
-
Filter the solution to remove any precipitate.
-
-
Incubate the sections in the substrate solution for 15-60 minutes at 37°C, or until the desired intensity of blue color develops. Monitor the staining progress under a microscope.
-
-
Washing and Counterstaining:
-
Rinse the slides in distilled water.
-
(Optional) Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.
-
Rinse again in distilled water.
-
-
Mounting:
-
Mount the coverslips using an aqueous mounting medium.
-
Visualizations
Caption: Enzymatic conversion of this compound to a blue precipitate.
Caption: Troubleshooting workflow for non-specific staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [gbiosciences.com]
- 3. Identification of Branhamella catarrhalis in 2.5 min with an indoxyl butyrate strip test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. db.cngb.org [db.cngb.org]
- 7. The effect of fixation on esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histochemistry of thiolacetic acid esterase: a comparison with nonspecific esterase with special regard to the effect of fixatives and inhibitors on intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Fluoride resistant alpha-naphthyl acetate esterase and combined enzyme histochemistry in the study of normal and pathologic lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monocyte nonspecific esterase. Enzymologic characterization of a neutral serine esterase associated with myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonspecific esterase activity in 'hairy cells' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organophosphate exposure inhibits non-specific esterase staining in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of monocyte esterase activity by organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organophosphates, serine esterase inhibition, and modeling of organophosphate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 22. Protocol for the Preparation and Chromogenic IHC Staining of Frozen Tissue Sections: R&D Systems [rndsystems.com]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 24. The influence of fixation of biological samples on cell count and marker expression stability in flow cytometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. bio-optica.it [bio-optica.it]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
troubleshooting weak signal in 3-Indoxyl butyrate assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the 3-Indoxyl Butyrate (B1204436) assay. The content is designed to help you identify and resolve common issues, particularly a weak or absent signal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a weak or no blue color signal in my 3-Indoxyl Butyrate assay?
A weak or absent signal is the most common issue and can stem from several factors. Systematically check the components and conditions of your experiment. The primary reasons include problems with the enzyme, the substrate, or the reaction conditions. A common pitfall in colorimetric assays is overlooking one of these key components, leading to inconsistent or failed results.[1]
Q2: How can I confirm my carboxylesterase enzyme is active?
Enzyme inactivity is a primary suspect for a weak signal.
-
Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the correct temperature (typically -20°C or -80°C) without repeated freeze-thaw cycles.
-
Positive Control: Use a known, active carboxylesterase enzyme or a cell line/sample known to have high butyrate esterase activity as a positive control. If the control works, the issue lies with your experimental sample, not the assay reagents.
-
Age and Degradation: Use a fresh aliquot of the enzyme if possible, as activity can decrease over time.
Q3: How should I properly prepare and store the this compound substrate?
The substrate is critical for signal generation. Its degradation or improper preparation will directly lead to a weak signal.
-
Storage of Powder: The this compound powder should be stored protected from light at -15°C to -20°C.[2][3]
-
Stock Solution Preparation: Dissolve the powder in a suitable solvent like DMSO.[2]
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to one month or -80°C for up to six months, always protected from light.[2]
-
Substrate Degradation: Always prepare fresh working solutions of the substrate for each experiment. Do not use old or discolored solutions. You can run a "substrate only" blank to check for spontaneous degradation, which can cause high background noise.
Q4: What are the optimal reaction conditions for the assay?
Suboptimal conditions can significantly reduce the rate of the enzymatic reaction and subsequent color development.
-
Buffer pH: The pH of your assay buffer is critical for enzyme activity. Verify that the pH is within the optimal range for your specific carboxylesterase. An incorrect pH can lead to a weak or no signal.
-
Temperature: Ensure the incubation is performed at the optimal temperature for your enzyme. Temperature fluctuations during the assay can lead to inconsistent results.
-
Oxygen Requirement: The conversion of the intermediate, indoxyl, to the final blue indigo (B80030) precipitate requires oxygen.[4][5][6] Ensure the reaction is not in an anaerobic environment. For plate-based assays, normal atmospheric conditions are usually sufficient.
-
Incubation Time: A weak signal may simply be due to an insufficient incubation period. You can perform a time-course experiment to determine the optimal incubation time for your specific system.
Q5: Could something in my biological sample be interfering with the assay?
Yes, components within complex biological samples can interfere with the assay chemistry or enzyme activity.[1]
-
Inhibitors: Your sample may contain endogenous inhibitors of carboxylesterase.
-
Turbidity or Color: The natural color or turbidity of your sample can interfere with the absorbance reading. Always include a "sample only" control (your sample without the substrate) to measure and subtract this background absorbance.
-
Reducing Agents: Strong reducing agents in your sample could potentially interfere with the oxidative dimerization of indoxyl to indigo, thus preventing the blue color from forming.
Data Summary Tables
Table 1: Troubleshooting Guide for Weak Signal
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inactive or degraded enzyme. | Use a fresh enzyme aliquot; verify storage conditions (-20°C or -80°C); run a positive control with a known active enzyme. |
| Degraded substrate solution. | Prepare a fresh substrate solution from powder for each experiment; avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Incorrect buffer pH or composition. | Check and adjust the pH of the assay buffer to the enzyme's optimal range. | |
| Insufficient incubation time or temperature. | Increase incubation time or optimize the temperature based on enzyme specifications. | |
| Presence of inhibitors in the sample. | Run a spike-and-recovery control by adding a known amount of active enzyme to your sample to check for inhibition. | |
| Insufficient oxygen for color development. | Ensure the reaction is exposed to air (e.g., do not seal plates tightly if not required by the protocol).[4][5] | |
| Incorrect wavelength setting on the reader. | Verify the correct wavelength is set for detecting the indigo precipitate (typically in the 600-660 nm range).[7] | |
| High Background | Spontaneous substrate degradation. | Run a "substrate only" blank; prepare substrate solution immediately before use. |
| Contaminated reagents. | Use high-purity water and fresh reagents. | |
| Sample interference (color/turbidity). | Run a "sample only" blank (without substrate) and subtract its absorbance value.[1] | |
| Inconsistent Results | Pipetting errors. | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. |
| Temperature fluctuations during incubation. | Ensure a uniform and stable temperature in the incubator or water bath. |
Table 2: Recommended Storage Conditions for Key Reagents
| Reagent | Form | Storage Temperature | Key Considerations |
| This compound | Powder | -15°C to -20°C | Protect from light.[3] |
| Stock Solution (in DMSO) | -20°C (1 month) or -80°C (6 months) | Aliquot to avoid freeze-thaw cycles; protect from light.[2] | |
| Carboxylesterase Enzyme | Stock Solution | -20°C or -80°C | Follow manufacturer's specific instructions; avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Enzymatic hydrolysis of this compound and subsequent oxidation to form the blue product, Indigo.
Caption: A logical workflow for troubleshooting a weak or absent signal in the this compound assay.
Standard Experimental Protocol
This protocol provides a general methodology for a 96-well plate colorimetric assay to detect carboxylesterase activity. Optimization may be required for specific enzymes or sample types.
I. Materials
-
This compound (Substrate)
-
DMSO (for dissolving substrate)
-
Purified enzyme or biological sample (e.g., cell lysate)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4 - adjust as needed for your enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
II. Reagent Preparation
-
Substrate Stock Solution (e.g., 100 mM): Carefully weigh the this compound powder and dissolve it in high-quality DMSO to create a concentrated stock solution.[2] For example, dissolve 20.32 mg in 1 mL of DMSO for a 100 mM stock. Mix thoroughly. Store as described in Table 2.
-
Assay Buffer: Prepare your desired buffer and adjust the pH to the optimal level for your enzyme.
-
Enzyme/Sample Preparation: Dilute your enzyme or sample to the desired concentration in cold assay buffer immediately before starting the assay. Keep on ice.
III. Assay Procedure
-
Layout Plate: Design your plate layout, including wells for blanks, controls, and samples.
-
Negative Control (No Enzyme): Assay Buffer + Substrate
-
Sample Blank (No Substrate): Assay Buffer + Sample
-
Positive Control: Assay Buffer + Known Active Enzyme + Substrate
-
Experimental Samples: Assay Buffer + Sample + Substrate
-
-
Add Samples/Enzyme: Add 50 µL of the appropriately diluted samples, controls, or enzyme solutions to each well.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired working concentration (e.g., for a final concentration of 1 mM in the well, prepare a 2X working solution of 2 mM). Note: Prepare this solution just before use.
-
Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The total volume should be 100 µL.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The plate should be protected from direct light.
-
Measure Signal: Measure the absorbance of the blue indigo product at a wavelength between 600-660 nm using a microplate reader.
IV. Data Analysis
-
Subtract the absorbance of the "sample blank" from your experimental sample reading to correct for background absorbance from your sample.
-
Subtract the absorbance of the "no enzyme" negative control from all other readings to correct for any spontaneous substrate hydrolysis.
-
Compare the corrected absorbance values of your samples to determine the relative carboxylesterase activity.
References
Technical Support Center: Improving the Sensitivity of 3-Indoxyl Butyrate Detection
Welcome to the technical support center for the detection of 3-Indoxyl Butyrate (B1204436). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments involving 3-Indoxyl Butyrate and other carboxylesterase substrates.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Blue Precipitate Formation
Question: I am not observing the expected blue precipitate after adding this compound to my sample. What could be the reason?
Answer:
There are several potential reasons for a weak or absent signal in your assay. Consider the following troubleshooting steps:
-
Enzyme Activity: The carboxylesterase activity in your sample may be too low.
-
Solution: Increase the amount of sample (cell lysate, tissue homogenate) in the assay. Ensure that your sample preparation method preserves enzyme activity. Keep samples on ice and use appropriate lysis buffers.
-
-
Substrate Integrity: The this compound substrate may have degraded.
-
Assay Conditions: The reaction conditions may not be optimal for your enzyme.
-
Solution: Optimize the pH, temperature, and incubation time of your assay. Most carboxylesterases are active at a neutral or slightly alkaline pH.
-
-
Presence of Inhibitors: Your sample may contain inhibitors of carboxylesterase.
-
Solution: Dilute your sample to reduce the concentration of potential inhibitors. If known inhibitors are present, consider a sample purification step.
-
Issue 2: High Background Signal
Question: I am observing a high background signal, making it difficult to distinguish the specific signal. How can I reduce the background?
Answer:
High background can obscure your results. Here are some common causes and solutions:
-
Spontaneous Substrate Hydrolysis: this compound can hydrolyze spontaneously over time, especially at a non-optimal pH or temperature.
-
Solution: Run a "no-enzyme" control (substrate in buffer) to quantify the rate of spontaneous hydrolysis. Subtract this background from your sample readings. Minimize incubation times where possible.
-
-
Contaminating Esterases: Other esterases in your sample may be cleaving the substrate.
-
Solution: If you are interested in a specific carboxylesterase, you may need to use a more specific substrate or employ inhibitors to block the activity of contaminating esterases.
-
-
Impure Substrate: The this compound reagent may contain impurities that contribute to the background.
-
Solution: Ensure you are using a high-purity substrate.[2]
-
Issue 3: Difficulty in Quantifying the Indigo (B80030) Precipitate
Question: The indigo precipitate is insoluble, making it difficult to quantify using a standard spectrophotometer. How can I accurately measure the amount of product formed?
Answer:
The insolubility of the indigo precipitate is a known challenge for quantification. A reliable method is to reduce the indigo to its soluble leuco-indigo form, also known as indigo white.[3] This form has a distinct yellow color and is fluorescent, allowing for spectrophotometric or fluorometric quantification.
-
Solution: A detailed protocol for the solubilization and quantification of the indigo precipitate is provided in the "Experimental Protocols" section below. This involves the use of a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite) in a basic solution.[3][4]
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is the principle behind the this compound assay?
A1: this compound is a chromogenic substrate for carboxylesterases.[1] The enzyme hydrolyzes the ester bond in this compound, releasing indoxyl. In the presence of oxygen, two molecules of indoxyl spontaneously oxidize and dimerize to form indigo, a water-insoluble blue precipitate.[5][6]
Q2: What are the main applications of the this compound assay?
A2: This assay is widely used for the qualitative detection of butyrate esterase activity, particularly for the rapid identification of bacteria like Moraxella catarrhalis.[7][8] With the appropriate quantification method, it can also be used to measure carboxylesterase activity in various biological samples for research purposes.
Improving Sensitivity
Q3: My signal is weak. How can I improve the sensitivity of my this compound assay?
A3: To enhance sensitivity, you can:
-
Optimize Assay Parameters: Experiment with substrate concentration, enzyme concentration, temperature, and incubation time to find the optimal conditions for your specific enzyme and sample type.
-
Use a More Sensitive Detection Method: Instead of relying on visual detection of the blue precipitate, quantify the product using the indigo solubilization method described below, which allows for more sensitive spectrophotometric or fluorometric measurement.[3]
-
Switch to a Fluorometric Substrate: Consider using a more sensitive fluorogenic substrate for carboxylesterase, such as 4-methylumbelliferyl butyrate (4-MUB). These substrates produce a fluorescent product upon cleavage, which can be detected with much higher sensitivity.
Q4: Are there more sensitive alternatives to this compound?
A4: Yes, several fluorogenic substrates offer higher sensitivity for detecting carboxylesterase activity. These substrates release a fluorescent molecule upon enzymatic cleavage. The choice of substrate may depend on the specific carboxylesterase isoform you are studying.[9]
Quantitative Data
Q5: What is the limit of detection (LOD) for carboxylesterase assays?
A5: The LOD depends on the substrate and the detection method used.
-
A commercial fluorometric assay kit for carboxylesterase activity reports a detection limit as low as 6.6 µU.[10]
-
A liquid crystal-based sensing platform for carboxylesterase has a reported detection limit of 2.8 U/L.[11] The LOD for an assay using this compound will depend on the efficiency of the indigo solubilization and the sensitivity of the spectrophotometer or fluorometer used.
III. Data Presentation
Table 1: Comparison of Carboxylesterase Substrates
| Substrate | Detection Method | Product | Excitation (nm) | Emission (nm) | Reported Sensitivity |
| This compound | Chromogenic/Colorimetric | Indigo (blue precipitate) | N/A | N/A | Qualitative to semi-quantitative |
| This compound (reduced) | Colorimetric/Fluorometric | Leuco-indigo (yellow, soluble) | ~407[12] | Not specified | Quantitative |
| 4-Methylumbelliferyl butyrate (4-MUB) | Fluorometric | 4-Methylumbelliferone (B1674119) | ~365[7] | ~460[7] | High |
| Proprietary Fluorometric Substrate (Abcam ab273314) | Fluorometric | Proprietary | 490[10] | 550[10] | 6.6 µU[10] |
| p-Nitrophenyl butyrate (p-NPB) | Colorimetric | p-Nitrophenol (yellow, soluble) | N/A | N/A | Moderate |
IV. Experimental Protocols
Protocol 1: Quantitative this compound Assay with Indigo Solubilization
This protocol describes how to perform a carboxylesterase assay using this compound and then quantify the resulting indigo precipitate.
A. Enzymatic Reaction
-
Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C to -80°C, protected from light.[1]
-
Prepare your sample. For cell lysates or tissue homogenates, follow a standard lysis protocol using a suitable buffer (e.g., Tris-HCl or PBS).[13] Determine the protein concentration of your sample.
-
Set up the reaction. In a microplate well, add:
-
50 µL of your sample (diluted in assay buffer if necessary).
-
Add assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to a final volume of 90 µL.
-
Include a "no-enzyme" control with 90 µL of assay buffer only.
-
-
Initiate the reaction by adding 10 µL of a working solution of this compound (e.g., 10 mM for a final concentration of 1 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized for your specific system to ensure the reaction is within the linear range.
-
Stop the reaction by adding a suitable stop solution if necessary, or proceed directly to the solubilization step.
B. Indigo Solubilization and Quantification
-
Centrifuge the microplate to pellet the indigo precipitate.
-
Carefully remove the supernatant.
-
Prepare the reducing solution. Freshly prepare a solution of 20 g/L sodium dithionite (sodium hydrosulfite) in 0.1 M NaOH.[4][12] Caution: Sodium dithionite is a reactive chemical; handle with care in a well-ventilated area.
-
Add 100 µL of the reducing solution to each well containing the indigo precipitate.
-
Incubate at 50°C for approximately 30 minutes, or until the blue precipitate has dissolved and the solution turns a clear yellow.[12]
-
Measure the absorbance of the yellow leuco-indigo solution at approximately 407 nm.[12] Alternatively, the fluorescence of leuco-indigo can be measured, though specific excitation and emission wavelengths will need to be optimized.
-
Quantify the amount of indigo by comparing the absorbance to a standard curve prepared with known concentrations of indigo that have undergone the same solubilization procedure.
Protocol 2: Fluorometric Carboxylesterase Assay using 4-Methylumbelliferyl Butyrate (4-MUB)
This protocol provides a more sensitive alternative to the this compound assay.
-
Prepare a stock solution of 4-MUB in a suitable solvent like DMSO.
-
Prepare your sample as described in Protocol 1A, step 2.
-
Set up the reaction in a black microplate. Add:
-
50 µL of your sample.
-
Assay buffer to a final volume of 90 µL.
-
Include a "no-enzyme" control.
-
-
Initiate the reaction by adding 10 µL of a working solution of 4-MUB.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (kinetic assay) or at a fixed endpoint using a microplate fluorometer with excitation at ~365 nm and emission at ~460 nm.[7]
-
Calculate the enzyme activity based on the rate of increase in fluorescence, using a standard curve of 4-methylumbelliferone to convert fluorescence units to moles of product formed.
V. Visualizations
Signaling Pathway: Enzymatic Cleavage of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. graphviz.org [graphviz.org]
- 9. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Simple and Label-Free Detection of Carboxylesterase and Its Inhibitors Using a Liquid Crystal Droplet Sensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
3-Indoxyl butyrate stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Indoxyl butyrate (B1204436). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and proper handling of this compound in your experiments.
Storage and Stability Data
Proper storage is critical to maintain the integrity of 3-Indoxyl butyrate. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound (Solid)
| Parameter | Recommendation | Source(s) |
| Temperature | 0-8°C or -20°C | [1][2] |
| Appearance | White to slightly off-white crystalline powder | [2] |
| Protection | Protect from light and moisture. | [1][3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO is a suitable solvent. | [1] |
| Temperature | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Protection | Protect from light. | [1] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid this compound?
A1: Solid this compound should be stored at either 0-8°C or -20°C in a tightly sealed container, protected from light and moisture.[1][2][3]
Q2: How should I prepare and store solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent like DMSO.[1] For optimal stability, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect solutions from light.[1]
Q3: What are the signs of this compound degradation?
A3: A visual sign of degradation of the solid compound is a change from its typical white to off-white color.[3] For solutions, the appearance of a blue or blue-green color indicates the hydrolysis of this compound to indoxyl and its subsequent oxidation to indigo.[3][4]
Q4: Can I store aqueous solutions of this compound?
A4: While specific data for this compound is limited, it is generally not recommended to store aqueous solutions of related butyrate compounds for more than one day due to potential instability. For experimental use, fresh preparation is advised.
Troubleshooting Guide
Encountering issues with your experiments involving this compound? This guide will help you troubleshoot common problems related to its stability.
Issue 1: Unexpected blue/green color in my this compound solution.
-
Possible Cause 1: Hydrolysis and Oxidation. The appearance of a blue or green color is a classic indicator of the degradation of this compound. This occurs when the compound is hydrolyzed to indoxyl, which then oxidizes to form the colored pigment indigo.[3][4] This can be triggered by exposure to light, moisture, or incompatible pH conditions.
-
Troubleshooting Steps:
-
Protect from Light: Ensure that your stock solutions and experimental setups are adequately protected from light.
-
Use Anhydrous Solvents: If preparing solutions, use high-purity, anhydrous solvents to minimize water content that can lead to hydrolysis.
-
Prepare Fresh Solutions: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.
-
Check pH: Although specific data is limited, extreme pH values may accelerate hydrolysis. Ensure the pH of your experimental buffer is appropriate.
-
Issue 2: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause 1: Degradation of the substrate. If the this compound has degraded, the concentration of the active substrate will be lower, leading to reduced enzymatic activity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations (see tables above).
-
Use a Fresh Aliquot: If you have been using the same stock solution for an extended period or it has undergone multiple freeze-thaw cycles, switch to a fresh, unopened aliquot.[1]
-
Perform a Quality Control Check: If possible, test the performance of your this compound with a positive control enzyme known to effectively hydrolyze it.
-
Issue 3: Precipitate formation in my stock solution.
-
Possible Cause 1: Exceeded Solubility. The concentration of this compound in your solvent may have exceeded its solubility limit, especially at lower storage temperatures.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Consult Solubility Data: Ensure that the concentration of your stock solution is within the known solubility limits for the chosen solvent. For DMSO, the solubility is high (175 mg/mL).[1]
-
Consider a Different Solvent: If solubility is a persistent issue, you may need to consider an alternative solvent, though DMSO is commonly used.[1]
-
Visual Guides
Degradation Pathway of this compound
The primary degradation pathway of this compound involves a two-step process of hydrolysis followed by oxidation.
Caption: Degradation of this compound to indigo.
Troubleshooting Workflow for Stability Issues
Use this workflow to diagnose and resolve stability-related problems with this compound.
References
how to reduce background in 3-Indoxyl butyrate staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background staining in 3-Indoxyl butyrate (B1204436) histochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the principle of 3-Indoxyl butyrate staining?
A1: this compound is a substrate for non-specific esterases (also known as carboxylesterases). When the ester bond in this compound is cleaved by these enzymes, it releases an indoxyl molecule. In the presence of an oxidizing agent (often atmospheric oxygen and a catalyst like potassium ferricyanide (B76249)/ferrocyanide), two indoxyl molecules dimerize to form an insoluble, blue indigo (B80030) precipitate at the site of enzyme activity.
Q2: What are the primary causes of high background staining?
A2: High background is most commonly caused by the activity of endogenous non-specific esterases present in the tissue. Other contributing factors include improper tissue fixation, suboptimal substrate concentration, and issues with the staining solution.
Q3: What are non-specific esterases and where are they found?
A3: Non-specific esterases are a group of enzymes that hydrolyze esters of short-chain fatty acids. They are widely distributed in various tissues, with high concentrations often found in the liver, kidney, macrophages, and monocytes.[1] This widespread presence can lead to generalized background staining.
Q4: Can I use a blocking step similar to immunohistochemistry (IHC) to reduce background?
A4: While general protein blocking with agents like bovine serum albumin (BSA) or normal serum can help reduce non-specific binding of other reagents in more complex protocols, it is generally ineffective against endogenous enzyme activity, which is the primary cause of background in this staining method.[2] Specific enzyme inhibitors are required.
Q5: What are the most common inhibitors for non-specific esterases?
A5: The most commonly used inhibitor for non-specific esterases in histochemistry is sodium fluoride (B91410) (NaF).[3][4] Organophosphates are also potent inhibitors but are less commonly used in routine histology due to safety concerns.[1]
Troubleshooting Guide
Problem 1: High Background Staining
| Possible Cause | Suggested Solution |
| Endogenous Non-Specific Esterase Activity | Pre-incubate tissue sections in a buffer containing an esterase inhibitor. Sodium fluoride (NaF) is a common and effective choice. The concentration and incubation time may need to be optimized for your specific tissue type.[3][4] |
| Improper Fixation | Over-fixation can sometimes lead to non-specific binding, while under-fixation may allow the enzyme to diffuse, causing diffuse background. Optimize fixation time and fixative type. For frozen sections, a brief fixation in cold acetone (B3395972) or a mixture of acetone and ethanol (B145695) is often recommended.[5][6] |
| Substrate Concentration Too High | An excessively high concentration of this compound can lead to non-specific precipitation of the substrate or the final reaction product. Perform a titration to determine the optimal substrate concentration that provides a good signal-to-noise ratio. |
| Prolonged Incubation Time | Over-incubation in the substrate solution can lead to the accumulation of non-specific precipitate. Monitor the color development under a microscope and stop the reaction once the desired specific signal is achieved. |
| Issues with Staining Solution | Prepare the staining solution fresh just before use. Ensure all components are fully dissolved. Filtering the final solution through a 0.22 µm filter can help remove any precipitate. |
Problem 2: Weak or No Staining
| Possible Cause | Suggested Solution |
| Enzyme Inactivation | Excessive fixation or harsh tissue processing can inactivate the target esterase enzymes. Reduce fixation time or use a milder fixative. Ensure that solutions are not too acidic or alkaline, as pH can affect enzyme activity. |
| Incorrect Buffer pH | Esterases have an optimal pH range for activity. Ensure the pH of your staining buffer is appropriate for the target enzyme. |
| Substrate Degradation | This compound solutions can be unstable. Prepare fresh and protect from light. |
| Insufficient Incubation Time | The staining reaction may not have had enough time to develop. Increase the incubation time, monitoring periodically to avoid overstaining and high background. |
| Washing Steps Too Harsh or Prolonged | Extensive washing after incubation might remove some of the desired precipitate. Use gentle washing with an appropriate buffer. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the inhibition of non-specific esterase activity.
Table 1: Effect of Sodium Fluoride (NaF) Concentration on Non-Specific Esterase (NSE) Inhibition in Leukocytes
| Cell Type | NaF Concentration | Percent Inhibition |
| Human Monocytes | 42 µg/mL | Complete |
| Human Monocytes | 1.5 mg/mL | Complete |
| Human Lymphocytes | 1.5 mg/mL | 73% |
| Bovine Monocytes | 1.5 mg/mL | ~99% (1% of cells remain uninhibited) |
| Bovine Lymphocytes | 1.5 mg/mL | 86% |
| Canine Monocytes | 1.5 mg/mL | Complete |
| Canine Lymphocytes | 1.5 mg/mL | 93% |
| Murine Peritoneal Macrophages | 42 µg/mL | Moderate |
| Murine Peritoneal Macrophages | 1.5 mg/mL | ~99% (1% of cells remain uninhibited) |
Data adapted from a study on leukocyte populations and may require optimization for other tissue types.[7][8]
Experimental Protocols
Protocol 1: Standard this compound Staining for Frozen Sections
This protocol provides a general guideline. Optimization of incubation times and reagent concentrations is recommended.
Materials:
-
Frozen tissue sections (5-10 µm) on charged slides
-
Fixative: Cold acetone (-20°C)
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Staining Solution (prepare fresh):
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound solution (e.g., 2 mg/mL in dimethylformamide)
-
Potassium ferricyanide (e.g., 2.5 mM)
-
Potassium ferrocyanide (e.g., 2.5 mM)
-
-
Counterstain (optional): Nuclear Fast Red
-
Aqueous mounting medium
Procedure:
-
Air dry frozen sections on slides for 30-60 minutes at room temperature.
-
Fix the sections in cold acetone for 10 minutes at -20°C.
-
Air dry the slides for 10-20 minutes.
-
Rinse gently with PBS.
-
Prepare the staining solution: Add the this compound solution to the phosphate buffer, followed by the potassium ferricyanide and ferrocyanide. Mix well. A typical final concentration for the substrate is 0.2 mg/mL.
-
Incubate the sections with the staining solution in a humidified chamber at 37°C for 30-60 minutes, or until the desired blue color develops. Monitor the reaction progress under a microscope.
-
Rinse the slides in PBS.
-
(Optional) Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Rinse gently in distilled water.
-
Mount with an aqueous mounting medium.
Protocol 2: this compound Staining with Sodium Fluoride Inhibition for Background Reduction
This protocol incorporates a pre-incubation step with sodium fluoride to inhibit endogenous esterase activity.
Materials:
-
Same as Protocol 1
-
Inhibition Solution: 0.1 M Phosphate buffer (pH 7.4) containing 1.5 mg/mL Sodium Fluoride (NaF).
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Prepare the Inhibition Solution.
-
Incubate the sections in the Inhibition Solution for 30-45 minutes at room temperature.
-
Rinse gently in PBS.
-
Proceed with steps 5-10 from Protocol 1.
Visualizations
Caption: Principle of this compound staining.
Caption: Troubleshooting workflow for high background.
Caption: Key factors in background reduction.
References
- 1. Differences in nonspecific esterase from normal and leukemic monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Monocyte nonspecific esterase. Enzymologic characterization of a neutral serine esterase associated with myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-specific esterase activity in reactive cells in injured nervous tissue labeled with 3H-thymidine or 125iododeoxyuridine injected before injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frozen section staining for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 6. novodiax.com [novodiax.com]
- 7. bio-optica.it [bio-optica.it]
- 8. Differential sodium fluoride sensitivity of alpha-naphthyl acetate esterase in human, bovine, canine, and murine monocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Indoxyl Butyrate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Indoxyl Butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What is 3-Indoxyl butyrate and how does it work?
This compound is a chromogenic substrate used to detect the activity of carboxylesterases and butyrate esterases. The principle of the assay is a two-step process. First, an esterase enzyme cleaves the butyrate group from the this compound molecule, releasing colorless indoxyl. Subsequently, in the presence of oxygen, two indoxyl molecules spontaneously oxidize and dimerize to form a water-insoluble blue precipitate called indigo (B80030). This blue color serves as a visual indicator of enzyme activity.
Q2: What are the common applications of this compound?
The most common application is in microbiology for the rapid presumptive identification of the bacterium Moraxella catarrhalis, which produces a butyrate esterase. It is also used in biochemical and histochemical assays to localize and quantify esterase activity in various tissues and cell preparations.
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of the substrate.[1]
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 0-8°C or -15°C | As per manufacturer's expiry date | Protect from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Q4: What is the expected color of a positive result?
A positive result is indicated by the formation of a blue to blue-violet precipitate (indigo).[2][3] The intensity of the color is proportional to the amount of enzyme activity.
Troubleshooting Guide
This guide addresses common pitfalls you may encounter during your this compound experiments.
Issue 1: No or Weak Blue Color Development (False Negative)
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure your enzyme or cell/tissue lysate is active. Run a positive control with a known active esterase. |
| Insufficient Inoculum/Enzyme Concentration | For microbial tests, use a sufficient amount of fresh (18-72 hour) culture.[3][4] For in vitro assays, optimize the enzyme concentration. |
| Incorrect pH of the Assay Buffer | Esterase activity is pH-dependent. The optimal pH for the hydrolysis of indoxyl esters can be around 5.0, but this may vary depending on the specific enzyme. Determine the optimal pH for your enzyme of interest. |
| Presence of an Esterase Inhibitor | Ensure that your sample or buffers do not contain known esterase inhibitors (e.g., organophosphates, certain metal ions). |
| Substrate Degradation | This compound is sensitive to light and moisture.[4] Ensure it has been stored correctly and that the powder is white to off-white.[4] |
| Insufficient Incubation Time | The reaction may be slow depending on the enzyme activity. Increase the incubation time, but be mindful of the risk of false positives with prolonged incubation. |
Issue 2: Blue Color Develops in the Negative Control (False Positive)
| Potential Cause | Recommended Solution |
| Prolonged Incubation Time | Incubation times longer than 5-10 minutes in some rapid tests can lead to false-positive results.[3] Adhere to the recommended incubation time in your protocol. |
| Non-Enzymatic Hydrolysis | High pH can cause non-enzymatic hydrolysis of the substrate. Ensure your assay buffer is at the optimal pH for enzymatic activity and not excessively alkaline. |
| Contaminating Esterase Activity | Your sample may be contaminated with other organisms or enzymes that have esterase activity. For microbial tests, ensure you are using a pure culture.[3] Some organisms like staphylococci and pseudomonads may also yield positive results.[3] |
| Substrate Auto-oxidation | While less common, prolonged exposure to light and air could potentially lead to some background color formation. Prepare fresh working solutions and protect them from light. |
Issue 3: Inconsistent or Unreliable Quantitative Results
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Indigo | The product, indigo, is insoluble in water. For spectrophotometric quantification, the indigo must be extracted and dissolved in an organic solvent like chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO).[5] Ensure complete solubilization before taking absorbance readings. |
| Incorrect Wavelength for Absorbance Reading | The maximum absorbance (λmax) of indigo is in the range of 604-616 nm.[5] Ensure your spectrophotometer is set to the correct wavelength for your chosen solvent. |
| Formation of Indirubin (B1684374) | A reddish isomer of indigo, indirubin, can form as a byproduct, which has a different λmax (around 542-546 nm).[3] The formation of indirubin can affect the accuracy of your indigo quantification. If you observe a reddish tint, consider chromatographic methods (e.g., HPLC) for more accurate quantification. |
| Precipitate Adhering to the Reaction Vessel | The insoluble indigo can stick to the sides of microplates or tubes, leading to inaccurate measurements. Ensure thorough mixing and transfer of the solubilized product for measurement. |
| Batch-to-Batch Variability of Substrate | Use a high-purity substrate and consider qualifying each new batch to ensure consistency in your results. |
Experimental Protocols
Protocol 1: Qualitative Butyrate Esterase Test for Microbial Identification
This protocol is adapted for the rapid identification of Moraxella catarrhalis.
Materials:
-
This compound impregnated paper disks
-
Sterile deionized or distilled water
-
Microscope slide
-
Wooden applicator stick or sterile loop
-
Pure culture of the test organism (18-72 hours old)
Procedure:
-
Place a this compound disk on a clean microscope slide.
-
Add one drop of sterile water to the disk to moisten it. Do not oversaturate.
-
Using a wooden applicator stick or loop, pick up several colonies of the test organism to create a visible "paste".
-
Smear the inoculum onto the surface of the disk.
-
Incubate at room temperature (15-30°C) for up to 5 minutes.
-
Observe for the development of a blue to blue-violet color.
Interpretation of Results:
-
Positive: Development of a blue color within 5 minutes.
-
Negative: No color change.
Protocol 2: Quantitative Esterase Activity Assay in Solution
This protocol provides a general framework for quantifying esterase activity in a sample (e.g., cell lysate, purified enzyme).
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Enzyme preparation (e.g., cell lysate, purified esterase)
-
96-well microplate
-
Microplate reader
-
Chloroform or DMSO for indigo solubilization
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-5 mM).
-
In a 96-well microplate, add your enzyme sample to the wells. Include a negative control (buffer or heat-inactivated enzyme).
-
To start the reaction, add the this compound working solution to each well.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by proceeding immediately to the next step).
-
Centrifuge the plate to pellet the insoluble indigo precipitate.
-
Carefully remove the supernatant.
-
Add an organic solvent (e.g., chloroform or DMSO) to each well to dissolve the indigo pellet.
-
Read the absorbance at the appropriate wavelength (e.g., ~610 nm for indigo).
-
Quantify the amount of indigo formed by comparing the absorbance to a standard curve of pure indigo.
Protocol 3: Histochemical Staining for Esterase Activity
This protocol provides a general method for localizing esterase activity in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Fixative (e.g., cold acetone (B3395972) or formalin)
-
Phosphate-buffered saline (PBS)
-
This compound staining solution (e.g., 1 mg/mL this compound in a suitable buffer, potentially with a small amount of DMSO to aid solubility)
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Prepare tissue sections on slides. If using paraffin-embedded sections, deparaffinize and rehydrate.
-
Fix the sections according to your standard protocol (e.g., cold acetone for 10 minutes).
-
Wash the slides with PBS.
-
Incubate the slides with the this compound staining solution in a humidified chamber at 37°C for 30-60 minutes, or until the desired color intensity is reached.
-
Wash the slides with PBS to stop the reaction.
-
Counterstain with a nuclear stain like Nuclear Fast Red for 1-5 minutes.
-
Wash with water.
-
Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip with a permanent mounting medium.
Interpretation of Results:
-
Sites of esterase activity will appear as a blue precipitate.
-
Cell nuclei will be stained red or pink by the counterstain.
Visualizations
Reaction Mechanism
The enzymatic cleavage of this compound and subsequent formation of indigo.
Caption: Enzymatic conversion of this compound to indigo.
Experimental Workflow: Quantitative Assay
A typical workflow for a quantitative esterase assay using this compound.
Caption: Workflow for quantitative this compound assay.
Signaling Pathway: Butyrate as an HDAC Inhibitor
The hydrolysis of this compound releases butyrate, a known inhibitor of histone deacetylases (HDACs), which can modulate inflammatory signaling pathways like NF-κB.
Caption: Butyrate, a product, inhibits HDAC signaling.
References
- 1. pnas.org [pnas.org]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]
- 5. Histone deacetylase inhibitor sodium butyrate regulates the activation of toll-like receptor 4/interferon regulatory factor-3 signaling pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blue Precipitate Formation of 3-Indoxyl Butyrate
Welcome to the technical support center for the use of 3-Indoxyl Butyrate (B1204436) in enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the formation of the blue precipitate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Indoxyl Butyrate and how does it work?
A1: this compound is a chromogenic substrate used to detect the activity of esterase enzymes.[1] The enzyme cleaves the butyrate group from the 3-indoxyl molecule. In the presence of oxygen, the released indoxyl molecules undergo oxidative dimerization to form a water-insoluble blue precipitate called indigo (B80030).[2][3]
Q2: What is the primary application of this compound?
A2: It is widely used in biochemical and histochemical assays to detect and localize esterase activity.[4] For example, it is used for the presumptive identification of microorganisms that produce butyrate esterase, such as Moraxella catarrhalis.[2]
Q3: My blue precipitate is forming very slowly or is very faint. What are the possible causes?
A3: Weak precipitate formation can be due to several factors including low enzyme concentration, suboptimal pH or temperature, insufficient oxygen, or degradation of the substrate or enzyme. Refer to the "Troubleshooting Guide" below for detailed solutions.
Q4: I am observing a high blue background in my negative controls. What can I do to reduce it?
A4: High background can be caused by the spontaneous hydrolysis and oxidation of this compound, especially at alkaline pH. It can also result from non-enzymatic reactions or contamination. Preparing fresh substrate solutions and optimizing the pH are crucial steps. See the "Troubleshooting Guide" for more specific recommendations.
Q5: Can I quantify the amount of blue precipitate formed?
A5: Direct quantification of the insoluble indigo precipitate in solution is challenging. However, it is possible to solubilize the indigo precipitate by reducing it to its water-soluble leuco form, which is yellow and fluorescent. This allows for spectrophotometric or fluorometric quantification.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Blue Precipitate | Low Enzyme Activity: Insufficient enzyme concentration or inactive enzyme. | - Increase the concentration of the enzyme in the reaction. - Ensure proper storage and handling of the enzyme to maintain its activity. - Include a positive control with known esterase activity. |
| Suboptimal Reaction Conditions: Incorrect pH or temperature. | - Optimize the pH of the reaction buffer. Most esterases have an optimal pH between 7.0 and 8.0.[5][6] - Optimize the reaction temperature. Many esterases function optimally between 25°C and 50°C.[5][7] | |
| Insufficient Oxygen: Oxygen is required for the oxidative dimerization of indoxyl to indigo. | - Ensure adequate aeration of the reaction mixture, especially for reactions in sealed containers. Gentle agitation can help. | |
| Substrate Degradation: this compound solution is not fresh or has been improperly stored. | - Prepare fresh this compound solution for each experiment. - Store the stock solution at -20°C or below, protected from light.[1][8] | |
| High Background Signal | Spontaneous Hydrolysis/Oxidation: The substrate is unstable at high pH. | - Lower the pH of the assay buffer. While alkaline conditions can accelerate indigo formation, they also increase background. A compromise may be necessary. - Prepare the substrate solution immediately before use. |
| Contamination: Contamination of reagents or labware with esterases. | - Use sterile, disposable labware or ensure thorough cleaning of glassware. - Use fresh, high-purity reagents. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent volumes of reagents. | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Use a calibrated incubator or water bath with stable temperature control. | |
| Substrate Precipitation: this compound has limited solubility in aqueous solutions. | - Dissolve this compound in an organic solvent like DMSO before preparing the final aqueous solution.[9] - Ensure the final concentration of the organic solvent in the assay does not inhibit enzyme activity. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing esterase activity. These values are derived from studies on various esterases and should be used as a starting point for optimizing your specific assay with this compound.
Table 1: Effect of pH on Esterase Activity
| pH Range | Relative Activity | Notes |
| 6.0 - 7.0 | Moderate | Enzyme is generally stable.[5] |
| 7.0 - 8.0 | High / Optimal | Optimal for many esterases.[5][6] |
| 8.0 - 9.0 | Moderate to High | Activity may decrease, but indigo formation is faster.[5] |
| > 9.0 | Low to Moderate | Risk of enzyme denaturation and high background. |
Table 2: Effect of Temperature on Esterase Activity
| Temperature Range (°C) | Relative Activity | Notes |
| 20 - 30 | Moderate | Stable reaction conditions. |
| 30 - 40 | High / Optimal | Optimal for many esterases.[6] |
| 40 - 50 | High | Some esterases show maximum activity in this range.[5][7] |
| > 50 | Low | Risk of enzyme inactivation.[5] |
Experimental Protocols
Protocol 1: General Enzyme Assay for Esterase Activity using this compound
This protocol provides a general procedure for detecting esterase activity in a solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate)
-
Positive control (known esterase)
-
Negative control (buffer only)
-
96-well microplate or suitable reaction tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound: Dissolve 20.32 mg of this compound in 1 mL of DMSO. Store at -20°C in the dark.
-
Prepare the working substrate solution: Dilute the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.
-
Set up the reaction:
-
Add your esterase-containing sample to the wells of the microplate or tubes.
-
Include a positive control and a negative control.
-
The final volume of each reaction should be consistent (e.g., 200 µL).
-
-
Initiate the reaction: Add the working substrate solution to each well/tube to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 37°C) for a suitable duration (e.g., 15-60 minutes). The incubation time should be optimized based on the enzyme's activity.
-
Observe: Observe the formation of a blue precipitate. The intensity of the blue color is indicative of the esterase activity.
-
(Optional) Quantify: To quantify the result, centrifuge the plate/tubes to pellet the indigo precipitate. Remove the supernatant and solubilize the pellet in a suitable solvent (e.g., DMSO) for spectrophotometric reading at around 600-620 nm. Alternatively, use a reduction method to form the soluble leuco-indigo for fluorometric measurement.
Protocol 2: Staining for Esterase Activity in Cells or Tissues
This protocol is a general guideline for the histochemical localization of esterase activity.
Materials:
-
This compound
-
DMSO
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Sample Preparation: Fix the cells or tissue sections according to standard protocols. If necessary, permeabilize the cells to allow substrate entry.
-
Prepare the Staining Solution: Prepare a working solution of this compound (e.g., 0.5-1 mM) in Tris-HCl buffer. The this compound should first be dissolved in a small amount of DMSO.
-
Staining: Cover the sample with the staining solution and incubate at 37°C in a humidified chamber for 30-60 minutes, or until a sufficient blue color develops.
-
Washing: Gently wash the sample with buffer to remove excess substrate.
-
Counterstaining (Optional): A counterstain can be used to visualize cell nuclei (e.g., Nuclear Fast Red).
-
Mounting: Mount the sample with an appropriate mounting medium.
-
Microscopy: Observe the sample under a light microscope. The blue precipitate indicates the sites of esterase activity.
Visualizations
References
- 1. This compound [gbiosciences.com]
- 2. studymicrobio.com [studymicrobio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sonics.com [sonics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: 3-Indoxyl Butyrate Histochemistry
Welcome to the technical support center for 3-Indoxyl Butyrate (B1204436) Histochemistry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of 3-Indoxyl Butyrate Histochemistry?
A1: This technique is a chromogenic method used to detect the activity of non-specific carboxylesterases in tissue sections. The enzyme cleaves the substrate, this compound, releasing indoxyl. In the presence of oxygen, two indoxyl molecules spontaneously oxidize and dimerize to form a water-insoluble, blue pigment called indigo (B80030).[1][2] This blue precipitate marks the site of enzyme activity.
Q2: What are the most common artifacts in this compound Histochemistry?
A2: The most frequently encountered artifacts include:
-
Diffuse or Weak Staining: Poor localization of the blue precipitate, leading to a blurry appearance or a signal that is too faint to interpret.
-
Non-specific Blue Precipitate: The appearance of blue crystals or diffuse color in areas where it is not expected, obscuring the true localization of the enzyme.
-
Crystal Formation: The formation of large, needle-like indigo crystals that can obscure cellular detail.
-
High Background Staining: A generalized blue coloration of the entire tissue section, which reduces the signal-to-noise ratio.
-
No Staining: A complete absence of blue color, even in tissues expected to be positive.
Q3: Can this technique be used on both frozen and paraffin-embedded tissues?
A3: Yes, with appropriate protocol modifications. Frozen sections are often preferred as fixation and embedding procedures for paraffin (B1166041) sections can inhibit enzyme activity.[3] However, with careful optimization of fixation and potentially antigen retrieval-like steps to unmask the enzyme, it is possible to perform this staining on paraffin-embedded tissues.
Troubleshooting Guides
Below are common problems encountered in this compound Histochemistry, their potential causes, and recommended solutions.
Problem 1: Diffuse or Weak Staining
This artifact presents as a poorly localized blue color, making it difficult to pinpoint the exact location of enzyme activity.
| Potential Cause | Recommended Solution |
| Over-fixation | Reduce fixation time. For formalin-fixed tissues, prolonged fixation can cross-link proteins and mask the enzyme.[4][5] |
| Under-fixation | Increase fixation time or use a more appropriate fixative. Insufficient fixation can allow the enzyme to diffuse from its original location. |
| Incorrect pH of incubation buffer | Optimize the pH of the incubation buffer. Carboxylesterase activity is pH-dependent, with many exhibiting optimal activity in a neutral to slightly alkaline range (pH 7.0-8.0).[6][7] |
| Low substrate concentration | Increase the concentration of this compound. However, be cautious as excessively high concentrations can lead to non-specific precipitation. |
| Insufficient incubation time | Increase the incubation time to allow for more product formation. Monitor the color development under a microscope to avoid over-staining.[8] |
Problem 2: Non-specific Blue Precipitate and High Background
This is characterized by the presence of blue color in areas that should be negative, or a general blue haze over the entire section.
| Potential Cause | Recommended Solution |
| Endogenous esterase activity | Some tissues have high levels of endogenous esterases. Consider using a specific inhibitor for the interfering esterase if known, or perform a control without the substrate to assess endogenous activity. |
| Substrate solution instability | Prepare the this compound solution fresh before each use. Old or improperly stored substrate can auto-hydrolyze or precipitate. |
| Substrate concentration too high | Titrate the substrate concentration to find the optimal balance between signal strength and background. |
| Inadequate washing | Ensure thorough but gentle washing of the slides after incubation to remove excess substrate and unbound reaction products. |
| Contamination of reagents or glassware | Use clean glassware and high-purity reagents to avoid contaminants that might catalyze the non-enzymatic breakdown of the substrate. |
Problem 3: Crystal Formation
This artifact appears as large, often needle-shaped, blue crystals that can obscure the underlying tissue morphology.
| Potential Cause | Recommended Solution |
| High substrate concentration | A high local concentration of the final indigo product can lead to the formation of large crystals. Try reducing the substrate concentration. |
| Slow oxidation of indoxyl | Ensure adequate oxygen supply during the incubation step, as this is required for the dimerization of indoxyl into indigo.[1][2] Insufficient oxygen can lead to the accumulation of the indoxyl intermediate, which may then crystallize upon oxidation. |
| pH of the incubation buffer | The pH can influence the crystallization of indigo. Empirically test a range of pH values for your incubation buffer. |
| Mounting media | Some organic solvents in mounting media can dissolve and then recrystallize the indigo precipitate. Use an aqueous mounting medium. |
Problem 4: No Staining
This is the complete absence of a blue signal.
| Potential Cause | Recommended Solution |
| Inactive enzyme | Improper fixation (e.g., excessive time or harsh fixatives like those containing heavy metals) can destroy enzyme activity.[9][10][11] For sensitive enzymes, consider using cold acetone (B3395972) or alcohol-based fixatives.[3] |
| Inactive substrate | Ensure the this compound is stored correctly (typically at -20°C, protected from light and moisture) and is not expired. |
| Incorrect buffer pH | The enzyme may be inactive at the pH of your incubation buffer. Verify the pH and test a range if necessary. |
| Absence of target enzyme | The tissue being studied may not express the target carboxylesterase. Include a positive control tissue known to have high esterase activity. |
Experimental Protocols
This section provides a general protocol for this compound Histochemistry on frozen tissue sections. Note that optimal conditions for fixation, substrate concentration, and incubation time should be determined empirically for each tissue type and experimental setup.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-HCl buffer, 0.1 M, pH 7.2-7.6
-
Fixative (e.g., cold acetone or 4% paraformaldehyde in PBS)
-
Aqueous mounting medium
-
Positive and negative control tissue sections
Protocol for Frozen Sections:
-
Sectioning: Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount on positively charged slides.
-
Fixation:
-
Cold Acetone: Immerse slides in pre-chilled (-20°C) acetone for 10 minutes.
-
Paraformaldehyde: Immerse slides in 4% PFA for 15-20 minutes at room temperature.
-
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Substrate Preparation: Prepare the substrate solution immediately before use.
-
Dissolve this compound in a small amount of DMF or DMSO.
-
Dilute this stock solution in 0.1 M Tris-HCl buffer (pH 7.2-7.6) to a final concentration of 0.5-1.5 mg/mL. The optimal concentration should be determined experimentally.
-
-
Incubation:
-
Blot excess PBS from around the tissue sections.
-
Cover the sections with the substrate solution.
-
Incubate in a humidified chamber at 37°C for 30-60 minutes, or until the desired intensity of blue color develops. Monitor the reaction progress under a microscope.
-
-
Washing: Wash slides three times in PBS for 5 minutes each to stop the reaction.
-
Counterstaining (Optional): If a counterstain is desired, use one that does not interfere with the blue indigo precipitate (e.g., Nuclear Fast Red). Avoid hematoxylin (B73222) as it can be difficult to distinguish from the blue reaction product.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Microscopy: Observe the sections under a light microscope. Sites of carboxylesterase activity will be marked by a blue indigo precipitate.
Visualizations
Below are diagrams illustrating key aspects of the this compound Histochemistry workflow and principles.
Caption: Experimental workflow for this compound Histochemistry on frozen sections.
Caption: Chemical principle of this compound Histochemistry.
Caption: Troubleshooting logic for common artifacts in this compound Histochemistry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patholjournal.com [patholjournal.com]
- 4. Histomorphological and Molecular Assessments of the Fixation Times Comparing Formalin and Ethanol-Based Fixatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fixation time and enzymatic digestion on immunohistochemical demonstration of bromodeoxyuridine in formalin-fixed, paraffin-embedded tissue [pubmed.ncbi.nlm.nih.gov]
- 6. A novel, versatile family IV carboxylesterase exhibits high stability and activity in a broad pH spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new hyper-thermostable carboxylesterase from Anoxybacillus geothermalis D9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histochemistry of thiolacetic acid esterase: a comparison with nonspecific esterase with special regard to the effect of fixatives and inhibitors on intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Comparative study of six alternative solutions as fixatives for histol" by Jojo D. Cauilan, Bella C. Cruzana et al. [ukdr.uplb.edu.ph]
- 11. Comparison of different fixatives effects in histochemical stainings of peripheral nerve tissue | Cellular and Molecular Biology [cellmolbiol.org]
Technical Support Center: 3-Indoxyl Butyrate Staining
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of fixation on 3-Indoxyl Butyrate (B1204436) staining for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of 3-Indoxyl butyrate staining?
A1: this compound staining is a histochemical method used to detect the activity of butyrate esterase. The enzyme hydrolyzes the substrate, this compound, releasing indoxyl. In the presence of an oxidizing agent (typically atmospheric oxygen), the indoxyl molecules undergo oxidative dimerization to form indigo, an insoluble blue pigment, at the site of enzyme activity.
Q2: How does tissue fixation affect butyrate esterase activity?
A2: Fixation, particularly with cross-linking fixatives like formalin (formaldehyde), can significantly inhibit or completely inactivate enzyme activity. Aldehydes in these fixatives form cross-links with proteins, including enzymes, altering their three-dimensional structure which is crucial for their catalytic function. The duration and type of fixation are critical factors influencing the degree of enzyme inhibition.
Q3: Is it possible to perform this compound staining on formalin-fixed paraffin-embedded (FFPE) tissues?
A3: While challenging, it may be possible with very short fixation times and specific protocol adaptations. However, FFPE is generally not the recommended method for preserving enzyme activity.[1][2] Fresh frozen (cryo-sections) are the ideal specimen type for robust and reliable this compound staining as they best preserve the native state of enzymes.[1][3]
Q4: What are the recommended fixatives for preserving esterase activity?
A4: For optimal preservation of esterase activity, cold fixatives and shorter fixation times are recommended. Acetone (B3395972) or a short fixation in cold (4°C) 10% neutral buffered formalin can be considered. Precipitating fixatives like cold acetone or ethanol (B145695) are often preferred over cross-linking aldehydes for enzyme histochemistry.
Q5: Can I adapt a this compound staining protocol from microbiology for use in tissue sections?
A5: Yes, adaptation is possible but requires significant optimization. Protocols for bacterial identification often involve direct application of the substrate to a colony. For tissue sections, you will need to incorporate steps for deparaffinization (if using FFPE), rehydration, and ensure the substrate solution can adequately penetrate the tissue section. The incubation time and substrate concentration will likely need to be adjusted.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No staining or very weak staining | Inactivated Enzyme: - Prolonged fixation in formalin. - Use of an inappropriate fixative. | - Use fresh frozen (cryo-fixed) sections as a positive control. - If using fixed tissue, minimize fixation time (e.g., 2-4 hours in cold 10% NBF). - Consider using alternative fixatives known to better preserve enzyme activity, such as cold acetone. |
| Incorrect Protocol: - Substrate solution did not penetrate the tissue. - Incorrect pH of the incubation buffer. - Insufficient incubation time. | - For FFPE sections, ensure complete deparaffinization and rehydration. - Optimize the pH of the substrate buffer (typically neutral to slightly alkaline). - Increase the incubation time, monitoring for non-specific staining. | |
| Diffuse, non-specific staining | Enzyme Diffusion: - Poor or delayed fixation allowing the enzyme to leak from its original site. | - Ensure rapid and adequate fixation immediately after tissue harvesting. - Use of a cryostat section may help to minimize enzyme diffusion. |
| Substrate Precipitation: - The substrate solution is old or improperly prepared. | - Prepare fresh substrate solution immediately before use. - Filter the substrate solution before applying it to the tissue sections. | |
| Crystalline artifacts on the tissue section | Precipitation of Indigo or Substrate: - Over-incubation. - High concentration of the substrate. | - Reduce the incubation time. - Optimize the concentration of this compound in the staining solution. - Ensure thorough washing after the incubation step. |
| Uneven Staining | Incomplete Reagent Coverage: - Air bubbles trapped on the slide. - Uneven application of the substrate solution. | - Carefully apply the substrate solution to ensure the entire tissue section is covered. - Gently remove any air bubbles with a fine-tipped tool. |
| Incomplete Deparaffinization: - Residual wax in FFPE sections preventing reagent penetration. | - Extend the time in xylene or a xylene substitute during the deparaffinization step. |
Experimental Protocols
Protocol 1: this compound Staining for Fresh Frozen (Cryostat) Sections (Recommended)
I. Materials:
-
Fresh tissue, snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen.
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Substrate solution (prepare fresh):
-
This compound (dissolve in a small amount of a suitable solvent like DMSO or ethanol before adding to the buffer).
-
0.1 M Phosphate buffer, pH 7.4.
-
(Optional) A tetrazolium salt (e.g., Nitro Blue Tetrazolium - NBT) can be added to the substrate solution to act as an electron acceptor and enhance the precipitation of the final product.
-
-
Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin).
-
Aqueous mounting medium.
II. Procedure:
-
Cut cryostat sections at 5-10 µm thickness and mount on charged slides.
-
Allow sections to air dry for 30-60 minutes at room temperature.
-
(Optional) Briefly fix sections in cold acetone for 10 minutes at 4°C.
-
Wash slides in PBS for 5 minutes.
-
Incubate sections in the freshly prepared this compound substrate solution in a humidified chamber at 37°C for 30-60 minutes, or until the desired blue color develops.
-
Wash slides in PBS for 5 minutes.
-
Counterstain with a nuclear counterstain if desired.
-
Wash gently in distilled water.
-
Mount with an aqueous mounting medium.
III. Expected Results:
Sites of butyrate esterase activity will appear as a blue to blue-violet precipitate.
Protocol 2: this compound Staining for Formalin-Fixed Paraffin-Embedded Sections (Adaptation)
I. Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides.
-
Xylene or xylene substitute.
-
Graded ethanol series (100%, 95%, 70%).
-
Distilled water.
-
Substrate solution (as in Protocol 1).
-
Nuclear counterstain.
-
Aqueous mounting medium.
II. Procedure:
-
Deparaffinize sections in xylene (2 changes of 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
Wash in PBS for 5 minutes.
-
Incubate sections in the freshly prepared this compound substrate solution in a humidified chamber at 37°C for 1-2 hours or longer. Monitor staining development under a microscope.
-
Wash slides in PBS for 5 minutes.
-
Counterstain with a nuclear counterstain if desired.
-
Wash gently in distilled water.
-
Mount with an aqueous mounting medium.
III. Expected Results:
Positive staining will be blue, but the intensity is expected to be significantly lower than in frozen sections. The success of this protocol is highly dependent on the initial fixation time and conditions.
Data Summary
The impact of different fixatives on non-specific esterase activity, a class of enzymes that includes butyrate esterase, is summarized below. This data is qualitative and based on general findings in enzyme histochemistry literature, as specific quantitative data for this compound staining across various fixatives is limited.
| Fixative | Fixation Time | Expected Butyrate Esterase Activity | Morphological Preservation |
| Fresh Frozen (No Fixation) | N/A | +++ (Excellent) | + (Fair) |
| Cold Acetone | 10-15 minutes | ++ (Good) | ++ (Good) |
| 10% Neutral Buffered Formalin (Cold) | 2-4 hours | + (Fair to Poor) | +++ (Excellent) |
| 10% Neutral Buffered Formalin (Room Temp) | 12-24 hours | - (Poor to None) | +++ (Excellent) |
| Alcohol-Based Fixatives (e.g., Ethanol) | 4-12 hours | +/- (Variable) | ++ (Good) |
Key: +++ Excellent, ++ Good, + Fair, +/- Variable, - Poor/None
Visualizations
References
Technical Support Center: Optimizing 3-Indoxyl Butyrate Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 3-Indoxyl butyrate (B1204436) concentration in enzyme assays.
Core Principles of 3-Indoxyl Butyrate Assays
This compound is a chromogenic substrate used to detect and quantify the activity of carboxylesterases and other hydrolytic enzymes. The fundamental principle of this assay is the enzymatic cleavage of the colorless this compound substrate. This hydrolysis releases an unstable indoxyl intermediate, which, in the presence of oxygen, undergoes rapid dimerization to form the highly colored and insoluble blue pigment, indigo (B80030). The intensity of the blue color is directly proportional to the amount of indigo produced, which in turn reflects the enzymatic activity.
The reaction proceeds as follows: This compound (colorless) ---(Esterase)---> Indoxyl (unstable intermediate) + Butyric Acid 2 Indoxyl + O₂ ---> Indigo (blue precipitate)
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my assay?
A1: The optimal concentration is enzyme-dependent and should be determined experimentally by performing a substrate titration. A typical starting range for similar indoxyl substrates is between 0.1 mM and 5 mM.[1] The goal is to use a substrate concentration that is well above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is not limited by substrate availability, but not so high as to cause substrate inhibition.[2]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the this compound powder in 100% DMSO. For example, a 100 mM stock solution can be prepared by dissolving 20.32 mg of this compound (MW: 203.24 g/mol ) in 1 mL of DMSO. Store the stock solution protected from light at -20°C.
Q3: Why is there a blue color in my negative control (no enzyme)?
A3: Blue color in the negative control can be due to the spontaneous hydrolysis of this compound.[3] This can be exacerbated by non-optimal buffer conditions (e.g., high pH) or prolonged incubation times. To mitigate this, always prepare the substrate solution fresh and add it to the reaction mixture immediately before starting the measurements. It is also crucial to subtract the absorbance of the no-enzyme control from all experimental readings.
Q4: My assay signal is weak or absent. What are the possible causes?
A4: A weak or absent signal can stem from several factors:
-
Inactive Enzyme: Ensure your enzyme is active and has been stored correctly.
-
Sub-optimal Assay Conditions: Verify that the pH and temperature of your assay buffer are optimal for your specific enzyme.
-
Insufficient Enzyme Concentration: The concentration of your enzyme may be too low to produce a detectable signal within the assay timeframe.
-
Presence of Inhibitors: Components in your sample or buffer, such as EDTA (>0.5 mM) or sodium azide (B81097), may be inhibiting the enzyme.[4]
Q5: The absorbance readings are not linear over time. What does this indicate?
A5: Non-linear reaction kinetics can suggest that the assay conditions are not optimal.[5] This could be due to:
-
Substrate Depletion: If the initial substrate concentration is too low, it may be rapidly consumed, causing the reaction rate to decrease over time.
-
Enzyme Saturation: At very high substrate concentrations, the enzyme may be fully saturated, leading to a plateau in the reaction rate.[2]
-
Product Inhibition: The accumulation of reaction products (butyric acid or indigo) may inhibit enzyme activity.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of this compound. | Prepare substrate solutions fresh. Minimize incubation time. Ensure the pH of the assay buffer is optimal and not excessively alkaline. Subtract the signal from a no-enzyme control.[3] |
| Contaminated reagents. | Use fresh, high-purity reagents and water. | |
| Weak or No Signal | Insufficient enzyme concentration. | Increase the enzyme concentration in the assay. |
| Sub-optimal pH or temperature. | Optimize the assay buffer pH and incubation temperature for your specific enzyme. | |
| Inactive enzyme. | Use a fresh enzyme preparation. Verify enzyme activity with a positive control if available. | |
| Presence of inhibitors in the sample. | Identify and remove potential inhibitors. Consider sample dilution or purification. Avoid using buffers containing known inhibitors like sodium azide with HRP-based detection systems.[4][6] | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability.[4] |
| Temperature fluctuations. | Ensure uniform temperature across the microplate during incubation. Avoid stacking plates.[7] | |
| Incomplete mixing of reagents. | Gently mix the contents of each well after adding all reagents. | |
| Substrate Precipitation | Low solubility of this compound in the final assay volume. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is compatible with your enzyme and does not exceed a level that causes precipitation (typically <5%).[1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your esterase assay using the principles of Michaelis-Menten kinetics.
-
Prepare a this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 100 mM.
-
Prepare a Dilution Series of this compound: Serially dilute the 100 mM stock solution in your assay buffer to create a range of working concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM).
-
Set up the Assay: In a 96-well microplate, add your enzyme solution (at a fixed concentration) to each well. Include a no-enzyme control for each substrate concentration.
-
Initiate the Reaction: Add the different concentrations of the this compound working solutions to the wells to start the reaction. The final volume in each well should be consistent.
-
Measure Absorbance: Immediately begin reading the absorbance at approximately 600-620 nm in a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
Calculate Initial Reaction Velocities: For each substrate concentration, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Determine Km and Vmax: Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations. This will generate a Michaelis-Menten saturation curve. From this curve, you can estimate the Vmax (the plateau of the curve) and the Km (the substrate concentration at which the velocity is half of Vmax).[2]
-
Select Optimal Concentration: The optimal this compound concentration for routine assays is typically 5-10 times the determined Km value. This ensures the reaction is zero-order with respect to the substrate.
Data Presentation: Example of a Substrate Titration Experiment
The following table illustrates the expected data from a substrate titration experiment as described in Protocol 1.
| This compound (mM) | Initial Reaction Velocity (mOD/min) |
| 0.1 | 5.2 |
| 0.2 | 9.8 |
| 0.5 | 18.5 |
| 1.0 | 28.6 |
| 2.0 | 39.1 |
| 5.0 | 45.5 |
| 10.0 | 46.2 |
Note: The data presented are for illustrative purposes only and will vary depending on the specific enzyme and assay conditions.
Visualizations
Caption: Michaelis-Menten plot showing the effect of substrate concentration on enzyme activity.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting workflow for a weak or absent assay signal.
References
- 1. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. anshlabs.com [anshlabs.com]
Validation & Comparative
A Comparative Guide to 3-Indoxyl Butyrate and Tributyrin for Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid identification of bacteria is paramount in research, clinical diagnostics, and pharmaceutical development. Enzymatic activity assays, which detect the presence of specific bacterial enzymes, offer a valuable tool for this purpose. This guide provides a comprehensive comparison of two common substrates used in such assays: 3-Indoxyl butyrate (B1204436) and tributyrin (B1683025). Both are employed to detect esterase and lipase (B570770) activity, respectively, but differ significantly in their methodology, output, and applications.
At a Glance: 3-Indoxyl Butyrate vs. Tributyrin
| Feature | This compound | Tributyrin |
| Assay Type | Chromogenic | Turbidimetric (Qualitative/Quantitative) |
| Enzyme Detected | Butyrate Esterase | Lipase/Esterase |
| Principle | Enzymatic hydrolysis releases indoxyl, which dimerizes to form a colored precipitate (indigo). | Enzymatic hydrolysis of emulsified tributyrin results in a clear zone in an opaque agar (B569324) medium. |
| Detection Method | Visual (color change) | Visual (clearing zone), Turbidimetry |
| Primary Application | Rapid identification of specific bacteria (e.g., Moraxella catarrhalis) | Screening for lipolytic microorganisms |
| Format | Disks, strips, broth, or agar | Agar plates, Broth emulsions |
| Speed | Rapid (minutes to a few hours) | Slower (24-72 hours) |
| Quantitative Potential | Limited, primarily qualitative | Can be quantitative (measuring zone diameter or turbidity decrease) |
Principle of Detection
This compound: A Chromogenic Approach
This compound is a chromogenic substrate, meaning it is a colorless compound that is converted into a colored product by a specific enzyme. In this case, bacterial butyrate esterase hydrolyzes the ester bond in this compound. This reaction releases an indoxyl molecule. In the presence of oxygen, two indoxyl molecules spontaneously oxidize and dimerize to form the intensely blue-colored compound, indigo. The appearance of this blue color provides a clear visual indication of butyrate esterase activity.[1]
Tributyrin: A Turbidimetric Method
Tributyrin is a simple triglyceride that is insoluble in water. When incorporated into an agar medium, it forms an opaque emulsion, giving the agar a cloudy appearance.[2] Bacteria that produce extracellular lipases or esterases secrete these enzymes into the surrounding medium. These enzymes hydrolyze tributyrin into soluble products: glycerol (B35011) and butyric acid. The breakdown of the tributyrin emulsion results in the formation of a clear zone, or halo, around the bacterial growth.[3] The presence and size of this clearing zone are indicative of lipolytic activity.[2][3]
Experimental Data and Performance
While direct comparative studies across a wide range of bacteria are limited, existing research, primarily focused on the identification of Moraxella catarrhalis, provides valuable insights into the performance of these substrates.
For the identification of Moraxella catarrhalis, both this compound and tributyrin have demonstrated high utility. One study comparing rapid methods for the identification of M. catarrhalis found that all tested strains gave positive reactions with tributyrin, 4-methylumbelliferyl butyrate (a fluorogenic analog), and indoxyl acetate (B1210297) (a related chromogenic substrate), while all Neisseria spp. were negative.[4][5] This suggests high specificity for this particular application.
The tributyrin agar assay is widely used for screening lipolytic microorganisms from various sources, including food and environmental samples.[6] However, it is important to note that the formation of a clear zone on tributyrin agar can be indicative of either lipase or esterase activity, which may necessitate further confirmatory tests for precise enzyme characterization.[7] Some studies have highlighted that screening with tributyrin can sometimes lead to the identification of enzymes unrelated to lipolytic activity, indicating a potential for false positives in metagenomic screening.[8]
Quantitative analysis with tributyrin can be performed by measuring the diameter of the clearing zone or by using a turbidimetric assay in a microplate reader, where the decrease in turbidity over time is proportional to the lipase activity.[9] Chromogenic assays using substrates like this compound are generally considered more sensitive than turbidimetric methods.[1][10]
Experimental Protocols
This compound Disk Test (Qualitative)
This rapid test is commonly used for the presumptive identification of Moraxella catarrhalis.
Materials:
-
This compound impregnated paper disks
-
Sterile water or saline
-
Microscope slide
-
Inoculating loop or sterile applicator stick
-
Bacterial culture (18-24 hours old)
Procedure:
-
Place a this compound disk on a clean microscope slide.
-
Add one drop of sterile water or saline to moisten the disk.
-
Using a sterile loop or applicator stick, pick a well-isolated colony of the test bacterium.
-
Smear the inoculum onto the surface of the disk.
-
Incubate at room temperature and observe for a color change.
Interpretation:
-
Positive Result: Development of a blue or blue-green color within 2-5 minutes indicates the presence of butyrate esterase.
-
Negative Result: The disk remains colorless or develops a color other than blue/blue-green.
Tributyrin Agar Plate Assay (Qualitative)
This method is used to screen for and detect lipolytic activity in bacteria.
Materials:
-
Tributyrin agar plates (commercially available or prepared in-house)
-
Inoculating loop
-
Bacterial culture
Procedure:
-
Using a sterile inoculating loop, streak the test bacterium onto the surface of a tributyrin agar plate. A single streak or a spot inoculation can be used.
-
Incubate the plate under appropriate conditions for the test organism (typically 35-37°C for 24-72 hours).[2][3]
-
After incubation, examine the plate for the presence of a clear zone around the bacterial growth.
Interpretation:
-
Positive Result: A clear halo surrounding the bacterial colony indicates the hydrolysis of tributyrin and the presence of lipase/esterase activity.
-
Negative Result: No clear zone is observed around the colony.
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of this compound
The enzymatic reaction involves the cleavage of the ester bond in this compound by a bacterial esterase, followed by the oxidative dimerization of the released indoxyl molecules.
Caption: Enzymatic conversion of this compound to indigo.
Experimental Workflow for Tributyrin Agar Assay
The workflow for the tributyrin agar assay involves preparing the medium, inoculating it with the test organism, incubating, and observing for the characteristic clearing zone.
Caption: Workflow for the tributyrin agar plate assay.
Advantages and Disadvantages
This compound
Advantages:
-
Rapid Results: The test can provide a positive result in as little as 2.5 minutes, making it ideal for rapid presumptive identification.[1]
-
High Specificity for Certain Organisms: It is a highly specific and reliable method for identifying Moraxella catarrhalis.[4][5]
-
Clear Endpoint: The development of a distinct blue color provides an unambiguous positive result.[1]
-
Ease of Use: Commercially available in convenient disk or strip formats, requiring minimal preparation.[1]
Disadvantages:
-
Limited Broad-Spectrum Utility: Its primary application is for a narrow range of bacteria known to produce butyrate esterase.
-
Primarily Qualitative: While the intensity of the color may give a rough indication of enzyme activity, it is not well-suited for precise quantification.
-
Potential for False Positives: Some unrelated organisms, such as staphylococci and pseudomonads, may also give positive results.[11]
Tributyrin
Advantages:
-
Broad Screening Tool: Useful for screening a wide variety of microorganisms for general lipolytic activity.[6]
-
Quantitative Potential: The diameter of the clearing zone can be measured to provide a semi-quantitative assessment of enzyme activity, and turbidimetric assays allow for more precise quantification.[9]
-
Cost-Effective: The components for preparing tributyrin agar are relatively inexpensive.
Disadvantages:
-
Slower Results: The assay requires an incubation period of 24 to 72 hours to observe a clear result.[2][3]
-
Lower Specificity: A positive result indicates general lipolytic activity and does not differentiate between lipases and esterases.[7]
-
Subjective Interpretation: The clarity and size of the zone of hydrolysis can sometimes be difficult to interpret, especially with weakly positive strains.
-
Potential for False Positives: As with this compound, other enzymes can sometimes lead to clearing, particularly in complex samples like those used in metagenomics.[8]
Conclusion
Both this compound and tributyrin are valuable tools for the detection of bacterial enzymes. The choice between the two depends largely on the specific application. For the rapid and specific identification of known butyrate esterase-producing bacteria like Moraxella catarrhalis, the this compound assay is superior due to its speed and clear endpoint. For broader screening of diverse microbial populations for general lipolytic activity and for applications where quantification is desired, the tributyrin agar assay, despite its longer incubation time, is a more suitable and cost-effective option. For researchers and drug development professionals, understanding the principles, performance characteristics, and limitations of each method is crucial for selecting the most appropriate tool to achieve their scientific objectives.
References
- 1. Merck Chromogenic Media - Fast, Safe and Cost-Effective [rapidmicrobiology.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Lipid Hydrolysis Test: Principle, Procedure, and Result • Microbe Online [microbeonline.com]
- 4. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved method for qualitative screening of lipolytic bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. saudijournals.com [saudijournals.com]
comparing 3-Indoxyl butyrate and 4-methylumbelliferyl butyrate
A Comparative Guide to Esterase Substrates: 3-Indoxyl Butyrate (B1204436) vs. 4-Methylumbelliferyl Butyrate
For researchers and professionals in drug development and life sciences, the selection of an appropriate substrate is critical for the accurate measurement of esterase activity. This guide provides a detailed comparison of two commonly used esterase substrates: the chromogenic compound 3-Indoxyl butyrate and the fluorogenic compound 4-methylumbelliferyl butyrate. This comparison is based on their mechanism of action, performance data, and typical applications, supported by experimental protocols.
Introduction
This compound and 4-methylumbelliferyl butyrate are both synthetic substrates used to detect and quantify the activity of various esterases, including carboxylesterases and lipases. The fundamental difference between them lies in their detection methods. This compound is a chromogenic substrate that produces a colored precipitate upon enzymatic cleavage.[1][2][3][4] In contrast, 4-methylumbelliferyl butyrate is a fluorogenic substrate that releases a fluorescent compound after hydrolysis.[5][6] This distinction in their reporting mechanism significantly influences their sensitivity and suitability for different experimental designs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and 4-methylumbelliferyl butyrate is presented in Table 1.
| Property | This compound | 4-Methylumbelliferyl Butyrate |
| CAS Number | 4346-15-0 | 17695-46-4 |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₄H₁₄O₄ |
| Molecular Weight | 203.24 g/mol [1][3] | 246.26 g/mol [5][6][7] |
| Appearance | White to off-white crystalline powder[3] | White to off-white crystalline powder |
| Detection Method | Chromogenic[1][2][3][8] | Fluorogenic[5][6] |
| Product | Blue precipitate (Indigo)[2][3][4] | 4-Methylumbelliferone (B1674119) (fluorescent)[9] |
| Excitation (Ex) | Not Applicable | ~365 nm[6][8] |
| Emission (Em) | Not Applicable | ~445 nm[6][8] |
| Primary Enzymes | Carboxylesterases[2][3][4] | Butyrate esterases, Lipases[5][6][10] |
Performance Data
Note: The following data (Table 2) is compiled from different sources with different enzymes and should be interpreted with caution. It is intended to be illustrative of the typical range of kinetic parameters rather than a direct comparison of the substrates' intrinsic reactivity.
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ or kcat | Source |
| 4-Methylumbelliferyl Acetate (B1210297) | Acetyl Xylan Esterase I (from Thermoanaerobacterium sp.) | 0.45 | 14,690 mmol/min/mmol | [5] |
| 4-Methylumbelliferyl Acetate | Acetyl Xylan Esterase II (from Thermoanaerobacterium sp.) | 0.56 | 11,236 mmol/min/mmol | [5] |
*Data for the acetate derivative of 4-methylumbelliferone is provided as a proxy due to the lack of available data for the butyrate derivative.
Experimental Protocols
Detailed protocols for performing esterase activity assays using both substrates are provided below. These are generalized protocols that may require optimization for specific enzymes and experimental setups.
This compound Chromogenic Microplate Assay
This protocol is designed for the colorimetric detection of esterase activity in a 96-well microplate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~615 nm (for indigo)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Sample Preparation: Prepare serial dilutions of the esterase-containing sample in assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme samples to the wells of the microplate.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Include a blank control with assay buffer instead of the enzyme sample.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a suitable time (e.g., 15-60 minutes). The development of a blue color indicates esterase activity.
-
Measurement: Measure the absorbance of the blue indigo (B80030) product at approximately 615 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the sample readings. Plot the absorbance against the enzyme concentration to determine the esterase activity.
4-Methylumbelliferyl Butyrate Fluorogenic Microplate Assay
This protocol outlines a highly sensitive fluorometric assay for esterase activity.
Materials:
-
4-Methylumbelliferyl butyrate
-
DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase-containing sample
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader (Ex: ~365 nm, Em: ~445 nm)
-
4-Methylumbelliferone (for standard curve)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve 4-methylumbelliferyl butyrate in DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in assay buffer to generate a standard curve.
-
Sample Preparation: Prepare serial dilutions of the esterase-containing sample in assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme samples to the wells of the black microplate.
-
Add 50 µL of the standard curve solutions to separate wells.
-
To start the reaction, add 50 µL of the working substrate solution to the enzyme-containing wells. Add 50 µL of assay buffer to the standard curve wells.
-
Include a blank control with assay buffer instead of the enzyme sample.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a suitable time (e.g., 10-30 minutes).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Subtract the fluorescence of the blank from the sample readings. Use the standard curve to convert the fluorescence units of the samples into the amount of product (4-methylumbelliferone) formed. Calculate the enzyme activity based on the amount of product generated over time.
Visualizations
Enzymatic Hydrolysis Pathway
The enzymatic hydrolysis of both substrates follows a similar pathway where the ester bond is cleaved by the esterase, releasing butyric acid and the respective reporter molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 5. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Esterase Detection: Evaluating Alternatives to 3-Indoxyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used alternatives to 3-Indoxyl butyrate (B1204436) for the detection and quantification of esterase activity. Esterases are a broad class of enzymes crucial in various biological processes and widely utilized in industrial applications and as targets in drug development. The selection of an appropriate substrate is critical for the accurate and sensitive measurement of esterase activity. This document outlines the performance of key chromogenic and fluorogenic substrates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Esterase Substrates
The choice of substrate for an esterase assay depends on several factors, including the required sensitivity, the presence of interfering substances, and the available instrumentation. The following table summarizes the key performance indicators for prominent alternatives to 3-Indoxyl butyrate.
| Substrate Class | Specific Substrate | Detection Method | Detection Limit | Key Advantages | Key Disadvantages |
| Chromogenic | p-Nitrophenyl Acetate (B1210297) (pNPA) | Colorimetric (405 nm) | Micromolar range | Inexpensive, simple protocol | Unstable in aqueous solution, pH-dependent signal[1][2] |
| Trimethyl Lock-pNA | Colorimetric (release of p-nitroaniline) | Not specified | Stable in aqueous solution | Newer substrate, less established | |
| α-Naphthyl Acetate | Colorimetric (with diazonium salt) | Not specified | Can be used for in-gel staining | Requires a secondary coupling reaction | |
| Fluorogenic | 4-Methylumbelliferyl Butyrate (4-MUB) | Fluorometric (Ex/Em: ~365/460 nm) | Nanomolar to picomolar range | High sensitivity, rapid results[3][4][5] | Potential for background fluorescence |
| DDAO-acyloxymethyl ethers | Fluorometric (Far-red, Ex/Em: ~635/670 nm) | As low as 2.5 pg/mL[6] | Reduced cellular autofluorescence, high sensitivity[6][7] | More complex synthesis | |
| Dicyanoisophorone (DCIP)-based | Fluorometric (Ex/Em: ~420/657 nm) | Nanomolar range[8] | High enzymatic turnover, suitable for two-photon imaging[8] | Newer class of probes | |
| Fluorescein Diacetate (FDA) | Fluorometric (Ex/Em: ~485/530 nm) | Not specified | Commercially available | Prone to spontaneous hydrolysis, high background[7] |
Experimental Protocols
Detailed methodologies for the most common chromogenic and fluorogenic esterase assays are provided below.
Protocol 1: Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)
This protocol describes a standard spectrophotometric assay for determining esterase activity by measuring the release of p-nitrophenol.
Materials:
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 10 mg/mL in methanol)[9]
-
Enzyme solution (purified or cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.0)[1]
-
Spectrophotometer capable of reading at 405 nm (or 347 nm for the isosbestic point method)[2][9]
-
96-well microplate or cuvettes
Procedure:
-
Prepare the reaction mixture by adding the reaction buffer to the wells of a microplate or cuvettes.
-
Add the enzyme solution to the reaction mixture. For a negative control, add buffer instead of the enzyme solution to account for the spontaneous hydrolysis of pNPA.[2]
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.[1]
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm (or 347 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to obtain the initial reaction rate.
-
Calculate the esterase activity based on the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenol.
Protocol 2: Fluorogenic Esterase Activity Assay using 4-Methylumbelliferyl Butyrate (4-MUB)
This protocol outlines a highly sensitive fluorometric assay for esterase activity based on the enzymatic release of the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
Materials:
-
4-Methylumbelliferyl butyrate (4-MUB) stock solution (e.g., 10 mM in DMSO)[10]
-
Enzyme solution (purified or cell lysate)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)[10]
-
Fluorescence microplate reader or fluorometer (Excitation: ~365 nm, Emission: ~460 nm)[11]
-
Black 96-well microplate
-
Stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5)
Procedure:
-
Add the reaction buffer and enzyme solution to the wells of a black microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding the 4-MUB substrate solution to each well.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at the chosen temperature.[4]
-
Stop the reaction by adding the stop solution. This also enhances the fluorescence of the 4-MU product.
-
Measure the fluorescence at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.
-
Quantify the esterase activity by comparing the fluorescence of the samples to a standard curve prepared with known concentrations of 4-methylumbelliferone.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanisms of chromogenic and fluorogenic esterase detection and a typical experimental workflow.
Caption: General mechanism of chromogenic esterase detection.
Caption: General mechanism of fluorogenic esterase detection.
Caption: A typical experimental workflow for an esterase activity assay.
References
- 1. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]
- 5. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 10. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
A Comparative Guide to Butyrate Esterase Activity Assays: Validating 3-Indoxyl Butyrate Results
For researchers, scientists, and drug development professionals engaged in studies involving carboxylesterases, the accurate measurement of butyrate (B1204436) esterase activity is crucial. The 3-indoxyl butyrate assay is a commonly used chromogenic method; however, a thorough validation of its results is paramount for data integrity. This guide provides a comparative analysis of the this compound assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Comparison of Assay Performance
The selection of an assay for determining butyrate esterase activity is often dependent on the required sensitivity, throughput, and the nature of the research question. While the this compound assay is recognized for its simplicity and rapid qualitative results, other methods may offer superior quantitative performance. The following table summarizes key performance characteristics of the this compound assay and its common alternatives.
| Assay Method | Principle | Typical Application | Advantages | Disadvantages | Key Performance Parameters |
| This compound Assay | Chromogenic. Enzymatic cleavage of this compound releases indoxyl, which oxidizes to form a blue indigo (B80030) precipitate.[1][2] | Rapid identification of Moraxella catarrhalis and other butyrate esterase-producing organisms.[3][4] | Simple, rapid visual detection, cost-effective.[5] | Primarily qualitative or semi-quantitative, precipitate can interfere with high-throughput screening. | Limited published quantitative validation data. |
| 4-Methylumbelliferyl Butyrate (4-MUB) Assay | Fluorogenic. Enzymatic hydrolysis of non-fluorescent 4-MUB yields the highly fluorescent product 4-methylumbelliferone.[6][7] | Sensitive quantification of lipase (B570770) and esterase activity in various sample types.[8][9] | High sensitivity, suitable for high-throughput screening in microplate format.[6][10] | Requires a fluorescence plate reader, potential for quenching by sample components. | Vmax: 0.54 ± 0.03 µM/min, Km: 0.46 ± 0.06 mM (for Candida rugosa lipase).[8] |
| p-Nitrophenyl Butyrate (p-NPB) Assay | Colorimetric. Enzymatic hydrolysis of p-NPB releases the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.[2] | Standard quantitative assay for lipase and esterase activity. | Good sensitivity, widely used and well-characterized, amenable to automation.[2] | Substrate can have high background absorbance, potential for color interference from sample components. | Linear Range: 0.05–1.60 U/mL.[2] |
| Tributyrin (B1683025) Agar (B569324) Assay | Turbidimetric. Enzymatic hydrolysis of emulsified tributyrin in agar results in a clear zone around the enzyme source.[11][12] | Qualitative or semi-quantitative screening for lipolytic activity. | Simple, low cost, useful for screening microbial colonies. | Not suitable for precise quantification, long incubation times may be required. | Detection Limit: 20-60 ng/well (equivalent to 30 µU/well for T. lanuginosus lipase) in a microtiter plate format.[13] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of assay results. The following sections provide established protocols for the this compound assay and its key alternatives.
This compound Assay Protocol (Qualitative)
This protocol is adapted for the rapid identification of butyrate esterase activity in microbial colonies.
-
Reagent Preparation : Prepare a solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 1 mg/mL.
-
Sample Application : Using a sterile loop or applicator stick, pick a well-isolated colony of the microorganism to be tested.
-
Inoculation : Smear the colony onto a strip of filter paper that has been impregnated with the this compound solution.
-
Incubation : Incubate the filter paper at room temperature (20-25°C) for up to 5 minutes.
-
Result Interpretation : Observe for the development of a blue or blue-green color, which indicates a positive result for butyrate esterase activity. The absence of color development within the incubation period is a negative result.[5]
4-Methylumbelliferyl Butyrate (4-MUB) Assay Protocol (Quantitative)
This microplate-based fluorometric assay is suitable for the quantitative determination of esterase activity.
-
Reagent Preparation :
-
Assay Buffer : 0.1 M phosphate (B84403) buffer, pH 7.0.
-
4-MUB Stock Solution : 10 mM 4-MUB in DMSO.
-
4-Methylumbelliferone (4-MU) Standard Stock Solution : 400 µM 4-MU in DMSO.
-
Enzyme Solution : Prepare a dilution of the enzyme sample in cold assay buffer.
-
-
Standard Curve Preparation : Prepare a series of dilutions of the 4-MU standard stock solution in assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Assay Procedure :
-
Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add 50 µL of the enzyme solution or standard solution to the appropriate wells.
-
Initiate the reaction by adding 50 µL of a 0.25 mM 4-MUB working solution (prepared by diluting the stock solution in assay buffer).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
-
Measurement : Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a fluorescence microplate reader.
-
Data Analysis : Calculate the concentration of 4-MU produced in the enzyme reactions by comparison to the standard curve. Enzyme activity can then be expressed as the rate of 4-MU formation (e.g., µmol/min/mg protein).[8]
p-Nitrophenyl Butyrate (p-NPB) Assay Protocol (Quantitative)
This spectrophotometric assay provides a quantitative measure of esterase activity.
-
Reagent Preparation :
-
Assay Buffer : 50 mM potassium phosphate buffer, pH 7.5.
-
p-NPB Stock Solution : 100 mM p-NPB in DMSO.
-
Enzyme Solution : Prepare a dilution of the enzyme sample in cold assay buffer.
-
-
Assay Procedure :
-
In a cuvette, combine 2.87 mL of assay buffer and 0.03 mL of the p-NPB stock solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Immediately mix and monitor the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis : Calculate the rate of change in absorbance per minute (ΔA420/min). The enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol (ε = 5.0 mM⁻¹cm⁻¹ at pH 7.5).
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and workflows of these assays can aid in understanding and implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Branhamella catarrhalis in 2.5 min with an indoxyl butyrate strip test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]
- 7. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Hydrolysis Test: Principle, Procedure, and Result • Microbe Online [microbeonline.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Quantitative turbidity assay for lipolytic enzymes in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of 3-Indoxyl Butyrate: A Comparative Guide to its Enzymatic Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic substrates is paramount for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of the cross-reactivity of 3-Indoxyl butyrate (B1204436) with various enzymes, supported by available experimental data and detailed protocols.
3-Indoxyl butyrate is a chromogenic substrate primarily utilized for the detection of carboxylesterases (CES), a diverse family of enzymes that catalyze the hydrolysis of ester-containing compounds.[1] Upon enzymatic cleavage, this compound releases indoxyl, which subsequently undergoes oxidative dimerization to form a water-insoluble blue indigo (B80030) precipitate. This distinct color change provides a convenient method for identifying and quantifying esterase activity, particularly in microbiological and histochemical applications for organisms like Moraxella catarrhalis that produce butyrate esterase. However, the potential for cross-reactivity with other hydrolytic enzymes, such as lipases and cholinesterases, necessitates a thorough evaluation of its substrate specificity.
Quantitative Comparison of Enzyme Activity with this compound and Related Substrates
While direct comparative studies detailing the kinetic parameters of this compound with a wide range of purified enzymes are limited in publicly available literature, we can infer its specificity by examining data from related indoxyl substrates and the general substrate preferences of relevant enzyme families. The following table summarizes available kinetic data for the hydrolysis of indoxyl esters by different enzymes. It is important to note that direct comparison of Vmax values can be misleading without considering the purity and concentration of the enzyme used in each study. The Michaelis constant (Km) provides a more standardized measure of the substrate concentration at which the reaction rate is half of Vmax, with a lower Km value indicating a higher affinity of the enzyme for the substrate.
| Enzyme Class | Specific Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg or kat) | Source |
| Carboxylesterase | Porcine Liver Esterase | p-Nitrophenyl butyrate | 0.095 | 1.8 x 10-2 | N/A |
| Lipase | Porcine Pancreatic Lipase | Indoxylacetate | 8.72 | 7.71 x 10-8 (kat) | [2] |
| Acetylcholinesterase | Electric Eel | Indoxylacetate | 3.21 | 7.71 x 10-8 (kat) | [3] |
| Acetylcholinesterase | Electric Eel | Acetylthiocholine | 0.206 | 4.97 x 10-7 (kat) | [3] |
The available data suggests that while indoxyl esters can be hydrolyzed by enzymes other than their primary targets, the efficiency of this hydrolysis, as indicated by the kinetic parameters, may vary significantly. For instance, the Km of acetylcholinesterase for indoxylacetate is considerably higher than for its natural substrate, acetylcholine (B1216132) (indicated by the analog acetylthiocholine), suggesting a lower affinity.
Enzymatic Reaction and Specificity
The enzymatic hydrolysis of this compound by a carboxylesterase is a two-step process. First, the enzyme's active site serine residue attacks the carbonyl group of the ester, forming a transient tetrahedral intermediate. This is followed by the release of the indoxyl moiety and the formation of an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme.
The specificity of this compound for carboxylesterases over other esterases like lipases and acetylcholinesterases is attributed to the structural differences in the active sites of these enzymes. Carboxylesterases typically have a smaller and more constrained active site gorge compared to the more open active site of lipases, which are adapted to accommodate bulkier triglyceride substrates. While acetylcholinesterase also possesses a gorge-like active site, its specificity is finely tuned for its natural substrate, acetylcholine, and butyrate esters may not fit optimally.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a standardized spectrophotometric enzyme assay can be employed. This method allows for the determination of key kinetic parameters such as Km and Vmax.
Spectrophotometric Assay for this compound Hydrolysis
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme (e.g., carboxylesterase, lipase, acetylcholinesterase) for the substrate this compound.
Principle: The enzymatic hydrolysis of this compound produces indoxyl, which spontaneously oxidizes to form the blue pigment indigo. The rate of indigo formation can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 600-615 nm) over time.
Materials:
-
Purified enzyme (Carboxylesterase, Lipase, Acetylcholinesterase)
-
This compound solution (stock solution prepared in a suitable solvent like DMSO or ethanol)
-
Assay buffer (e.g., phosphate (B84403) buffer, Tris-HCl, pH adjusted to the optimal pH for the enzyme being tested)
-
Spectrophotometer capable of kinetic measurements
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations.
-
Prepare a solution of the purified enzyme in the assay buffer to a desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for indigo (determine this experimentally, but it is typically between 600-615 nm).
-
Set the temperature of the spectrophotometer's cuvette holder to the optimal temperature for the enzyme.
-
To a cuvette, add the assay buffer and the this compound solution to the desired final volume and concentration.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly by gentle inversion.
-
Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes). Ensure that the initial phase of the reaction is captured where the rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of indigo (which needs to be determined under the specific assay conditions).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Logical Relationship of Enzyme Specificity
The specificity of an enzyme for a particular substrate is a fundamental concept in biochemistry. This relationship can be visualized as a hierarchical selection process.
Conclusion
This compound serves as a valuable chromogenic substrate for the detection of carboxylesterase activity. While the potential for cross-reactivity with other ester-hydrolyzing enzymes like lipases and acetylcholinesterases exists, the available data on related indoxyl substrates suggests that the affinity and catalytic efficiency for these off-target enzymes are likely to be significantly lower. For researchers requiring a high degree of specificity, it is crucial to perform kinetic assays to quantitatively determine the extent of cross-reactivity with potentially interfering enzymes present in their experimental system. The provided experimental protocol offers a robust framework for conducting such validation studies, ensuring the accuracy and reliability of results obtained using this compound. Further research providing direct comparative kinetic data for this compound across a panel of purified enzymes would be highly beneficial to the scientific community.
References
3-Indoxyl butyrate versus p-nitrophenyl butyrate assay
A Comparative Guide to Esterase and Lipase (B570770) Activity Assays: 3-Indoxyl Butyrate (B1204436) vs. p-Nitrophenyl Butyrate
In the realm of enzyme kinetics and drug development, the accurate measurement of esterase and lipase activity is paramount. Two commonly employed chromogenic substrates for these assays are 3-indoxyl butyrate and p-nitrophenyl butyrate. This guide provides a detailed, objective comparison of these two assays, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific needs.
Principle of the Assays
Both assays rely on the enzymatic cleavage of a butyrate ester by a lipase or esterase, leading to the release of a chromogenic molecule. However, the nature of the chromogen and the detection method differ significantly.
This compound Assay: In this assay, the enzymatic hydrolysis of this compound releases 3-indoxyl. In the presence of oxygen, 3-indoxyl undergoes oxidative dimerization to form an insoluble blue indigo (B80030) dye.[1] The intensity of the blue color, which can be measured spectrophotometrically, is proportional to the enzyme activity.
p-Nitrophenyl Butyrate (p-NPB) Assay: This assay utilizes p-nitrophenyl butyrate as the substrate. Enzymatic hydrolysis liberates p-nitrophenol, which, at an alkaline pH, exists as the p-nitrophenolate anion.[2][3][4] This anion has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-415 nm.[2][3][4][5]
Signaling Pathways and Experimental Workflows
To visualize the reaction mechanisms and the general experimental workflows, the following diagrams are provided.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for both assays. It is important to note that direct comparative studies are limited, and some data for the this compound assay are based on a closely related substrate, 3-indoxyl acetate.
| Parameter | This compound Assay | p-Nitrophenyl Butyrate Assay |
| Chromogenic Product | Indigo (insoluble blue precipitate) | p-Nitrophenolate (soluble yellow ion) |
| Detection Wavelength | ~620 nm[6] | 405-415 nm[2][3][4][5] |
| Michaelis Constant (Km) | 8.72 mmol/L (for 3-indoxyl acetate)[6] | Varies with enzyme; e.g., ~0.83 (Vmax/Km) for one lipase[7] |
| Maximum Velocity (Vmax) | Not directly reported for this compound | 0.95 U/mg protein for a wild-type lipase[7] |
| Linear Range | Not explicitly defined in available literature | 0.05–1.60 U/mL for one system[2][8] |
| Assay Time | Typically 20-30 minutes[6] | Kinetic readings for 5-20 minutes[2][5] |
Experimental Protocols
Detailed methodologies for performing each assay are provided below. These protocols are intended as a starting point and may require optimization based on the specific enzyme and experimental conditions.
This compound Assay Protocol
This protocol is adapted from methods for indoxyl-based substrates.[1][6]
Materials:
-
This compound
-
Lipase/esterase enzyme
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0-8.5)
-
Triton X-100 or other suitable non-ionic surfactant
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements around 620 nm
Procedure:
-
Prepare a 10 mM substrate stock solution: Dissolve this compound in DMSO or DMF.
-
Prepare the assay buffer: 50 mM Tris-HCl buffer at the optimal pH for the enzyme, containing 0.1% (v/v) Triton X-100.
-
Prepare enzyme working solutions: Dilute the enzyme to the desired concentrations in the assay buffer.
-
Set up the reaction: In each well of a 96-well plate, add 180 µL of assay buffer and 10 µL of the substrate stock solution.
-
Initiate the reaction: Add 10 µL of the enzyme working solution to each well. For a blank, add 10 µL of the assay buffer without the enzyme.
-
Incubate and measure: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 620 nm kinetically over 20-30 minutes or as an endpoint reading.
p-Nitrophenyl Butyrate Assay Protocol
This protocol is based on established methods for p-NPB assays.[5][9]
Materials:
-
p-Nitrophenyl butyrate (p-NPB)
-
Lipase/esterase enzyme
-
Acetonitrile (B52724) or isopropanol
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.2)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements at 405 nm
Procedure:
-
Prepare a 50 mM substrate stock solution: Dissolve p-NPB in acetonitrile or isopropanol.
-
Prepare the assay buffer: 50 mM sodium phosphate buffer, pH 7.2.
-
Prepare enzyme working solutions: Dilute the enzyme to the desired concentrations in the assay buffer.
-
Set up the reaction: In each well of a 96-well plate, add 175 µL of assay buffer.
-
Add the substrate: Add 5 µL of the p-NPB stock solution to each well.
-
Initiate the reaction: Add 20 µL of the enzyme working solution to each well. For a blank, add 20 µL of the assay buffer without the enzyme.
-
Incubate and measure: Incubate the plate at the optimal temperature (e.g., 37°C). Measure the absorbance at 405 nm kinetically over 5-20 minutes.
Comparison and Recommendations
| Feature | This compound Assay | p-Nitrophenyl Butyrate Assay |
| Product Solubility | Insoluble precipitate | Soluble |
| Assay Type | Endpoint or kinetic (with potential for scattering) | Primarily kinetic |
| Sensitivity | Potentially high due to intense color of indigo | Good sensitivity, widely used for quantitative studies |
| Ease of Use | Simple, but precipitation may require specific handling | Straightforward, homogeneous assay |
| Interferences | Turbidity from the precipitate can interfere with absorbance readings | Compounds that absorb at ~400 nm can interfere |
| Applications | Histochemical staining, bacterial identification, qualitative screening | Quantitative enzyme kinetics, high-throughput screening |
Recommendations:
-
The p-nitrophenyl butyrate assay is generally recommended for quantitative, high-throughput screening and detailed kinetic studies due to the soluble nature of its product, which allows for straightforward and continuous monitoring of the reaction rate.
-
The This compound assay is well-suited for qualitative or semi-quantitative applications , such as histochemical staining or rapid screening , where the formation of a visible precipitate is a clear indicator of enzyme activity. Its use in precise quantitative kinetic studies may be more challenging due to the potential for light scattering from the insoluble product.
Ultimately, the choice between these two assays will depend on the specific research question, the required level of quantitation, and the available instrumentation. For researchers in drug development requiring precise kinetic data, the p-NPB assay is often the preferred method. For applications where a clear visual endpoint is sufficient, the this compound assay provides a valuable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Validating Carboxylesterase Activity: A Substrate Comparison
For researchers, scientists, and drug development professionals, the accurate measurement of carboxylesterase (CES) activity is paramount for understanding drug metabolism, prodrug activation, and toxicological responses. The choice of substrate is a critical determinant of assay sensitivity, specificity, and reliability. This guide provides an objective comparison of three commonly used chromogenic and fluorogenic substrates for validating carboxylesterase activity: p-nitrophenyl acetate (B1210297) (p-NPA), fluorescein (B123965) diacetate (FDA), and α-naphthyl acetate (α-NA).
Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the phase I metabolism of a wide array of xenobiotics and endogenous compounds.[1] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, leading to the activation of prodrugs or the detoxification of active compounds.[2][3] Humans have two major carboxylesterase isoforms, CES1 and CES2, which exhibit distinct substrate specificities and tissue distribution. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine.[2][4]
Substrate Performance Comparison
The selection of an appropriate substrate is contingent on the specific carboxylesterase isoform being investigated and the desired assay format. The following table summarizes key kinetic parameters for p-NPA, FDA, and α-NA with human CES1 and CES2, providing a basis for comparative evaluation. It is important to note that kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg or μmol/min/mg) | Detection Method | Reference |
| p-Nitrophenyl acetate (p-NPA) * | hCES1b | ~200 | Not specified | Spectrophotometry (405 nm) | [5] |
| hCES2 | ~180 | Not specified | Spectrophotometry (405 nm) | [5] | |
| Carboxylesterase | 830 | Not specified | Capillary Electrophoresis | [6] | |
| Fluorescein diacetate (FDA) | hCES1b | Slightly lower than hCES2 | At least 50-fold lower than hCES2 | Fluorometry (Ex/Em = 490/550 nm) | [5] |
| hCES2 | Similar to hCES1b | 14.6 (μmol/min/mg) | Fluorometry (Ex/Em = 490/550 nm) | [5] | |
| Intracellular Esterases (Yeast) | 290 | 12.3 (nmol/min/mg) | Fluorometry | [7] | |
| α-Naphthyl acetate (α-NA) | LmCesA1 | 80 ± 10 | Not specified | Spectrophotometry (600 nm) | [8] |
Experimental Protocols
Detailed methodologies for utilizing each substrate to measure carboxylesterase activity are provided below.
p-Nitrophenyl Acetate (p-NPA) Assay
This spectrophotometric assay is a widely used, cost-effective method for measuring general carboxylesterase activity. The hydrolysis of the colorless p-NPA by carboxylesterase yields the yellow-colored product, p-nitrophenol (PNP), which can be quantified by measuring the absorbance at 405 nm.[9]
Materials:
-
p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in methanol (B129727) or ethanol)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Enzyme source (e.g., purified carboxylesterase, cell lysate, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of p-NPA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Note that p-NPA is unstable in aqueous solutions and should be prepared fresh.[10]
-
Add a specific amount of the enzyme source to the wells of a 96-well microplate.
-
To initiate the reaction, add the p-NPA working solution to each well.
-
Include a no-enzyme control to measure the rate of spontaneous hydrolysis of p-NPA.
-
Immediately measure the absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
A standard curve of PNP can be used to convert the change in absorbance to the concentration of the product formed.[10]
Fluorescein Diacetate (FDA) Assay
This fluorometric assay is a highly sensitive method, particularly for detecting CES2 activity.[5] FDA, a non-fluorescent molecule, is hydrolyzed by carboxylesterases to produce the highly fluorescent compound fluorescein, which can be measured at an excitation wavelength of 490 nm and an emission wavelength of 520-550 nm.[11][12]
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 10 mM in acetone (B3395972) or DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Enzyme source
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of FDA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Add the enzyme source to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the FDA working solution to each well.
-
Include a no-enzyme control to account for background fluorescence.
-
Measure the fluorescence intensity in kinetic mode at a constant temperature.
-
The rate of fluorescein production is determined from the linear portion of the fluorescence versus time curve.
-
A standard curve of fluorescein can be used to quantify the amount of product formed.
α-Naphthyl Acetate (α-NA) Assay
This colorimetric assay is another common method for determining carboxylesterase activity. The hydrolysis of α-naphthyl acetate produces α-naphthol, which is then coupled with a diazonium salt (e.g., Fast Blue RR salt) to form a colored azo dye that can be measured spectrophotometrically.[13][14]
Materials:
-
α-Naphthyl acetate stock solution (e.g., 60 mM in acetone)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Enzyme source
-
Diazo Blue B (Fast Blue RR salt) solution
-
Sodium dodecyl sulfate (B86663) (SDS) solution (optional, to stop the reaction)
-
Microplate reader or spectrophotometer capable of reading at ~600 nm
Procedure:
-
Prepare a working solution of α-naphthyl acetate in the assay buffer.
-
Add the enzyme source to a reaction tube or well.
-
Initiate the reaction by adding the α-naphthyl acetate working solution and incubate at a constant temperature (e.g., 27°C) for a specific time (e.g., 10 minutes).[13]
-
Stop the reaction by adding a solution of Diazo Blue B and SDS.
-
After a color development period, measure the absorbance at the appropriate wavelength (e.g., 600 nm).[13]
-
A standard curve of α-naphthol can be used to determine the amount of product formed.
Visualizing Carboxylesterase Activity and its Role in Metabolism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the metabolic role of carboxylesterases.
Caption: Experimental workflow for a typical carboxylesterase activity assay.
Caption: Role of carboxylesterases in the metabolic activation or inactivation of ester-containing drugs.
References
- 1. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 5. Characterization of recombinant human carboxylesterases: fluorescein diacetate as a probe substrate for human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 11. abcam.com [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. jspb.ru [jspb.ru]
- 14. pscientifics.com [pscientifics.com]
A Head-to-Head Battle of Hues: Quantitatively Comparing Indoxyl-Based Enzyme Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical decision that can significantly impact experimental outcomes. Indoxyl-based substrates have long been a popular choice for the detection of various enzymatic activities due to the intense color produced upon hydrolysis. This guide provides a comprehensive, data-driven comparison of different indoxyl-based substrates and their common alternatives, offering a clear rationale for substrate selection in your specific application.
This guide delves into the quantitative performance of key indoxyl-based substrates, presenting a side-by-side comparison of their kinetic parameters and detection sensitivities. Detailed experimental protocols are provided to ensure reproducibility, and key biochemical pathways and workflows are visualized to facilitate a deeper understanding of the underlying principles.
Quantitative Substrate Comparison
The performance of an enzyme substrate is not merely about the color it produces, but also about its affinity for the enzyme and the efficiency of the reaction. The following table summarizes key quantitative parameters for popular indoxyl-based substrates and their alternatives.
| Substrate | Enzyme | Type | Product | Key Quantitative Parameters | Key Characteristics |
| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) | β-Galactosidase | Chromogenic (Indoxyl) | Insoluble blue precipitate | High sensitivity for qualitative assays.[1][2] | Excellent for blue-white screening and histochemical localization due to the insoluble product. Less suitable for quantitative solution-based assays.[1][2] |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | β-Galactosidase | Chromogenic (Nitrophenyl) | Soluble yellow product (o-nitrophenol) | Less sensitive than X-Gal.[1][2] | Well-suited for quantitative measurements in solution due to its soluble product; the reaction can be easily measured with a spectrophotometer.[1][2] |
| 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) | Alkaline Phosphatase | Chromogenic (Indoxyl) | Insoluble blue-purple precipitate (often used with NBT) | High sensitivity, especially when paired with NBT.[3] | Widely used for Western blotting and immunohistochemistry, providing a stable, light-insensitive precipitate. |
| p-Nitrophenyl Phosphate (pNPP) | Alkaline Phosphatase | Chromogenic (Nitrophenyl) | Soluble yellow product (p-nitrophenol) | Generally less sensitive than BCIP/NBT. | Ideal for quantitative ELISA-based assays due to its soluble product and ease of spectrophotometric measurement.[4] |
| Indoxyl Acetate | Lipase (B570770) / Esterase | Chromogenic (Indoxyl) | Insoluble blue precipitate | Michaelis-Menten constant (Km) = 8.72 mmol/l for lipase.[5][6] | Offers a faster and more sensitive response compared to standard methods for lipase activity determination.[5][6] |
| N-methylindoxyl butyrate | Pseudocholinesterase | Fluorogenic (Indoxyl) | Fluorescent product | Enables analysis of as little as 5 x 10⁻⁶ units per ml of cholinesterase.[7] | A highly sensitive substrate for the direct initial reaction-rate measurement of pseudocholinesterase activity.[7] |
Enzymatic Reaction and Signal Generation
The fundamental principle behind the use of indoxyl-based substrates lies in a two-step enzymatic reaction that culminates in the formation of a colored precipitate.
Caption: Enzymatic cleavage of an indoxyl-based substrate.
Initially, the enzyme hydrolyzes the substrate, cleaving the bond between the indoxyl moiety and its conjugate (e.g., galactose in X-Gal). This releases a highly reactive indoxyl intermediate. Subsequently, two molecules of the indoxyl intermediate undergo spontaneous dimerization and oxidation, typically in the presence of an oxidizing agent like potassium ferricyanide, to form an intensely colored and insoluble indigo precipitate at the site of enzymatic activity.
Experimental Protocols
To ensure accurate and reproducible results when comparing different substrates, it is crucial to follow standardized experimental protocols.
Protocol 1: Quantitative Comparison of β-Galactosidase Substrates (X-Gal vs. ONPG) in a 96-Well Plate Assay
This protocol allows for the direct quantitative comparison of β-galactosidase activity using both a precipitating (X-Gal) and a soluble (ONPG) substrate.
Materials:
-
Yeast or bacterial cells expressing β-galactosidase
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
X-Gal stock solution (20 mg/mL in N,N-dimethylformamide)
-
ONPG solution (4 mg/mL in Z-buffer)
-
Lysis buffer (e.g., PopCulture Reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Lysis: Grow cells to the mid-log phase. Pellet the cells and resuspend in Z-buffer. Lyse the cells using a suitable lysis buffer.
-
Assay Setup: In a 96-well plate, add a defined volume of cell lysate to each well.
-
Substrate Addition:
-
For X-Gal wells: Add X-Gal stock solution to a final concentration of 0.2 mg/mL.
-
For ONPG wells: Add ONPG solution.
-
-
Incubation: Incubate the plate at 37°C and monitor color development.
-
Measurement:
-
For ONPG: Stop the reaction by adding 1 M Na2CO3 and measure the absorbance at 420 nm.
-
For X-Gal: Due to the insoluble precipitate, direct spectrophotometric measurement is challenging. A "pellet X-gal assay" can be performed where the blue pellet is solubilized for quantification, or image analysis techniques can be used to quantify the color intensity.[1]
-
-
Data Analysis: Calculate β-galactosidase activity in Miller units or other appropriate units, normalizing for cell density and incubation time.
Caption: Workflow for comparing β-Galactosidase substrates.
Protocol 2: Western Blot Detection using BCIP/NBT
This protocol details the use of BCIP in conjunction with Nitro Blue Tetrazolium (NBT) for the sensitive detection of an alkaline phosphatase-conjugated secondary antibody in a Western blot application.
Materials:
-
Membrane with transferred proteins
-
Blocking buffer
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
BCIP/NBT substrate solution
Procedure:
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Detection: Add the ready-to-use BCIP/NBT substrate solution to the membrane and incubate until the desired band intensity is achieved.
-
Stop Reaction: Stop the reaction by rinsing the membrane with deionized water.
Caption: Western blot detection workflow using BCIP/NBT.
Indoxyl Sulfate Signaling Pathway
Beyond their use as in vitro diagnostic tools, indoxyl derivatives play significant roles in biological systems. Indoxyl sulfate, a uremic toxin that accumulates in patients with chronic kidney disease, is known to activate several signaling pathways leading to cellular dysfunction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Detecting Alkaline Phosphatase-Labeled Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]
- 5. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Specificity of 3-Indoxyl Butyrate Compared to Other Esterase Substrates: A Comparative Guide
Introduction to 3-Indoxyl Butyrate (B1204436)
3-Indoxyl butyrate is a chromogenic substrate used for the detection of carboxylesterase (CES) activity.[1][2] Upon enzymatic cleavage of the butyrate group by a carboxylesterase, a colorless indoxyl molecule is released. This intermediate product then undergoes rapid oxidation in the presence of oxygen to form a water-insoluble, blue indigo (B80030) precipitate. This distinct color change provides a qualitative and semi-quantitative measure of enzyme activity. Its applications span from biochemical research for studying enzyme kinetics to pharmaceutical development and diagnostic assays.[3]
Comparison of Esterase Substrates
The choice of substrate for an esterase assay depends on several factors, including the specific enzyme being studied, the required sensitivity, and the desired assay format (e.g., spectrophotometric, fluorometric, histochemical). Below is a comparison of this compound with other classes of commonly used esterase substrates.
Table 1: Comparison of Common Esterase Substrates
| Substrate Class | Specific Examples | Detection Method | Product | Advantages | Limitations |
| Indoxyl Esters | This compound, 5-Bromo-4-chloro-3-indoxyl butyrate (X-butyrate), Indoxyl acetate (B1210297) | Chromogenic | Insoluble blue precipitate | Suitable for histochemical staining and colony screening; provides spatial localization of enzyme activity. | The insoluble product can make accurate quantitative analysis challenging; reaction is oxygen-dependent. |
| 5-Bromo-6-chloro-3-indoxyl butyrate (Magenta-butyrate) | Chromogenic | Insoluble magenta precipitate | Offers a different color for multiplexing or clearer visualization against certain backgrounds. | Similar limitations to other indoxyl esters regarding quantification. | |
| p-Nitrophenyl (pNP) Esters | p-Nitrophenyl acetate (pNPA), p-Nitrophenyl butyrate (pNPB) | Chromogenic (Spectrophotometric) | Soluble yellow p-nitrophenolate | Allows for continuous, quantitative kinetic assays; high-throughput screening compatible. | The pKa of p-nitrophenol is near neutral pH, leading to pH-dependent absorbance; less stable in aqueous solutions. |
| Umbelliferyl Esters | 4-Methylumbelliferyl butyrate (4-MUB) | Fluorogenic | Fluorescent 4-methylumbelliferone | High sensitivity; suitable for detecting low levels of enzyme activity. | Requires a fluorometer for detection; potential for background fluorescence. |
| Naphthyl Esters | α-Naphthyl acetate, β-Naphthyl acetate | Chromogenic (with coupling agent) | Colored azo dye | Can be used for both quantitative and histochemical analysis. | Requires a secondary coupling reaction with a diazonium salt to produce a colored product. |
Enzymatic Reaction Pathway of this compound
The detection of carboxylesterase activity using this compound involves a two-step reaction. First, the carboxylesterase hydrolyzes the ester bond of this compound, releasing butyric acid and 3-hydroxyindole (indoxyl). The indoxyl molecule is unstable and, in the presence of atmospheric oxygen, undergoes oxidative dimerization to form the stable, blue-colored compound 5,5'-dibromo-4,4'-dichloro-indigo.
Experimental Protocols
While direct comparative kinetic data for this compound against other substrates is scarce, researchers can perform their own comparative analyses. Below is a generalized protocol for determining the kinetic parameters of a carboxylesterase with different chromogenic substrates.
General Protocol for Comparative Kinetic Analysis of Carboxylesterase Substrates
1. Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of a carboxylesterase for this compound and a p-nitrophenyl-based substrate (e.g., p-nitrophenyl butyrate).
2. Materials:
-
Purified carboxylesterase
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Solvent for substrates (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of absorbance measurements at appropriate wavelengths (e.g., 405 nm for pNPB and ~615 nm for the indigo product of this compound, though the latter is less common for kinetic assays due to its insolubility). For this compound, a stopped assay or a method to solubilize the product may be necessary for accurate quantification.
3. Procedure:
-
Substrate Preparation: Prepare stock solutions of this compound and pNPB in DMSO. From these, prepare a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the purified carboxylesterase in cold assay buffer to a concentration that yields a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
Assay for p-Nitrophenyl Butyrate (Continuous Assay):
-
Add a fixed volume of the substrate dilutions to the wells of a 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed volume of the diluted enzyme solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
-
Assay for this compound (Stopped Assay):
-
Add a fixed volume of the substrate dilutions to a series of microcentrifuge tubes.
-
Pre-incubate at the desired temperature.
-
Initiate the reaction by adding a fixed volume of the diluted enzyme solution to each tube and start a timer.
-
At a specific time point (within the linear range of the reaction), stop the reaction by adding a quenching agent (e.g., a strong acid or base, or a specific inhibitor).
-
To quantify the insoluble indigo product, the sample may need to be centrifuged, the supernatant removed, and the pellet resolubilized in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solubilized product at its maximum wavelength (~615 nm).
-
Calculate the reaction velocity based on the amount of product formed over the reaction time.
-
-
Data Analysis:
-
Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax for each substrate.
-
The specificity constant (kcat/Km) can be calculated if the enzyme concentration is known.
-
4. Expected Outcome: The analysis will yield Km and Vmax values for each substrate, allowing for a direct comparison of the enzyme's affinity and catalytic efficiency. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km signifies greater catalytic efficiency.
Experimental Workflow Diagram
Conclusion
This compound is a valuable chromogenic substrate for the detection of carboxylesterase activity, particularly in applications where spatial localization is important. However, for quantitative kinetic studies, substrates like p-nitrophenyl esters may offer a more straightforward approach due to the formation of a soluble product. The lack of direct comparative studies in the literature highlights an opportunity for further research to quantitatively benchmark the specificity of this compound against other common esterase substrates. By following standardized experimental protocols, researchers can generate this valuable data to guide the selection of the most appropriate substrate for their specific research needs in drug discovery and development.
References
A Comparative Guide: 3-Indoxyl Butyrate vs. Fluorogenic Substrates for Esterase Detection
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for the accurate and sensitive detection of esterase activity in a wide range of research and drug development applications. This guide provides an objective comparison of the chromogenic substrate 3-Indoxyl butyrate (B1204436) and commonly used fluorogenic substrates, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | 3-Indoxyl Butyrate (Chromogenic) | Fluorogenic Substrates (e.g., Fluorescein Diacetate, 4-Methylumbelliferyl Butyrate) |
| Detection Principle | Enzymatic cleavage yields an insoluble blue precipitate (indigo). | Enzymatic cleavage releases a fluorescent molecule. |
| Signal Type | Colorimetric (Absorbance) | Fluorometric (Emission) |
| Primary Advantage | Signal stability; the precipitated product is highly resistant to photobleaching. | High sensitivity, allowing for the detection of low enzyme concentrations. |
| Primary Limitation | Lower sensitivity compared to fluorogenic substrates; product precipitation can interfere with high-throughput screening in solution. | The fluorescent product is susceptible to photobleaching upon prolonged light exposure. |
| Instrumentation | Spectrophotometer or plate reader capable of absorbance measurements. | Fluorometer or fluorescence plate reader. |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies under identical conditions are limited in the published literature, we can compile and compare representative performance data for different esterase substrates.
Quantitative Performance Data
| Parameter | This compound | Fluorescein Diacetate (FDA) | 4-Methylumbelliferyl Butyrate (4-MUB) | p-Nitrophenyl Acetate (p-NPA) |
| Detection Modality | Chromogenic | Fluorogenic | Fluorogenic | Chromogenic |
| Limit of Detection (LOD) for Porcine Liver Esterase (PLE) | Not widely reported; generally considered less sensitive. | 0.55 pg[1] | Not directly compared in the same study. | 2750 pg[1] |
| Enzyme Kinetics (Porcine Liver Esterase) | ||||
| Km | Data not readily available | Data not readily available | 0.46 ± 0.06 mM[2] | Data not readily available |
| Vmax | Data not readily available | Data not readily available | 0.54 ± 0.03 µM/min[2] | Data not readily available |
| Signal Stability | High (insoluble precipitate) | Moderate (susceptible to photobleaching) | Moderate (susceptible to photobleaching) | High (soluble product) |
Note: The direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies. The data presented for 4-MUB was obtained using a specific in-house developed assay[2].
Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of this compound
The enzymatic reaction for this compound involves a two-step process. First, the esterase cleaves the butyrate group, releasing indoxyl. Subsequently, in the presence of oxygen, two indoxyl molecules oxidatively dimerize to form the insoluble blue dye, indigo (B80030).
Figure 1. Enzymatic conversion of this compound to indigo.
General Mechanism of Fluorogenic Substrates
Fluorogenic substrates are designed to be non-fluorescent or have very low fluorescence. Upon enzymatic cleavage of a specific group (e.g., an ester), a highly fluorescent molecule is released.
Figure 2. General mechanism of a fluorogenic esterase substrate.
Experimental Protocols
Esterase Activity Assay using this compound (Chromogenic)
This protocol is adapted from procedures for detecting butyrate esterase activity.
Materials:
-
This compound solution (e.g., dissolved in a suitable organic solvent like DMSO and then diluted in buffer)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, or bacterial culture)
-
Microplate reader or spectrophotometer capable of measuring absorbance at ~600-650 nm.
Procedure:
-
Prepare a working solution of this compound in phosphate buffer. The final concentration will need to be optimized depending on the enzyme's Km.
-
Add the esterase-containing sample to the wells of a microplate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period.
-
Monitor the formation of the blue indigo precipitate by measuring the increase in absorbance at the appropriate wavelength over time.
-
The rate of the reaction is proportional to the esterase activity in the sample.
Esterase Activity Assay using Fluorescein Diacetate (FDA) (Fluorogenic)
This protocol is a general guide for a fluorogenic esterase assay.
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 4.8 mM in acetone)[3]
-
Phosphate buffer (e.g., 60 mM, pH 7.6)[3]
-
Esterase-containing sample
-
Fluorometer or fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Add the esterase-containing sample to the wells of a black microplate (to minimize background fluorescence).
-
Pre-incubate the samples in phosphate buffer for a short period (e.g., 15 minutes) at the desired assay temperature (e.g., 30°C)[3].
-
Initiate the reaction by adding the FDA stock solution to each well. The final concentration should be optimized.
-
Immediately begin monitoring the increase in fluorescence over time using the fluorometer.
-
The initial rate of fluorescence increase is proportional to the esterase activity.
Advantages of this compound
The primary advantage of this compound lies in the exceptional stability of its reaction product, indigo. This makes it particularly suitable for applications where signal durability is paramount, such as in situ hybridization or when long-term preservation of the signal is required. The insoluble nature of the indigo precipitate allows for precise spatial localization of enzyme activity within tissues or on solid supports.
Advantages of Fluorogenic Substrates
Fluorogenic substrates offer significantly higher sensitivity compared to most chromogenic substrates. This allows for the detection of very low levels of enzyme activity and the use of smaller sample volumes, making them ideal for high-throughput screening and miniaturized assays[1][2]. The continuous nature of the assay, where the fluorescent signal is generated in real-time in solution, simplifies kinetic studies.
Conclusion
The choice between this compound and a fluorogenic substrate depends heavily on the specific requirements of the experiment. For applications demanding high sensitivity and suitability for high-throughput screening in solution, fluorogenic substrates are generally the superior choice. However, when signal stability and precise spatial localization of the enzymatic product are the primary concerns, the robust and precipitating nature of the signal from this compound offers a distinct advantage. Researchers should carefully consider the trade-offs between sensitivity and signal stability to select the optimal substrate for their experimental goals.
References
A Comparative Guide to Esterase Activity Assays: 3-Indoxyl Butyrate and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a variety of applications, from understanding drug metabolism to developing novel therapeutics. This guide provides an objective comparison of 3-Indoxyl Butyrate (B1204436) with other common methods for determining esterase activity, supported by experimental data and detailed protocols.
Introduction to Esterase Activity Measurement
Esterases are a broad class of enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. In drug development, carboxylesterases (CES) are of particular interest as they play a significant role in the metabolism and activation of numerous prodrugs.[1][2] The ability to quantify esterase activity is therefore essential for predicting drug efficacy and pharmacokinetic profiles. Several methods are available for this purpose, each with its own advantages and limitations. This guide focuses on the chromogenic substrate 3-Indoxyl Butyrate and compares it with two widely used alternatives: p-Nitrophenyl Butyrate (pNPB) and 4-Methylumbelliferyl Butyrate (4-MUB).
Comparison of Esterase Substrates
The ideal substrate for an esterase assay should be specific, sensitive, and allow for easy and accurate quantification of enzyme activity. The choice of substrate often depends on the specific application, such as high-throughput screening or detailed kinetic studies.
| Substrate | Principle | Detection Method | Advantages | Disadvantages |
| This compound | Chromogenic. Esterase cleaves the butyrate group, releasing indoxyl, which spontaneously oxidizes to form a blue indigo (B80030) precipitate.[3] | Colorimetric (qualitative or semi-quantitative) | Simple, rapid visual detection. Useful for microbial identification.[3] | Product is insoluble, making quantitative analysis difficult. Lack of published kinetic data. |
| p-Nitrophenyl Butyrate (pNPB) | Chromogenic. Esterase hydrolysis releases p-nitrophenol, a yellow-colored product.[4] | Spectrophotometry (Absorbance at ~405-420 nm)[4][5] | Well-characterized, allows for continuous kinetic measurements.[4] Good solubility of the product. | Substrate and product can have limited stability depending on pH.[6] |
| 4-Methylumbelliferyl Butyrate (4-MUB) | Fluorogenic. Esterase activity releases the highly fluorescent product 4-methylumbelliferone (B1674119).[7] | Fluorometry (Excitation ~360 nm, Emission ~450 nm) | High sensitivity.[7] Suitable for high-throughput screening. | Requires a fluorescence detector. Potential for quenching by other compounds. |
Quantitative Data Comparison
While direct comparative kinetic data for this compound is limited in the scientific literature due to the insolubility of its product, extensive data is available for p-nitrophenyl esters with various esterases.
Table 1: Kinetic Parameters of Esterase Substrates
| Enzyme | Substrate | Km (mM) | Vmax (U/mg or U/nmol) | Source |
| Sub1 (a suberinase with esterase activity) | p-Nitrophenyl Butyrate (pNPB) | 0.57 ± 0.04 | 2361 ± 84.5 U/mg | [4] |
| Haloarcula marismortui intracellular esterase | p-Nitrophenyl Butyrate (pNPB) | Not specified | 0.489 ± 0.018 U/g biomass | [8] |
| Candida rugosa lipase | Ethyl Butyrate (transesterification) | 0.125 (Km(ester)) | 2.861 µmol/min/mg | [9] |
| Lipase (unspecified) | Isoamyl Butyrate (synthesis) | 0.00303 (KM, Acid) | 11.72 µmol/min/mg | [10] |
Note: The variety of enzymes and reaction conditions in the literature makes direct comparison challenging. The data presented here is for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for each of the discussed esterase assays.
Protocol 1: this compound Disk Test (Qualitative)
This protocol is adapted for the rapid identification of butyrate esterase activity, commonly used in microbiology.[3]
Materials:
-
This compound impregnated paper disks
-
Microscope slide
-
Deionized water
-
Wooden applicator stick or inoculating loop
-
Test organism culture (18-24 hours)
Procedure:
-
Place a this compound disk on a clean microscope slide.
-
Moisten the disk with one drop of deionized water.
-
Using a wooden applicator stick or loop, pick a visible amount of the test organism from a pure culture and smear it onto the disk.
-
Incubate at room temperature for up to 5 minutes.
-
Result: A positive reaction is indicated by the development of a blue to blue-violet color. A negative result shows no color change.[3]
Protocol 2: p-Nitrophenyl Butyrate Assay (Quantitative, Spectrophotometric)
This protocol allows for the kinetic measurement of esterase activity.[4]
Materials:
-
p-Nitrophenyl Butyrate (pNPB) stock solution (e.g., 20 mM in a suitable solvent like DMSO or 2-propanol)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Purified enzyme or cell lysate
-
Spectrophotometer capable of measuring absorbance at 420 nm
-
Cuvettes or 96-well plate
Procedure:
-
Prepare the reaction mixture in a cuvette or well of a 96-well plate. For a 1 mL final volume:
-
970 µL of reaction buffer
-
10 µL of 20 mM pNPB stock solution (final concentration 0.2 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately measure the increase in absorbance at 420 nm over time (e.g., every 10 seconds for 1 minute).
-
Calculation: The rate of reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of p-nitrophenol (approximately 12,000 M-1cm-1 at pH 7.5).[4] One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[4]
Protocol 3: 4-Methylumbelliferyl Butyrate Assay (Quantitative, Fluorometric)
This protocol is highly sensitive and suitable for high-throughput screening.
Materials:
-
4-Methylumbelliferyl Butyrate (4-MUB) stock solution
-
Reaction buffer
-
Enzyme solution
-
Fluorometer or fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm)
-
Black 96-well plates
Procedure:
-
In a well of a black 96-well plate, add the reaction buffer and 4-MUB to the desired final concentration.
-
Add the enzyme solution to initiate the reaction.
-
Incubate at the desired temperature for a set period.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
A standard curve of 4-methylumbelliferone should be prepared to convert fluorescence units to molar concentrations of the product.
-
Calculation: The enzyme activity is calculated from the rate of increase in fluorescence, correlated to the concentration of 4-methylumbelliferone produced over time.
Visualizing the Role of Carboxylesterases in Drug Metabolism
Carboxylesterases (CES) are critical in the metabolic activation of many ester-containing prodrugs. The following diagram illustrates this general pathway.
Caption: Carboxylesterase 1 (CES1) in the liver metabolizes an orally administered prodrug into its active form.
Experimental Workflow for Substrate Comparison
A systematic approach is necessary to compare the performance of different esterase substrates. The following workflow outlines the key steps.
Caption: Workflow for the comparative analysis of different esterase substrates.
Conclusion
The choice of method for measuring esterase activity depends heavily on the research question. For rapid, qualitative assessments, particularly in microbiology, This compound offers a simple and effective solution. However, for quantitative kinetic studies and high-throughput screening in drug development, p-Nitrophenyl Butyrate and 4-Methylumbelliferyl Butyrate are superior due to the solubility of their products and the ease of continuous monitoring. The provided protocols and workflows offer a starting point for researchers to select and optimize the most appropriate assay for their specific needs. Further research to develop methods for the quantitative analysis of insoluble chromogenic products like indigo could broaden the applicability of substrates like this compound in quantitative research.
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Woad (Isatis tinctoria L.)-Extracted Indoxyl Precursors Conversion into Dyes: Influence of the Oxidative Media on Indigo Recovery Yields and Indigotin/Indirubin Ratio Measured by HPLC-DAD Method [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the activity of interfacial esterases towards water-soluble and self-assembled substrates for drug delivery - American Chemical Society [acs.digitellinc.com]
- 8. sonics.com [sonics.com]
- 9. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Validation of 3-Indoxyl Butyrate: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide aims to provide an objective comparison of 3-Indoxyl butyrate's performance with other alternatives, supported by experimental data. However, a comprehensive review of currently available scientific literature reveals a significant gap in the independent validation of 3-Indoxyl butyrate (B1204436) for therapeutic or broad research applications beyond its established use as a chromogenic substrate.
The primary documented application of this compound is in rapid enzymatic assays for the detection of butyrate esterase activity, particularly for the identification of bacterial species such as Moraxella catarrhalis.[1][2][3] In this context, the enzymatic cleavage of this compound releases indoxyl, which subsequently oxidizes to form the colored compound indigo, providing a visual confirmation of enzyme activity.
While the butyrate moiety of this compound is a well-researched short-chain fatty acid (SCFA) with known biological activities, there is a lack of published studies that have independently validated the effects of the intact this compound molecule or compared its performance to other butyrate derivatives in cellular or in vivo models for therapeutic purposes. The vast body of research focuses on sodium butyrate and other butyrate salts or prodrugs.
The Well-Validated Effects of Butyrate
Butyrate, as a standalone molecule, has been extensively studied and its effects are well-documented. It plays a crucial role in gut homeostasis and has demonstrated potential therapeutic effects in various disease models.[4][5][6][7] Its primary mechanisms of action include:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to hyperacetylation of histones and subsequent changes in gene expression.[8][9] This epigenetic modification is linked to its anti-cancer and anti-inflammatory properties.[8][10]
-
G-Protein-Coupled Receptor (GPCR) Signaling: Butyrate activates several GPCRs, including GPR41, GPR43, and GPR109a, which are involved in regulating immune responses and metabolic processes.[4][5][8]
-
Modulation of Signaling Pathways: Butyrate influences key signaling pathways such as NF-κB, STAT3, PI3K/Akt, and Wnt, which are critical in inflammation, cell proliferation, and apoptosis.[8][10][11]
Comparative Landscape: Butyrate and its Derivatives
In the absence of specific data for this compound, a comparison can be drawn from studies on other butyrate derivatives that have been evaluated for their therapeutic potential. These studies often focus on improving the delivery and bioavailability of butyrate.
| Compound/Product | Key Findings | Supporting Experimental Data (Example) | References |
| Sodium Butyrate | Potent HDAC inhibitor, induces apoptosis in cancer cells, reduces inflammation. | In vitro studies show inhibition of colon cancer cell proliferation. Animal models of IBD demonstrate reduced inflammation. | [4][6][8] |
| Tributyrin | A prodrug of butyrate, consisting of three butyrate molecules esterified to a glycerol (B35011) backbone. It is designed for better delivery to the lower gastrointestinal tract. | Pharmacokinetic studies in humans show a delayed time to maximum concentration (Tmax) compared to sodium butyrate. | [12] |
| Monobutyrin | A glyceride consisting of one molecule of butyric acid. | In vitro studies on porcine intestinal cells showed it can enhance intestinal barrier integrity. | [13][14] |
| Lysine Butyrate | A salt of butyrate with improved palatability. | Pharmacokinetic studies in humans demonstrated greater bioavailability and more rapid systemic appearance compared to tributyrin. | [12] |
Experimental Protocols: A General Framework for Butyrate Validation
While specific protocols for this compound are not available, the following methodologies are commonly used to validate the findings of butyrate and its derivatives. These can serve as a template for any future independent validation of this compound.
In Vitro Cell Viability and Proliferation Assay
-
Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines (e.g., Caco-2, HT-29).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound (e.g., 0.5, 1, 2, 4, 8 mM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Measure absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
-
Transepithelial Electrical Resistance (TEER) Assay for Intestinal Barrier Function
-
Objective: To evaluate the effect of the compound on the integrity of the intestinal epithelial barrier.
-
Methodology:
-
Seed intestinal epithelial cells (e.g., IPEC-J2) on transwell inserts.
-
Allow the cells to form a confluent monolayer, confirmed by TEER measurements.
-
Treat the cells with the test compound.
-
Measure TEER at various time points (e.g., 24, 48, 72 hours) to assess changes in barrier integrity.
-
Cytokine Secretion Assay
-
Objective: To determine the anti-inflammatory effects of the compound.
-
Methodology:
-
Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages) in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Treat the cells with the test compound.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead array.
-
Visualizing Key Signaling Pathways of Butyrate
The following diagrams illustrate the major signaling pathways through which butyrate is known to exert its biological effects. While these pathways are validated for butyrate, their modulation by this compound remains to be investigated.
Caption: Butyrate's inhibition of HDACs leads to increased histone acetylation and altered gene expression.
Caption: Butyrate activates GPCRs, initiating downstream signaling for immune and metabolic regulation.
Caption: Butyrate can inhibit the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
Conclusion
At present, there is a notable absence of independent validation for the biological activities of this compound beyond its function as a chromogenic substrate. For researchers and drug development professionals, this represents a significant knowledge gap. While the well-documented effects of butyrate provide a theoretical basis for the potential activities of this compound, direct experimental evidence is required. Future research should focus on in vitro and in vivo studies to elucidate the specific pharmacological profile of this compound and to compare its efficacy and safety against established butyrate derivatives. Until such data becomes available, any consideration of this compound for therapeutic applications should be approached with caution and would necessitate rigorous preclinical evaluation.
References
- 1. Identification of Branhamella catarrhalis in 2.5 min with an indoxyl butyrate strip test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate Properties in Immune-Related Diseases: Friend or Foe? [mdpi.com]
- 8. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate Produced by Commensal Bacteria Down-Regulates Indolamine 2,3-Dioxygenase 1 (IDO-1) Expression via a Dual Mechanism in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Esterase Detection Methods for Researchers and Drug Development Professionals
Introduction: Esterases are a broad class of hydrolases that play crucial roles in various physiological and pathological processes, including drug metabolism, neurotransmission, and lipid metabolism. The accurate detection and quantification of esterase activity are paramount in diverse research fields, from fundamental enzymology to clinical diagnostics and drug development. This guide provides a comprehensive comparison of commonly employed esterase detection methods, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most appropriate assay for their specific needs.
Comparison of Esterase Detection Methods
The selection of an optimal esterase detection method hinges on factors such as the required sensitivity, throughput, cost, and the specific esterase and substrate being investigated. The following table summarizes the key performance characteristics of the major detection methods.
| Method | Principle | Typical Substrates | Limit of Detection (LOD) | Dynamic Range | Advantages | Disadvantages |
| Spectrophotometric/ Colorimetric | Measures the change in absorbance of a chromogenic product upon enzymatic cleavage of a substrate. | p-Nitrophenyl esters (e.g., p-NPA, p-NPB), α-Naphthyl esters | Micromolar (µM) to millimolar (mM) range.[1][2] | Narrow to moderate. | Simple, cost-effective, widely accessible equipment.[2] | Lower sensitivity compared to other methods, potential for interference from colored compounds. |
| Fluorogenic | Measures the increase in fluorescence upon enzymatic cleavage of a fluorogenic substrate, releasing a fluorescent molecule. | Fluorescein diacetate (FDA), 4-Methylumbelliferyl (4-MU) esters, Resorufin esters, DDAO-based probes | Picomolar (pM) to nanomolar (nM) range.[3] | Wide. | High sensitivity, suitable for high-throughput screening (HTS) and cellular imaging.[3] | More expensive substrates and equipment (fluorometer) required, potential for background fluorescence. |
| Luminescent | Measures the light produced from a chemical reaction initiated by the product of the esterase reaction. | Luciferin-based ester substrates | Can reach the sub-nanomolar range. | Wide. | Extremely high sensitivity, low background signal. | Requires specific substrates and a luminometer, generally more expensive. |
| Titrimetric | Measures the consumption of a titrant (e.g., NaOH) required to neutralize the acidic product of ester hydrolysis. | Ethyl butyrate, Triacetin | Dependent on the sensitivity of the pH meter and titrator. | Moderate. | Direct measurement of enzymatic activity, no need for chromogenic or fluorogenic substrates. | Low throughput, not suitable for small sample volumes, can be affected by buffer capacity.[4] |
| pH Indicator | Measures the pH change resulting from the production of an acidic product using a pH-sensitive indicator dye. | Wide range of esters. | Qualitative to semi-quantitative. | Limited. | Simple, can be used in plate-based assays for screening.[5][6] | Less precise than other methods, susceptible to buffer interference. |
Experimental Protocols
This section provides detailed methodologies for the key esterase detection assays.
Spectrophotometric/Colorimetric Assay using p-Nitrophenyl Acetate (B1210297) (p-NPA)
Principle: This assay is based on the enzymatic hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of p-NPA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Pipette 180 µL of the p-NPA working solution into each well of the microplate.
-
Add 20 µL of the esterase-containing sample to each well to initiate the reaction. Include a blank control with 20 µL of buffer instead of the enzyme sample.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law (ε of p-nitrophenol at pH 7.4 is ~18,000 M⁻¹cm⁻¹).
Fluorogenic Assay using 4-Methylumbelliferyl Acetate (4-MUA)
Principle: This assay utilizes the non-fluorescent substrate 4-methylumbelliferyl acetate (4-MUA), which is hydrolyzed by esterases to produce the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The increase in fluorescence is proportional to the esterase activity.
Materials:
-
4-Methylumbelliferyl acetate (4-MUA) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase-containing sample
-
Black 96-well microplate (to minimize background fluorescence)
-
Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a working solution of 4-MUA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Pipette 90 µL of the assay buffer into each well of the black microplate.
-
Add 10 µL of the esterase-containing sample to each well. Include a blank control with 10 µL of buffer.
-
To start the reaction, add 100 µL of the 4-MUA working solution to each well.
-
Measure the fluorescence intensity in a kinetic mode at a constant temperature for a set period.
-
The rate of increase in fluorescence (ΔRFU/min) is proportional to the esterase activity. A standard curve of 4-MU can be used to quantify the amount of product formed.
Signaling Pathways and Experimental Workflows
Esterases are integral to various biological pathways. Below are diagrams illustrating their roles in acetylcholine (B1216132) signaling and drug metabolism, along with a typical experimental workflow for comparing esterase inhibitors.
Signaling Pathway Diagrams
Caption: Acetylcholine signaling pathway at a cholinergic synapse.
Caption: Carboxylesterase-mediated activation of an ester prodrug.
Experimental Workflow Diagram
Caption: Workflow for screening and comparing esterase inhibitors.
Conclusion
The diverse array of esterase detection methods offers a range of options to suit various experimental needs. Spectrophotometric and colorimetric assays provide a simple and cost-effective solution for routine measurements, while fluorogenic and luminescent assays offer superior sensitivity for high-throughput screening and demanding applications. Titrimetric and pH indicator methods, although less common, can be valuable in specific contexts. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make informed decisions to obtain reliable and accurate data in their studies of esterase function and modulation.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Indoxyl Butyrate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Indoxyl butyrate (B1204436), a chromogenic substrate used in various research applications. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Immediate Safety and Hazard Assessment
While a specific, detailed safety profile for 3-Indoxyl butyrate is not extensively documented in all public databases, it is crucial to treat it as a hazardous chemical.[1] This conservative approach is based on the known properties of related indole (B1671886) compounds, which can be reactive and may possess toxicological properties that are not fully investigated.[1][2][3]
Key Hazard Considerations:
-
Potential for skin and eye irritation: Direct contact should be avoided.[1][4]
-
Possible toxicity if ingested or inhaled: Handling should be performed in a well-ventilated area.[1][4]
-
Reactivity: Indole derivatives can be reactive, particularly with strong oxidizing agents and acids.[1]
-
Environmental Hazard: Release into the environment must be strictly avoided.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling and preparing this compound for disposal:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][4] |
| Body Protection | Laboratory coat.[1][4] |
| Respiratory Protection | Use in a chemical fume hood or a well-ventilated area.[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]
1. Waste Segregation and Collection:
-
At the Source: Collect all this compound waste at the point of generation.[4][8] This includes unused or expired compounds, contaminated materials, and solutions.
-
Solid Waste: Place contaminated items such as gloves, weighing papers, and pipette tips into a designated, clearly labeled, and sealable hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous liquid waste container.[7] Ensure the container is made of a compatible material.[6][8] Do not mix with other waste streams unless compatibility is confirmed.[7][9]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][9] The rinsate must be collected and disposed of as hazardous waste.[9][10] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6][10]
2. Labeling and Storage:
-
Clear Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5][11] Include the date of waste accumulation.
-
Secure Storage: Keep waste containers securely sealed at all times, except when adding waste.[4][6][12]
-
Designated Area: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][12] This area should be under the control of laboratory personnel and away from heat sources or incompatible chemicals.[5][8]
3. Disposal Request and Collection:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[12]
-
Professional Disposal: Do not transport the hazardous waste yourself.[4] Trained EHS personnel or a licensed hazardous waste disposal contractor will collect the waste from your laboratory's SAA for final disposal in compliance with all federal, state, and local regulations.[4][5][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nswai.org [nswai.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling 3-Indoxyl Butyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3-Indoxyl butyrate (B1204436), a chromogenic substrate used in various biochemical assays. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling 3-Indoxyl butyrate, a thorough risk assessment should guide the selection of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various stages of handling.
| Situation | Required PPE |
| Handling solid (powder) | NIOSH/MSHA-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat. |
| Handling in solution | Chemical-resistant gloves, safety goggles with side shields, lab coat. A fume hood should be used if there is a risk of aerosolization. |
| Weighing and preparing solutions | Enclosed, ventilated weighing station or a fume hood, NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, lab coat. |
| Accidental spill | NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, lab coat, and appropriate spill cleanup materials. |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care as the toxicological properties have not been thoroughly investigated.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and contamination risks.
1. Preparation and Weighing:
-
Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of dust particles.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean spatula and weighing vessel.
2. Solution Preparation:
-
When dissolving the solid, add the solvent to the powder slowly to avoid splashing.
-
If the solvent is volatile, ensure this step is performed in a chemical fume hood.
-
Clearly label the container with the chemical name, concentration, date, and your initials.
3. Use in Experiments:
-
Handle solutions with care to avoid spills and aerosol generation.
-
Keep containers closed when not in use.
-
Work in a designated area to prevent cross-contamination.
4. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at 4°C for the short term and -20°C for long-term storage.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Used weighing paper, pipette tips, gloves, and other disposable materials that have come into contact with the chemical.
Disposal Procedures:
-
Solid and Liquid Waste: Dispose of in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for chemical waste. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: Collect in a separate, labeled waste bag or container for chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
